molecular formula C19H30O8 B058025 Roseoside CAS No. 54835-70-0

Roseoside

Cat. No.: B058025
CAS No.: 54835-70-0
M. Wt: 386.4 g/mol
InChI Key: SWYRVCGNMNAFEK-MHXFFUGFSA-N
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Description

Roseoside is a naturally occurring iridoid glycoside, first isolated from plants of the Rosa genus and found in various medicinal botanicals. It serves as a critical reference standard and bioactive compound for research in inflammation, metabolic disorders, and cancer biology. Its primary research value lies in its potent anti-inflammatory activity, demonstrated through the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting a mechanism involving the downregulation of the NF-κB signaling pathway. Furthermore, this compound has shown promise in studies related to glucose metabolism and insulin sensitivity, positioning it as a candidate for investigating novel therapeutic approaches for type 2 diabetes. Additional research explores its potential cytotoxic effects against specific cancer cell lines, indicating a role in apoptosis induction. This product is characterized using advanced analytical techniques including HPLC, MS, and NMR to ensure the highest standards of purity and structural verification, guaranteeing reliable and reproducible results for your preclinical research. All investigations are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRVCGNMNAFEK-MHXFFUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54835-70-0
Record name Vomifoliol 9-o-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Botanical Origins of Roseoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, Hubei – December 18, 2025 – Roseoside, a naturally occurring glycoside compound, has garnered significant attention within the scientific community for its diverse bioactive properties, including antioxidant and potential antiviral activities. This technical guide provides an in-depth overview of the natural sources of this compound, tailored for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key processes to facilitate further investigation into this promising phytochemical.

Principal Natural Sources of this compound

This compound is distributed across a variety of plant species. The primary documented botanical sources include:

  • Kirengeshoma koreana Nakai: The aerial parts of this Korean native plant have been identified as a notable source of this compound.[1][2]

  • Rosmarinus officinalis L. (Rosemary): This widely cultivated herb is another key source of this compound, which is present in its leaves.[3]

  • Hibiscus sabdariffa L. (Roselle): The calyces of the Roselle plant are known to contain this compound.

  • Carthamus tinctorius L. (Safflower): The flowers of the Safflower plant have been reported to contain this compound.[4]

  • Epilobium hirsutum L. (Great willowherb): This plant species is also a recognized source of this compound.[5]

  • Eriobotrya japonica (Thunb.) Lindl. (Loquat): The leaves of the Loquat tree contain this compound among other bioactive compounds.

  • Ficus hispida L.f.: This species of fig tree has been identified as a natural source of this compound.

  • Polygonum hydropiper L. (Water pepper): This plant is another documented source of the compound.

While these plants are known to contain this compound, the concentration can vary depending on factors such as the specific plant part, geographical location, and harvesting time.

Quantitative Analysis of this compound Content

Precise quantification of this compound in various plant matrices is crucial for standardization and drug development purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common and accurate method for this analysis. The table below summarizes available quantitative data from the literature.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Concentration/YieldReference
Kirengeshoma koreana NakaiAerial Parts70% Ethanol (B145695)HPLC-MSNot explicitly quantified in the extract, but 0.5 mg was isolated from 10.41 g of the n-butanol fraction.[1]
Carthamus tinctorius L.FlowersNot SpecifiedNot SpecifiedTotal flavonoids reported as 20.6 mg/g, but specific this compound concentration is not provided.[4]
Rosmarinus officinalis L.LeavesMethanol (B129727) (80% and 90%)GC-MSWhile numerous compounds were identified, specific quantitative data for this compound is not available in the provided search results.[3]
Hibiscus sabdariffa L.CalycesWater (pH 1.0-3.0)Not SpecifiedThe extract yielded 46.4% - 63.0% of active ingredients, but the specific concentration of this compound is not mentioned.[6]
Epilobium hirsutum L.Aerial PartsMethanolNot SpecifiedTotal phenolic content was 254.55 mg GAE/g and total flavonoid content was 87.66 mg RE/g, but this compound concentration is not specified.[5]

Note: The available literature often reports the presence of this compound without specifying its exact concentration in the crude extract. Further targeted quantitative studies are required to establish a comprehensive database of this compound content in these botanical sources.

Experimental Protocols

I. Extraction and Fractionation of this compound from Kirengeshoma koreana Nakai

This protocol is based on a successful method for the isolation of this compound.

1. Plant Material Preparation:

  • Air-dry the aerial parts of Kirengeshoma koreana at 30 ± 2 °C for 7 days.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate 380 g of the powdered plant material with 6 L of 70% ethanol for 7 days at room temperature. Repeat the extraction process once.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 42.0 g).

3. Fractionation:

  • Suspend the crude extract in 0.1 L of double-distilled water (ddH₂O).

  • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 0.2 L) and then n-butanol (2 x 0.2 L).

  • Separate the layers to yield the n-hexane fraction (0.36 g), the n-butanol fraction (10.41 g), and the aqueous fraction (28.78 g). This compound is concentrated in the n-butanol fraction.

II. General Protocol for Purification of this compound using Preparative HPLC

This is a generalized workflow for the purification of this compound from an enriched fraction.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is typically suitable for the separation of glycosides like this compound.

  • Mobile Phase: A gradient elution system of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is commonly used.

2. Method Development:

  • Optimize the separation on an analytical HPLC system first to determine the ideal gradient and run time.

3. Preparative HPLC Run:

  • Dissolve the dried n-butanol fraction in a suitable solvent (e.g., methanol).

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

4. Purity Analysis:

  • Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are attributed to its interaction with specific cellular signaling pathways. While research is ongoing, preliminary studies suggest the following mechanisms:

  • Antiviral Activity: In the context of Hepatitis C Virus (HCV), this compound has been shown to target and inhibit the HCV NS5A/B replicase, a key enzyme complex for viral replication.[1][2] This suggests a direct interference with the viral life cycle.

  • Modulation of Inflammatory Pathways: Like other flavonoids, this compound is hypothesized to modulate inflammatory responses. This may occur through the inhibition of key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway . These pathways are central to the production of pro-inflammatory cytokines and enzymes. While direct evidence for this compound's action on these pathways is still emerging, the known anti-inflammatory effects of similar flavonoid glycosides suggest this is a probable mechanism.

  • Induction of Apoptosis: The pro-apoptotic effects of many natural compounds are mediated through the regulation of cell signaling cascades that control programmed cell death. Potential mechanisms for this compound could involve the modulation of the Bcl-2 family of proteins and the activation of caspases, which are key executioners of apoptosis.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Extraction_and_Fractionation_Workflow Start Dried & Powdered Kirengeshoma koreana Extraction 70% Ethanol Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Suspension Suspend in ddH₂O CrudeExtract->Suspension Partition1 Partition with n-Hexane Suspension->Partition1 Partition2 Partition with n-Butanol Partition1->Partition2 Aqueous Phase HexaneFraction n-Hexane Fraction Partition1->HexaneFraction AqFraction Aqueous Fraction Partition2->AqFraction BuOHFraction n-Butanol Fraction (Contains this compound) Partition2->BuOHFraction

Extraction and fractionation workflow for this compound.

Putative signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for the scientific community. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to comprehensively map its interactions with cellular signaling pathways, which will be pivotal for the development of novel therapeutics.

References

Roseoside from Catharanthus roseus: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of roseoside, a C-13 glycoside, from the medicinal plant Catharanthus roseus (formerly Vinca rosea). This document details experimental protocols, summarizes quantitative data, and visualizes key workflows and potential biological pathways.

Introduction

Catharanthus roseus is a well-known source of pharmaceutically important terpenoid indole (B1671886) alkaloids, most notably the anticancer agents vincristine (B1662923) and vinblastine. Beyond these prominent compounds, the plant harbors a diverse array of other phytochemicals, including glycosides. Among these is this compound, a vomifoliol (B113931) glucoside, which has garnered interest for its potential biological activities. The presence of this compound in Vinca rosea has been documented in phytochemical literature. This guide focuses on the methodologies for extracting and purifying this specific compound from C. roseus and exploring its potential biological significance.

Experimental Protocols

While a singular, standardized protocol for the isolation of this compound from Catharanthus roseus is not extensively documented, a comprehensive methodology can be constructed based on established techniques for isolating glycosides and other phytochemicals from this plant. The following protocol is a synthesized approach derived from general phytochemical extraction procedures.

Plant Material and Extraction
  • Plant Material Preparation : Fresh leaves of Catharanthus roseus are collected and shade-dried. The dried leaves are then ground into a fine powder.

  • Methanol (B129727) Extraction : The powdered leaf material is subjected to extraction with 80% methanol. This process is typically carried out at room temperature with continuous agitation for a specified period to ensure exhaustive extraction of phytochemicals.

  • Concentration : The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Fraction Collection : Each solvent fraction is collected separately and concentrated to dryness. This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, anticipated to contain this compound, is further purified using various chromatographic techniques.

  • Column Chromatography : The dried n-butanol fraction is adsorbed onto silica (B1680970) gel and subjected to column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For glycosides, a common solvent system is a mixture of chloroform (B151607) and methanol, with an increasing proportion of methanol.

  • Thin Layer Chromatography (TLC) : Fractions collected from the column are monitored by TLC to identify those containing the target compound. A suitable solvent system is used for TLC development, and the spots are visualized under UV light or by using specific spray reagents.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions showing the presence of the desired compound are pooled, concentrated, and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Structure Elucidation and Characterization

The purified compound is identified as this compound through various spectroscopic techniques.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy are employed to elucidate the structure of the compound. The spectral data is then compared with published data for this compound.

Data Presentation

Quantitative data for this compound specifically from Catharanthus roseus is not widely available in the literature. The following tables provide a general overview of phytochemical content in C. roseus and typical analytical data for this compound identified from other plant sources.

Table 1: General Phytochemical Composition of Catharanthus roseus Leaf Extract

Phytochemical ClassPresence
Alkaloids+
Glycosides+
Flavonoids+
Saponins+
Tannins+
Steroids+

Note: This table represents the general classes of compounds found in C. roseus extracts.

Table 2: Spectroscopic Data for this compound (Vomifoliol-9-O-β-D-glucopyranoside) - Representative Data

TechniqueObserved Data
¹H NMR (CD₃OD) δ 5.89 (1H, s, H-4), 4.34 (1H, d, J=7.8 Hz, H-1'), 2.49 (1H, d, J=17.0 Hz, H-2a), 2.14 (1H, d, J=17.0 Hz, H-2b), 1.95 (3H, s, H-5 CH₃), 1.05 (3H, s, H-1' CH₃), 0.99 (3H, s, H-1' CH₃)
¹³C NMR (CD₃OD) δ 201.5 (C-3), 168.0 (C-5), 127.2 (C-4), 103.2 (C-1'), 80.1 (C-9), 78.2 (C-5'), 78.0 (C-3'), 75.1 (C-2'), 71.6 (C-4'), 62.7 (C-6'), 50.1 (C-2), 42.1 (C-1), 24.5 (C-1' CH₃), 23.5 (C-1' CH₃), 19.4 (C-5 CH₃)
Mass Spectrometry [M+H]⁺ at m/z 387

Note: The data presented here is representative for this compound and may vary slightly depending on the solvent and instrument used.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Catharanthus roseus.

experimental_workflow plant_material Dried C. roseus Leaf Powder extraction Methanol Extraction plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chromatography Silica Gel Column Chromatography n_butanol_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring hplc_purification Preparative HPLC tlc_monitoring->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound characterization Structural Characterization (MS, NMR) pure_this compound->characterization signaling_pathway This compound This compound ros ROS Production This compound->ros inhibits inflammatory_stimuli Inflammatory Stimuli receptor Cell Surface Receptor inflammatory_stimuli->receptor receptor->ros activates ikk IKK Complex ros->ikk activates ikb IκBα ikk->ikb phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces

In-Depth Technical Guide to Roseoside: Chemical Structure, Stereochemistry, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a naturally occurring C13-norisoprenoid glycoside, has garnered significant attention within the scientific community for its diverse biological activities, including insulin-mimetic, antioxidant, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound and its major stereoisomers. It summarizes key quantitative physicochemical and spectroscopic data, outlines detailed experimental protocols for its isolation, purification, and biological evaluation, and explores the current understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a glycoside composed of a C13-norisoprenoid aglycone linked to a glucose molecule. The core structure is characterized by a cyclohexenone ring and a butenyl side chain. The stereochemistry of this compound is complex, with multiple chiral centers leading to the existence of several stereoisomers. The most commonly cited stereoisomers in the literature are (6S,9R)-Roseoside, (6R,9R)-Roseoside, and (6S,9S)-Roseoside.

The IUPAC names and CAS numbers for these key stereoisomers are provided below:

  • (6S,9R)-Roseoside: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[1]

    • CAS Number: 54835-70-0[2]

  • (6R,9R)-Roseoside: (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[3]

  • (6R,9S)-Roseoside: (4R)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[1]

The absolute configuration at the C-6 and C-9 positions significantly influences the biological activity of the molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound stereoisomers is presented in the tables below. This data is essential for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(6S,9R)-Roseoside(6R,9R)-Roseoside(6S,9S)-Roseoside
Molecular Formula C₁₉H₃₀O₈C₁₉H₃₀O₈C₁₉H₃₀O₈
Molecular Weight 386.4 g/mol 386.4 g/mol 386.4 g/mol
Specific Rotation ([α]D) +59.6° (c 0.08, MeOH)[4]Not availableNot available

Table 2: 1H NMR Spectroscopic Data (500 MHz, CD3OD) for (6S,9R)-Roseoside

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-22.53, 2.15m17.1
H-45.88s
H-75.75d15.7
H-85.85dd15.7, 6.0
H-94.35q6.4
H-101.25d6.4
H-111.05s
H-121.02s
H-131.88s
H-1'4.38d7.8
H-2'3.20m
H-3'3.35m
H-4'3.28m
H-5'3.30m
H-6'a3.85dd12.0, 2.2
H-6'b3.68dd12.0, 5.5

Table 3: 13C NMR Spectroscopic Data (125 MHz, CD3OD) for (6S,9R)-Roseoside

CarbonChemical Shift (δ, ppm)
C-142.1
C-250.8
C-3201.5
C-4127.9
C-5167.3
C-679.8
C-7134.5
C-8132.1
C-977.2
C-1021.2
C-1124.3
C-1223.5
C-1319.8
C-1'102.8
C-2'75.1
C-3'78.2
C-4'71.6
C-5'78.0
C-6'62.8

Experimental Protocols

Isolation and Purification of this compound from Ampelopsis grossedentata

Ampelopsis grossedentata is a known botanical source of this compound. The following protocol is a generalized procedure for its extraction and purification, which may require optimization based on the specific plant material and available equipment.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered leaves of Ampelopsis grossedentata extraction Ultrasound-assisted extraction with 70% ethanol (B145695) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract column_chromatography Macroporous resin column chromatography crude_extract->column_chromatography elution Stepwise elution with increasing concentrations of ethanol in water column_chromatography->elution fraction_collection Collection of fractions elution->fraction_collection tlc_hplc Monitoring of fractions by TLC and HPLC fraction_collection->tlc_hplc pooling Pooling of this compound-containing fractions tlc_hplc->pooling prep_hplc Preparative HPLC for final purification pooling->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1. Workflow for the extraction and purification of this compound.

Methodology:

  • Extraction:

    • Air-dried and powdered leaves of Ampelopsis grossedentata are subjected to ultrasound-assisted extraction with 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v) for 30 minutes at 50°C.

    • The extraction process is repeated three times to ensure maximum yield.

    • The extracts are combined and filtered through cheesecloth and then filter paper to remove solid residues.

    • The filtrate is concentrated using a rotary evaporator under reduced pressure at 50°C to obtain the crude ethanol extract.

  • Purification:

    • The crude extract is dissolved in a minimal amount of water and loaded onto a pre-equilibrated macroporous resin (e.g., AB-8) column.

    • The column is first washed with deionized water to remove highly polar impurities.

    • A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the adsorbed compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the presence of this compound.

    • Fractions containing a high concentration of this compound are pooled and concentrated.

    • The enriched fraction is further purified by preparative HPLC on a C18 column with a mobile phase of methanol (B129727) and water to yield pure this compound.

In Vitro Antiviral Activity Assay against Hepatitis C Virus (HCV)

The following protocol describes an experimental workflow to evaluate the antiviral activity of this compound against HCV.

G cluster_workflow Antiviral Activity Workflow cell_culture Culture Huh7.5 cells infection Infect cells with HCVcc (JFH-1 strain) cell_culture->infection cytotoxicity_assay Parallel cytotoxicity assay (e.g., MTT) on uninfected cells cell_culture->cytotoxicity_assay treatment Treat infected cells with varying concentrations of this compound infection->treatment incubation Incubate for 48 hours treatment->incubation rna_extraction Total RNA extraction incubation->rna_extraction rt_qpcr RT-qPCR to quantify HCV RNA levels rna_extraction->rt_qpcr data_analysis Data analysis to determine EC50 and CC50 rt_qpcr->data_analysis cytotoxicity_assay->data_analysis

Figure 2. Experimental workflow for assessing the anti-HCV activity of this compound.

Methodology:

  • Cell Culture and Infection:

    • Human hepatoma (Huh7.5) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in 24-well plates and allowed to adhere overnight.

    • The cells are then infected with the JFH-1 strain of cell culture-produced HCV (HCVcc) at a multiplicity of infection (MOI) of 0.1.

  • Treatment and Incubation:

    • After 4 hours of infection, the virus-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) is added to the wells.

    • The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of HCV RNA:

    • Total RNA is extracted from the cells using a commercial RNA extraction kit.

    • The levels of HCV RNA are quantified by real-time reverse transcription-polymerase chain reaction (RT-qPCR) using primers and a probe specific for the HCV 5' untranslated region (UTR).

    • The results are normalized to an internal control gene (e.g., GAPDH).

  • Cytotoxicity Assay:

    • In parallel, the cytotoxicity of this compound on Huh7.5 cells is determined using a standard MTT or similar cell viability assay.

    • The 50% cytotoxic concentration (CC₅₀) is calculated.

  • Data Analysis:

    • The 50% effective concentration (EC₅₀) of this compound for HCV inhibition is calculated from the dose-response curve of the RT-qPCR data.

    • The selectivity index (SI) is determined by the ratio of CC₅₀ to EC₅₀.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities. While the precise molecular mechanisms for some of these effects are still under investigation, current research provides insights into its potential modes of action.

Anticancer Activity: A Proposed ROS-Mediated Apoptotic Pathway

Several studies have suggested that the anticancer effects of various natural glycosides are mediated through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. While the specific pathway for this compound is not yet fully elucidated, a plausible mechanism involves the modulation of the NF-κB signaling pathway.

G cluster_pathway Proposed Anticancer Signaling Pathway of this compound This compound This compound ros Increased Intracellular ROS This compound->ros nfkb_inhibition Inhibition of NF-κB Activation ros->nfkb_inhibition bcl2_down Downregulation of Bcl-2 nfkb_inhibition->bcl2_down bax_up Upregulation of Bax nfkb_inhibition->bax_up mitochondrial_dysfunction Mitochondrial Dysfunction bcl2_down->mitochondrial_dysfunction bax_up->mitochondrial_dysfunction caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 3. Proposed ROS-mediated apoptotic pathway influenced by this compound.

Pathway Description:

It is hypothesized that this compound may induce an increase in intracellular ROS levels in cancer cells. This elevation in ROS can lead to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of cell survival and proliferation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio can result in mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death or apoptosis.

Insulin-Mimetic Activity: Potential Involvement of the PI3K/Akt Pathway

This compound has been reported to possess insulin-mimetic properties. The insulin (B600854) signaling pathway is crucial for glucose homeostasis, and its dysregulation is a hallmark of diabetes. The PI3K/Akt pathway is a central component of insulin signaling. It is plausible that this compound exerts its insulin-mimetic effects by modulating this pathway.

G cluster_pathway Hypothesized Insulin-Mimetic Signaling Pathway of this compound This compound This compound insulin_receptor Insulin Receptor This compound->insulin_receptor irs IRS Phosphorylation insulin_receptor->irs pi3k PI3K Activation irs->pi3k pip2_to_pip3 PIP2 -> PIP3 pi3k->pip2_to_pip3 akt Akt Phosphorylation pip2_to_pip3->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Increased Glucose Uptake glut4->glucose_uptake

Figure 4. Hypothesized involvement of this compound in the PI3K/Akt insulin signaling pathway.

Pathway Description:

It is proposed that this compound may interact with the insulin receptor or downstream signaling molecules. This interaction could lead to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn would activate phosphoinositide 3-kinase (PI3K). Activated PI3K catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating the uptake of glucose from the bloodstream into cells.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and diverse stereochemistry that influences its biological activities. This guide has provided a consolidated resource of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its study. While its anticancer and insulin-mimetic activities are of significant interest, further research is required to fully elucidate the specific signaling pathways involved. The information and methodologies presented herein are intended to facilitate future investigations into the therapeutic potential of this compound and its derivatives.

References

The Biosynthesis of Roseoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a C13-norisoprenoid glycoside, is a naturally occurring compound found in a variety of plants, including roses, and is recognized for its diverse biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, beginning from its carotenoid precursors to the final glycosylated product. It details the key enzymatic steps, intermediate molecules, and regulatory aspects of this pathway. Furthermore, this guide includes available quantitative data, detailed experimental protocols for the study of the involved enzymes, and visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is a member of the C13-norisoprenoid family, a class of compounds derived from the oxidative degradation of carotenoids. These compounds are known to play significant roles in plant physiology, including acting as signaling molecules and contributing to the aroma and flavor of fruits and flowers. This compound itself is a glycoside of the aglycone vomifoliol (B113931) and has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages:

  • Carotenoid Cleavage: The formation of the C13 norisoprenoid backbone through the oxidative cleavage of carotenoid precursors.

  • Vomifoliol Formation: The enzymatic modification of the initial C13-apocarotenoid to produce the aglycone, vomifoliol.

  • Glycosylation: The final step where a glucose moiety is attached to vomifoliol to yield this compound.

Stage 1: Carotenoid Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The initial and committing step in this compound biosynthesis is the enzymatic cleavage of C40 carotenoids. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, members of the CCD1 and CCD4 subfamilies are implicated in the cleavage of carotenoids at the 9,10 and 9',10' positions to generate C13-apocarotenoids.

Potential carotenoid precursors for vomifoliol include:

  • β-carotene

  • Zeaxanthin

  • Violaxanthin

  • Neoxanthin

The cleavage of these precursors by CCD1 or CCD4 results in the formation of a C13-apocarotenoid, with 3-hydroxy-β-ionone being the most probable initial product leading to vomifoliol. The stereochemistry of the final vomifoliol molecule is likely determined by the specific carotenoid precursor and the stereospecificity of the involved enzymes.

Stage 2: Formation of Vomifoliol

Following the initial cleavage, the resulting C13-apocarotenoid, 3-hydroxy-β-ionone, undergoes a series of enzymatic modifications to form vomifoliol. This transformation involves both reduction and hydroxylation reactions. While the specific enzymes responsible for these steps in the context of this compound biosynthesis in plants have not been definitively identified, analogous reactions are known to be catalyzed by enzymes such as reductases/dehydrogenases and cytochrome P450 monooxygenases or other hydroxylases .

The proposed steps are:

  • Reduction of the double bond in the side chain of 3-hydroxy-β-ionone.

  • Hydroxylation at the C-6 position of the cyclogeranane ring.

The precise order and intermediates of these reactions are still an active area of research.

Stage 3: Glycosylation of Vomifoliol

The final step in the biosynthesis of this compound is the glycosylation of the aglycone, vomifoliol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . UGTs are a large and diverse family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to a wide range of acceptor molecules.

In this step, a glucose molecule is transferred from UDP-glucose to the C-9 hydroxyl group of vomifoliol, forming a β-D-glucopyranoside linkage. The specific UGT responsible for the glycosylation of vomifoliol to this compound in different plant species is yet to be fully characterized.

Visualization of the this compound Biosynthesis Pathway

Roseoside_Biosynthesis Carotenoids Carotenoid Precursors (e.g., Zeaxanthin, Violaxanthin) C13_Apocarotenoid C13-Apocarotenoid (3-hydroxy-β-ionone) Carotenoids->C13_Apocarotenoid CCD1 / CCD4 (Oxidative Cleavage) Vomifoliol_Intermediates Intermediates C13_Apocarotenoid->Vomifoliol_Intermediates Reduction Vomifoliol Vomifoliol Vomifoliol_Intermediates->Vomifoliol Hydroxylation This compound This compound Vomifoliol->this compound UDP-Glycosyltransferase (UGT) UDP UDP This compound->UDP UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Figure 1: Proposed biosynthetic pathway of this compound from carotenoid precursors.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, some kinetic parameters have been reported for related enzymes that provide insights into the efficiency of the pathway.

Table 1: Kinetic Parameters of a Plant Carotenoid Cleavage Dioxygenase 1 (CCD1)

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Olea europaea (Olive)β-apo-8′-carotenal0.822.303.354.09[1]

Note: Data is for a related substrate and not the direct precursor of vomifoliol. This highlights the need for further quantitative characterization of the specific enzymes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of a Plant Carotenoid Cleavage Dioxygenase (CCD)

This protocol describes the expression of a plant CCD in Escherichia coli and its subsequent purification, a crucial step for in vitro characterization.

Workflow Diagram:

CCD_Expression_Purification Cloning Clone CCD gene into expression vector (e.g., pGEX) Transformation Transform E. coli (e.g., BL21(DE3)) with the expression construct Cloning->Transformation Culture Culture transformed E. coli and induce protein expression (e.g., with IPTG) Transformation->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lysis Lyse cells (e.g., by sonication) Harvest->Lysis Purification Purify CCD protein using affinity chromatography (e.g., GST-tag) Lysis->Purification Analysis Analyze purified protein (SDS-PAGE, Western Blot) Purification->Analysis

Figure 2: Workflow for heterologous expression and purification of a plant CCD enzyme.

Methodology:

  • Gene Cloning: The full-length coding sequence of the target CCD gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as a pGEX vector for GST-fusion protein expression.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, like BL21 (DE3).

  • Protein Expression:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-28°C) for several hours or overnight.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1% Triton X-100, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Apply the supernatant to a pre-equilibrated affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins).

    • Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).

  • Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

    • Confirm the identity of the protein by Western blotting using an antibody against the fusion tag or the protein itself.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol allows for the functional characterization of a purified CCD enzyme by measuring its ability to cleave a specific carotenoid substrate.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% (v/v) acetone (B3395972), 0.2% (v/v) Triton X-100).

    • Prepare a stock solution of the carotenoid substrate (e.g., β-carotene, zeaxanthin) in a suitable organic solvent (e.g., acetone).

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the reaction buffer, purified CCD enzyme (1-10 µg), and freshly prepared FeSO4 (to a final concentration of 1 mM).

    • Initiate the reaction by adding the carotenoid substrate to a final concentration of 10-50 µM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) in the dark for a specific time period (e.g., 30-120 minutes).

    • A control reaction without the enzyme should be run in parallel.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of a quenching solvent (e.g., ice-cold acetone or ethanol).

    • Extract the apocarotenoid products by adding an organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing, and centrifuging to separate the phases.

    • Collect the organic phase and repeat the extraction.

  • Product Analysis:

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the products by HPLC or HPLC-MS/MS for identification and quantification against authentic standards.

In Vitro Assay of UDP-Glycosyltransferase (UGT) Activity

This protocol is designed to determine the ability of a candidate UGT to glycosylate vomifoliol.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

    • Prepare a stock solution of vomifoliol (the acceptor substrate) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of UDP-glucose (the sugar donor).

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the reaction buffer, purified UGT enzyme (1-5 µg), vomifoliol (to a final concentration of 50-200 µM), and UDP-glucose (to a final concentration of 1-5 mM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time period (e.g., 30-60 minutes).

    • A control reaction without the enzyme or without one of the substrates should be run in parallel.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol or acetonitrile).

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant directly by HPLC or HPLC-MS/MS to detect the formation of this compound. The product can be identified by comparing its retention time and mass spectrum to an authentic this compound standard.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of how primary metabolites like carotenoids are transformed into a diverse array of specialized molecules with important ecological and potentially pharmacological functions. While the general pathway has been outlined, significant gaps remain in our understanding of the specific enzymes involved, their regulation, and the quantitative aspects of the pathway.

Future research should focus on:

  • Identification and characterization of the specific reductases, hydroxylases, and UDP-glycosyltransferases involved in the conversion of C13-apocarotenoids to this compound.

  • Elucidation of the stereochemical determinants of the pathway, from the carotenoid precursor to the final this compound product.

  • Quantitative analysis of the entire pathway , including enzyme kinetics and metabolic flux analysis, to identify rate-limiting steps.

  • Investigation of the transcriptional and post-transcriptional regulation of the biosynthetic genes in response to developmental and environmental cues.

A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable norisoprenoids through metabolic engineering and synthetic biology platforms. This will be of significant interest to the pharmaceutical, food, and cosmetic industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Roseoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside is a naturally occurring apocarotenoid glycoside found in various plant species. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, antioxidant, and insulinotropic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activities, and visualizations of relevant signaling pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison, and methodologies for key experiments are described in detail to facilitate replication and further investigation.

Physical and Chemical Properties

This compound's fundamental properties are crucial for its handling, formulation, and interpretation of biological data. The following table summarizes its key physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₁₉H₃₀O₈[1][2]
Molecular Weight 386.44 g/mol [1]
Melting Point 153 °C[1]
Appearance Not specified in provided results
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[3][4][3][4]
Specific Rotation +62° (c=0.8, CHCl₃)[1]
Storage Conditions 2-8°C[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shifts (δ, ppm) Reference
¹³C NMRData available in spectral databases.[5][6][7][8]
¹H NMRData available in spectral databases.
Mass Spectrometry (MS)
Technique Key Fragments (m/z) Reference
ESI-QTOF-MS[M-H]⁻ at m/z 385[9]
LC-MSPrecursor: 387.203, Fragments: 207.138336, 95.084488, 225.149826, 123.080757, 149.094864[6]

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities that are of interest for drug development. This section details the protocols for key experiments that demonstrate these activities.

Antiviral Activity against Hepatitis C Virus (HCV)

This compound has been shown to inhibit the replication of Hepatitis C Virus by targeting the NS5A/B replicase.

  • Cell Culture:

    • Maintain Huh7.5 cells (a human hepatoma cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • HCV Infection and Treatment:

    • Seed Huh7.5 cells in 24-well plates.

    • Once the cells reach 80-90% confluency, infect them with HCV (e.g., JFH-1 strain) at a multiplicity of infection (MOI) of 0.1.

    • After 2 hours of infection, remove the virus-containing medium and wash the cells with phosphate-buffered saline (PBS).

    • Add fresh DMEM containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or a vehicle control (DMSO) to the wells.

  • RNA Extraction and Quantification:

    • After 48 hours of incubation, harvest the cells and extract total RNA using a suitable RNA extraction kit.

    • Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of HCV RNA. Use primers specific for the HCV NS5B region and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative HCV RNA levels in this compound-treated cells compared to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀) of this compound.

  • Replicase Reaction:

    • Prepare a reaction mixture containing recombinant HCV NS5A/B replicase, a suitable RNA template, ribonucleotides (ATP, GTP, CTP, UTP), and a reaction buffer.

    • Add various concentrations of this compound or a vehicle control to the reaction mixture.

  • Incubation and Detection:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

    • Quantify the newly synthesized RNA using a fluorescent dye that intercalates with double-stranded RNA (e.g., SYTO RNASelect).

  • Data Analysis:

    • Measure the fluorescence intensity and calculate the percentage of inhibition of NS5A/B replicase activity by this compound.

HCV_Replication_Inhibition cluster_HCV_Lifecycle HCV Lifecycle HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Replication_Complex_Formation Replication Complex Formation (NS3, NS4A, NS4B, NS5A, NS5B) Translation_Polyprotein_Processing->Replication_Complex_Formation RNA_Replication RNA Replication Replication_Complex_Formation->RNA_Replication Virion_Assembly_Release Virion Assembly & Release RNA_Replication->Virion_Assembly_Release This compound This compound This compound->Replication_Complex_Formation Inhibits NS5A/B Replicase

Caption: this compound inhibits HCV replication by targeting the NS5A/B replicase within the viral replication complex.

Antiviral_Screening_Workflow Start Start Cell_Culture Culture Huh7.5 Cells Start->Cell_Culture Infection Infect Cells with HCV Cell_Culture->Infection Treatment Treat with this compound Infection->Treatment Incubation Incubate for 48h Treatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction RT_qPCR Quantify HCV RNA via RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis Analyze Data & Determine EC50 RT_qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in vitro antiviral activity of this compound against HCV.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.[4][10]

  • Reaction:

    • In a 96-well plate, add 50 µL of each this compound concentration or positive control to the wells.

    • Add 150 µL of the DPPH solution to each well.[11]

    • Prepare a blank containing methanol and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][11]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

    • Determine the IC₅₀ value of this compound.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[14][15]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction:

    • In a 96-well plate, add 10 µL of each this compound concentration or positive control to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.[15]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.[15]

    • Measure the absorbance at 734 nm.[14]

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Insulinotropic Activity

This compound has been shown to enhance insulin (B600854) secretion from pancreatic β-cells.

  • Cell Culture:

    • Culture INS-1 cells (a rat insulinoma cell line) in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Pre-incubation and Stimulation:

    • Seed INS-1 cells in 24-well plates.

    • Once confluent, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.

    • Replace the pre-incubation buffer with fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of this compound.

  • Supernatant Collection and Insulin Measurement:

    • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content of the cells in each well.

    • Compare the insulin secretion in the presence of this compound to the control at both low and high glucose concentrations.

Insulin_Secretion_Workflow Start Start Cell_Culture Culture INS-1 Cells Start->Cell_Culture Pre_incubation Pre-incubate in Low Glucose KRB Cell_Culture->Pre_incubation Stimulation Stimulate with Low/High Glucose +/- this compound Pre_incubation->Stimulation Incubation Incubate for 1-2h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA/RIA) Collect_Supernatant->Measure_Insulin Data_Analysis Analyze and Compare Secretion Measure_Insulin->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the insulinotropic activity of this compound in INS-1 cells.

Inhibition of Histamine (B1213489) Release

This compound has demonstrated the ability to inhibit histamine release from mast cells.

  • Mast Cell Isolation:

    • Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).

    • Purify the mast cells by density gradient centrifugation.

  • Sensitization and Treatment:

    • Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody for a specified time.

    • Wash the cells to remove unbound IgE.

    • Pre-incubate the sensitized mast cells with various concentrations of this compound or a vehicle control.

  • Histamine Release Induction and Measurement:

    • Induce histamine release by challenging the cells with DNP-human serum albumin (HSA) antigen.

    • Stop the reaction by centrifugation in the cold.

    • Measure the histamine content in the supernatant and the cell pellet using a fluorometric assay or an ELISA.

  • Data Analysis:

    • Calculate the percentage of histamine release and the percentage of inhibition by this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for evaluating its key biological activities. The structured presentation of data and visual workflows are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The potent and diverse biological profile of this compound warrants further investigation to explore its full therapeutic potential.

References

Roseoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Roseoside , a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest within the scientific community. This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual workflows are included to support researchers and professionals in the fields of drug discovery and development.

Core Physicochemical Properties

This compound is characterized by the following molecular identifiers and properties, essential for experimental design and data interpretation.

PropertyValueSource
CAS Number 54835-70-0[1][2][3][4][5]
Molecular Formula C₁₉H₃₀O₈[1][2][3][4][6]
Molecular Weight 386.4 g/mol [1][2][3][4][6]
Class Sesquiterpenoids[1][2][3]
Physical Description Powder[1][2]
Solubility DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[1][2]

Biological Activities and Therapeutic Potential

This compound exhibits a diverse range of biological activities, highlighting its potential for therapeutic applications. The following table summarizes its key bioactivities with available quantitative data.

Biological ActivityKey FindingsQuantitative Data (IC₅₀ / EC₅₀)Cell Line / ModelSource
Antiviral (Anti-HCV) Inhibits Hepatitis C Virus (HCV) RNA replication by targeting the viral NS5A/B replicase.EC₅₀: 38.92 μMHuh7.5 cells[6][7]
Antioxidant Inhibits lipid oxidation and scavenges free radicals. Reduces levels of reactive oxygen species (ROS).86.4% inhibition of lipid oxidation at 50 µg/mLIn vitro assays[1][8]
Anti-inflammatory Inhibits histamine (B1213489) release and the expression of pro-inflammatory mediators.-Rat peritoneal exudate cells, Macrophages[8][9]
Antidiabetic Enhances insulin (B600854) release and inhibits α-glucosidase.-INS-1 β-cell line[1][8]
Anticancer Can significantly delay carcinogenesis.-In vivo mouse skin carcinogenesis model[1][8]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with specific molecular targets and signaling pathways.

Antiviral Mechanism: Inhibition of HCV Replication

This compound directly interferes with the replication of the Hepatitis C virus. It has been shown to target and inhibit the function of the viral NS5A/B replicase complex, a critical component for the duplication of the viral RNA genome.

HCV_Replication_Inhibition cluster_virus Hepatitis C Virus (HCV) HCV_RNA HCV RNA NS5A_B NS5A/B Replicase HCV_RNA->NS5A_B Template for replication Replicated_RNA New HCV RNA NS5A_B->Replicated_RNA Replication This compound This compound This compound->NS5A_B Inhibition

Inhibition of HCV NS5A/B Replicase by this compound.
Antioxidant and Anti-inflammatory Effects

This compound's antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This action, in turn, contributes to its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and mediators. A key mechanism involves the modulation of signaling pathways such as the JAK-STAT pathway.

Antioxidant_Antiinflammatory_Pathway Oxidative_Stress Oxidative Stress (e.g., Angiotensin II) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Proinflammatory_Pathway Pro-inflammatory Signaling (e.g., JAK-STAT) ROS->Proinflammatory_Pathway activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Proinflammatory_Pathway Inflammatory_Mediators Inflammatory Mediators (TNF-α, MCP-1, TGF-β) Proinflammatory_Pathway->Inflammatory_Mediators This compound This compound This compound->ROS Scavenges This compound->Proinflammatory_Pathway Inhibits

Conceptual Diagram of this compound's Antioxidant and Anti-inflammatory Actions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Kirengeshoma koreana Nakai

This protocol is adapted from a study demonstrating the isolation of this compound for antiviral activity testing.[6]

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification start Dried K. koreana plant material extraction Maceration with 70% Ethanol (Room Temperature, 7 days) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract suspension Suspend in ddH₂O crude_extract->suspension partition_hexane Partition with n-hexane suspension->partition_hexane partition_butanol Partition with n-butanol partition_hexane->partition_butanol n_butanol_fraction n-Butanol Fraction (Contains this compound) partition_butanol->n_butanol_fraction hplc Semi-preparative HPLC n_butanol_fraction->hplc pure_this compound Pure this compound hplc->pure_this compound

Workflow for the Extraction and Purification of this compound.

Methodology:

  • Extraction:

    • Grind dried aerial parts of Kirengeshoma koreana.

    • Extract the ground material with 70% ethanol at room temperature for 7 days.

    • Concentrate the resulting extract using a rotary evaporator to obtain the crude extract.[6]

  • Solvent Partitioning:

    • Suspend the crude extract in double-distilled water (ddH₂O).

    • Perform liquid-liquid partitioning sequentially with n-hexane and then n-butanol.

    • Collect the n-butanol fraction, which will be enriched with this compound.[6]

  • Purification:

    • Subject the n-butanol fraction to semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Use a suitable gradient of solvents (e.g., acetonitrile/water with 0.05% formic acid) to separate the components.

    • Collect the fraction corresponding to the retention time of this compound to obtain the pure compound.[6]

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This is a common and reliable method to evaluate the free radical scavenging ability of a compound.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a series of dilutions of the this compound stock solution to be tested.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a dilution series of ascorbic acid to serve as a positive control.[10][11][12]

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of each this compound dilution.

    • In separate wells, add the ascorbic acid dilutions and a solvent blank.

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[11]

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of validated biological activities. Its potential as an antiviral, antioxidant, anti-inflammatory, and antidiabetic agent warrants further investigation. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and to develop novel applications in medicine and pharmacology.

References

The Multifaceted Bioactivities of Roseoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Roseoside, a megastigmane glycoside found in various plant species, has emerged as a compound of significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the known bioactivities of this compound, with a focus on its antiviral, anti-inflammatory, antioxidant, anti-diabetic, and potential antihypertensive and anticancer effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound, chemically known as (6S,9R)-9-hydroxy-4,7-megastigmadien-3-one 9-O-β-D-glucopyranoside, is a naturally occurring compound that has been the subject of numerous preclinical studies. Its multifaceted pharmacological profile suggests potential applications in a variety of therapeutic areas. This guide aims to collate and present the current scientific knowledge on this compound's biological functions in a clear and accessible format, thereby supporting ongoing and future research endeavors.

Quantitative Summary of Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of this compound, providing a comparative overview of its potency across different experimental models.

Table 1: Antiviral Activity of this compound

VirusCell LineAssayEndpointResultReference
Hepatitis C Virus (HCV)Huh7.5HCVcc infectionEC5038.92 µM[1]
Hepatitis C Virus (HCV)Huh7.5HCV RNA replication% Inhibition52% at 40 µM[1][2]
Hepatitis C Virus (HCV)In vitroNS5A/B Replicase Activity% Inhibition~55% at 40 µM[1]

Table 2: Anti-inflammatory and Related Activities of this compound

TargetAssay SystemEndpointResultReference
Cyclooxygenase-2 (COX-2)Not SpecifiedInhibitionActivity Inhibited[1]
Angiotensin II Receptor 1 (AT1)Ang II-stimulated H9C2 cellsmRNA ExpressionDose-dependent reduction[3]
Angiotensin II Receptor 1 (AT1)Ang II-stimulated H9C2 cellsProtein ExpressionDose-dependent reduction[3]

Table 3: Antioxidant Activity of this compound

AssayModel SystemEndpointResultReference
NADPH Oxidase ActivityAng II-stimulated H9C2 cells% ReductionDose-dependent reduction[3]
Hydrogen Peroxide (H₂O₂) ProductionAng II-stimulated H9C2 cells% ReductionDose-dependent reduction[3]
Superoxide (B77818) Anion (•O₂⁻) ProductionAng II-stimulated H9C2 cells% ReductionDose-dependent reduction[3]
Catalase ActivityAng II-stimulated H9C2 cellsActivityDose-dependent increase[3]
Superoxide Dismutase (SOD) ActivityAng II-stimulated H9C2 cellsActivityDose-dependent increase[3]

Table 4: Anti-diabetic and Insulinotropic Activities of this compound

ActivityCell Line/EnzymeEndpointResultReference
α-Glucosidase InhibitionNot SpecifiedInhibitionActivity Inhibited[1]
Glucose-6-phosphatase InhibitionNot SpecifiedInhibitionActivity Inhibited[1]
Insulinotropic ActivityINS-1Insulin (B600854) SecretionDose-dependent increase[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Antiviral Activity Assays
  • Cell Culture: Maintain Huh7.5 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Infection: Seed Huh7.5 cells in 24-well plates. Once confluent, infect the cells with HCVcc (JFH-1 strain) at a multiplicity of infection (MOI) of 0.1.

  • Treatment: Following infection, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • RNA Extraction and RT-qPCR: After incubation, lyse the cells and extract total RNA using a suitable kit. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify HCV RNA levels, using primers specific for the HCV NS5B region. Normalize the results to a housekeeping gene such as GAPDH.[1]

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of HCV RNA inhibition against the log of this compound concentration.[1]

  • Reaction Mixture: Prepare a reaction mixture containing recombinant HCV NS5A/B replicase, a suitable RNA template, and NTPs in an appropriate buffer.

  • Inhibition Assay: Add varying concentrations of this compound (e.g., 20 µM and 40 µM) or a vehicle control to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time to allow for RNA synthesis.

  • Detection: Quantify the newly synthesized RNA using a fluorescent dye that binds to double-stranded RNA or by incorporating radiolabeled nucleotides.

  • Data Analysis: Express the results as a percentage of replicase activity relative to the vehicle control.[1]

Anti-inflammatory and Antihypertensive-related Assays
  • Cell Culture: Culture H9C2 cardiomyocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Stimulation and Treatment: Seed H9C2 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 20, 30, 50 µg/mL) for 1 hour. Subsequently, stimulate the cells with 300 nM Angiotensin II (Ang II) for 7 hours.[3]

  • RNA and Protein Extraction: Following treatment, harvest the cells and extract total RNA and protein.

  • RT-PCR and Western Blot: Analyze AT1 mRNA expression using RT-PCR, normalizing to a housekeeping gene. Analyze AT1 protein expression by Western blot, using an antibody specific for AT1 and normalizing to a loading control like GAPDH or β-actin.[3]

  • Data Analysis: Quantify the relative expression levels of AT1 mRNA and protein compared to the Ang II-stimulated control group.[3]

Antioxidant Activity Assays
  • Cell Culture and Treatment: Culture H9C2 cells and pre-treat with this compound at various concentrations for 1 hour, followed by stimulation with Ang II.[3]

  • ROS Detection: Use specific fluorescent probes to measure different ROS. For hydrogen peroxide (H₂O₂), a hydrogen peroxide assay kit can be used. For superoxide anion (•O₂⁻), a specific superoxide anion assay kit is appropriate.[3]

  • Quantification: Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to Ang II-stimulated cells.[3]

  • Cell Lysate Preparation: After treatment as described above, lyse the H9C2 cells and collect the supernatant.

  • Enzyme Activity Assays: Use commercially available assay kits to measure the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) in the cell lysates.[3]

  • Data Analysis: Determine the specific activity of each enzyme and compare the results from this compound-treated groups to the Ang II-stimulated control.[3]

Anti-diabetic Activity Assays
  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Inhibition Assay: In a 96-well plate, mix the α-glucosidase solution with various concentrations of this compound and incubate for a short period.

  • Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.

  • Measurement: Monitor the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol, over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

  • Cell Culture: Culture INS-1 pancreatic β-cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Insulin Secretion Assay: Seed INS-1 cells in 24-well plates. Before the assay, wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).

  • Treatment: Incubate the cells with varying concentrations of this compound in KRBH containing a stimulatory concentration of glucose (e.g., 16.7 mM).

  • Sample Collection and Analysis: After a defined incubation period, collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

  • Data Analysis: Express the results as the amount of insulin secreted, normalized to the total protein content of the cells.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific molecular targets and modulation of intracellular signaling pathways.

Antiviral Signaling Pathway

This compound exerts its anti-HCV activity by directly targeting the viral NS5A/B replicase complex, which is essential for the replication of the viral RNA genome. By inhibiting this complex, this compound effectively halts the propagation of the virus.

antiviral_pathway cluster_virus Hepatitis C Virus (HCV) HCV_RNA HCV RNA Genome NS5AB NS5A/B Replicase HCV_RNA->NS5AB Template for Replication New_HCV_RNA New HCV RNA Genomes NS5AB->New_HCV_RNA RNA Synthesis This compound This compound This compound->NS5AB Inhibition antihypertensive_pathway Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds to NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Inflammation Inflammation (TNF-α, MCP-1) ROS->Inflammation Promotes Antioxidant_Enzymes Antioxidant Enzymes (Catalase, SOD) This compound This compound This compound->AT1R Downregulates Expression This compound->NADPH_Oxidase Inhibits Activity This compound->Antioxidant_Enzymes Upregulates Activity experimental_workflow Start Start: Natural Product (e.g., this compound) Primary_Screening Primary Bioactivity Screening (e.g., Antiviral, Anti-inflammatory) Start->Primary_Screening Hit_Identification Active Hit? Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (EC50/IC50 Determination) Hit_Identification->Dose_Response Yes Inactive Inactive Hit_Identification->Inactive No Mechanism_of_Action Mechanism of Action Studies (Target Identification, Signaling Pathways) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies End End: Lead Compound for Drug Development In_Vivo_Studies->End

References

Roseoside: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest in the field of pharmacology and drug development. Exhibiting a diverse range of biological activities, this molecule holds promise for various therapeutic applications. This technical guide provides an in-depth overview of the current scientific evidence supporting the potential uses of this compound, with a focus on its antiviral, anti-hypertensive, anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, anti-diabetic, anti-obesity, and anticancer properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development. Furthermore, key signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanisms of action.

Introduction

This compound is a glycosidic compound found in a variety of plant species. While its presence in the plant kingdom is well-documented, recent scientific investigations have begun to unravel its significant pharmacological potential. This guide synthesizes the existing preclinical data on this compound, offering a detailed resource for researchers and professionals in the pharmaceutical and biotechnology sectors. The following sections will delve into the specific therapeutic applications of this compound, presenting quantitative data, experimental protocols, and mechanistic insights.

Antiviral Activity: Hepatitis C Virus (HCV)

This compound has demonstrated potent antiviral activity, particularly against the Hepatitis C virus (HCV). In vitro studies have shown that it can inhibit HCV RNA replication in a concentration-dependent manner without exhibiting significant cytotoxicity.[1]

Mechanism of Action: The primary antiviral mechanism of this compound against HCV involves the inhibition of the NS5A/B replicase, a crucial enzyme complex for viral RNA replication.[1] Molecular docking studies have suggested that this compound can bind to the active site of this replicase, thereby impeding its function.[1]

Quantitative Data: Anti-HCV Activity of this compound

ParameterValueCell LineReference
EC50 38.92 µMHuh7.5[1]
Cytotoxicity (CC50) > 80 µMHuh7.5[1]

Experimental Protocol: In Vitro HCV NS5A/B Replicase Inhibition Assay

This protocol outlines the general steps to assess the inhibitory effect of this compound on HCV NS5A/B replicase activity.

  • Cell Culture: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM) or a vehicle control (DMSO). A known NS5A/B inhibitor, such as Sofosbuvir, can be used as a positive control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • RNA Extraction and Quantification: Total cellular RNA is extracted using a suitable kit. The level of HCV RNA is then quantified using a one-step real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay, targeting a specific region of the HCV genome.

  • Data Analysis: The relative HCV RNA levels are normalized to an internal control gene (e.g., GAPDH). The EC50 value, the concentration at which this compound inhibits 50% of HCV RNA replication, is calculated from the dose-response curve.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the concentration of this compound that affects cell viability (CC50).

Signaling Pathway: Inhibition of HCV Replication

This compound This compound HCV_NS5AB HCV NS5A/B Replicase This compound->HCV_NS5AB Inhibits HCV_RNA_Replication HCV RNA Replication HCV_NS5AB->HCV_RNA_Replication Catalyzes HCV_Virions New HCV Virions HCV_RNA_Replication->HCV_Virions Leads to AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activates This compound This compound This compound->AT1R Downregulates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Inflammation_Fibrosis Inflammation & Fibrosis (TNF-α, MCP-1, TGF-β) ROS->Inflammation_Fibrosis Induces Hypertension Hypertension & Cardiac Hypertrophy Inflammation_Fibrosis->Hypertension cluster_0 Anti-inflammatory Assay cluster_1 Antioxidant Assays RAW_cells RAW 264.7 Macrophages Roseoside_pre This compound Pre-treatment RAW_cells->Roseoside_pre LPS LPS Stimulation Cytokine_measurement Measure TNF-α & IL-6 (ELISA) LPS->Cytokine_measurement Roseoside_pre->LPS DPPH DPPH Radical Roseoside_add Add this compound DPPH->Roseoside_add ABTS ABTS Radical ABTS->Roseoside_add Absorbance Measure Absorbance Change Roseoside_add->Absorbance

References

A Comprehensive Review of Roseoside: Unveiling Novel Research Directions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside, a megastigmane glycoside found in a variety of plant species, has emerged as a promising natural compound with a diverse range of biological activities. Its demonstrated antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, anticancer, and antiviral properties have positioned it as a compelling candidate for further investigation in the development of novel therapeutics. This technical guide provides an in-depth review of the existing literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known and proposed signaling pathways. By critically evaluating the current state of research, this document aims to illuminate novel research directions and inspire further exploration of this compound's therapeutic potential.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data on the biological activities of this compound.

Biological Activity Assay/Model Cell Line/System Parameter Value Reference
Antiviral (Anti-HCV) Hepatitis C Virus cell culture (HCVcc)Huh7.5 cellsEC₅₀38.92 µM[1][2]
In vitro NS5A/B replicase assay% Inhibition50% at 20 µM[1][2]
45% at 40 µM[1][2]
Cytotoxicity Cell Viability AssayHuh7.5 cellsNo marked cytotoxicity up to 80 µM[1][2]

Table 1: Antiviral and Cytotoxic Activity of this compound

Biological Activity Assay/Model Cell Line/System Concentration Effect Reference
Anti-hypertensive (in a mixture) Angiotensin II-stimulated H9C2 cellsH9C2 cardiomyocytes20, 30, 50 µg/mLDose-dependent reduction in the expression of AT1 receptor, TNF-α, MCP-1, and TGF-β mRNA.[3][4]
20, 30, 50 µg/mLDose-dependent reduction of NADPH oxidase activity and levels of H₂O₂ and O₂⁻.[3][4]

Table 2: Anti-hypertensive and Associated Anti-inflammatory/Antioxidant Effects of a this compound-Containing Mixture

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Antiviral (Anti-HCV) Activity Assay

a. Cell Culture and Virus Infection:

  • Cell Line: Human hepatoma cell line Huh7.5.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Virus: Hepatitis C virus (HCVcc, JFH-1 strain).

  • Infection Protocol: Naïve Huh7.5 cells are seeded in 24-well plates. After 24 hours, the cells are infected with HCVcc at a multiplicity of infection (MOI) of 0.1. Following infection, the cells are treated with varying concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM) or a vehicle control (DMSO).[1][2]

b. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • RNA Isolation: At 48 hours post-infection, total cellular RNA is extracted using a suitable reagent like TRIzol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random hexamers.

  • qRT-PCR: The relative levels of HCV RNA are quantified by qRT-PCR using primers specific for the HCV NS5B gene. A housekeeping gene, such as GAPDH, is used as an internal control for normalization. The 2-ΔΔCt method is used to calculate the relative fold change in HCV RNA levels.[2]

c. In Vitro HCV NS5A/B Replicase Assay:

  • Principle: This assay measures the activity of the HCV NS5A/B replicase enzyme, which is essential for viral RNA replication.

  • Procedure: The purified HCV NS5A/B replicase is incubated with a reaction mixture containing the necessary components for RNA synthesis, including a fluorescent RNA dye (e.g., SYTO RNASelect). This compound (e.g., 20 and 40 µM) or a known inhibitor (e.g., dasabuvir) is added to the reaction. The fluorescence intensity, which is proportional to the amount of newly synthesized RNA, is measured over time using a fluorometer.[2]

Anti-inflammatory and Antioxidant Activity in H9C2 Cells

a. Cell Culture and Treatment:

  • Cell Line: Rat cardiomyoblast cell line H9C2.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment Protocol: H9C2 cells are pre-treated with a natural product mixture containing this compound (e.g., 20, 30, or 50 µg/mL) or a vehicle control for 1 hour. Subsequently, the cells are stimulated with 300 nM Angiotensin II (Ang II) for 7 hours to induce a hypertensive and inflammatory response.[4]

b. Gene Expression Analysis (RT-PCR):

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the treated H9C2 cells, and cDNA is synthesized as described previously.

  • RT-PCR: The mRNA expression levels of hypertension and inflammation-related genes, such as Angiotensin II Receptor 1 (AT1), TNF-α, MCP-1, and TGF-β, are determined by RT-PCR. The band intensities on an agarose (B213101) gel are quantified and normalized to a housekeeping gene like β-actin.[5]

c. Western Blot Analysis:

  • Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., AT1, TNF-α). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]

d. Measurement of Reactive Oxygen Species (ROS):

  • NADPH Oxidase Activity: The activity of NADPH oxidase, a major source of ROS, is measured in cell lysates using a commercially available ELISA kit.

  • H₂O₂ and Superoxide (B77818) Anion (O₂⁻) Levels: The intracellular levels of hydrogen peroxide and superoxide anion are quantified using specific fluorescent probes or ELISA kits.[5]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways modulated by this compound.

Antiviral (Anti-HCV) Mechanism

cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV RNA Genome NS5AB NS5A/B Replicase HCV_RNA->NS5AB Template New_HCV_RNA New HCV RNA NS5AB->New_HCV_RNA Synthesizes This compound This compound This compound->inhibition inhibition->NS5AB Inhibits cluster_downstream Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activates This compound This compound This compound->inhibition1 This compound->inhibition2 This compound->inhibition3 ROS ROS (H₂O₂, O₂⁻) NADPH_Oxidase->ROS Generates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, MCP-1, TGF-β) ROS->Inflammatory_Cytokines Induces Expression Vascular_Remodeling Vascular Remodeling & Hypertension Inflammatory_Cytokines->Vascular_Remodeling Promotes inhibition1->AT1R Downregulates Expression inhibition2->NADPH_Oxidase Inhibits Activity inhibition3->ROS Reduces Levels cluster_downstream_effects Downstream Metabolic Effects This compound This compound AMPK AMPK This compound->AMPK Activates (Proposed) Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes AMPK->inhibition_gluco AMPK->inhibition_lipid Gluconeogenesis Gluconeogenesis Lipid_Synthesis Lipid Synthesis inhibition_gluco->Gluconeogenesis Inhibits inhibition_lipid->Lipid_Synthesis Inhibits

References

In Silico Prediction of Roseoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a naturally occurring megastigmane glycoside, has garnered scientific interest due to its diverse and promising biological activities. These include antiviral, anti-inflammatory, antioxidant, and potential anti-diabetic and anticancer effects. The advancement of computational methodologies offers a powerful avenue to predict and elucidate the bioactivity of natural products like this compound, thereby accelerating drug discovery and development. This technical guide provides a comprehensive overview of the in silico prediction of this compound's bioactivity, supported by available experimental data and detailed methodologies. We explore its predicted pharmacokinetic properties, potential molecular targets, and the signaling pathways it may modulate. This document serves as a resource for researchers and professionals in the field of pharmacology and drug development, aiming to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a glycosidic compound found in various plant species, including Catharanthus roseus and Kirengeshoma koreana.[1] Structurally, it consists of a vomifoliol (B113931) aglycone attached to a glucose moiety. Emerging research has highlighted its significant biological potential, making it a compound of interest for therapeutic applications. This guide focuses on the computational prediction of its bioactivities, bridging the gap between its known ethnobotanical uses and modern pharmacological validation.

In Silico Bioactivity Prediction Workflow

The in silico prediction of a natural product's bioactivity is a systematic process that precedes and guides experimental validation. This cost-effective and rapid screening method allows for the evaluation of a compound against a multitude of biological targets.

G cluster_0 Compound Preparation cluster_1 In Silico Screening cluster_2 Analysis & Validation A Obtain 2D/3D Structure B Energy Minimization A->B C Molecular Docking B->C D Pharmacophore Modeling B->D E ADMET Prediction B->E F Binding Affinity Analysis C->F D->F G Drug-Likeness Evaluation E->G H In Vitro/In Vivo Experiments F->H G->H I Lead Optimization H->I

Caption: A generalized workflow for in silico bioactivity prediction of natural products.

Predicted Physicochemical and ADMET Properties of this compound

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical in drug development. In silico tools provide valuable predictions for these parameters. The following table summarizes the predicted ADMET profile for this compound.

PropertyPredicted Value/ClassificationImplication in Drug Development
Physicochemical Properties
Molecular FormulaC19H30O8-
Molecular Weight386.44 g/mol Adheres to Lipinski's Rule of Five (<500)
logP (Octanol/Water Partition Coefficient)-0.177Indicates good hydrophilicity
Hydrogen Bond Donors5Adheres to Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors8Adheres to Lipinski's Rule of Five (≤10)
Rotatable Bonds5Indicates good molecular flexibility
Topological Polar Surface Area (TPSA)136.68 ŲSuggests moderate cell permeability
Pharmacokinetics (ADME)
Human Intestinal Absorption (HIA)0.864 (High)Good potential for oral absorption
Caco-2 Permeability-5.429 (Low)May have some limitations in intestinal permeability
Blood-Brain Barrier (BBB) Penetration0.421 (Low)Unlikely to have significant central nervous system effects
P-glycoprotein (P-gp) Substrate0.293 (No)Lower potential for drug efflux
CYP1A2 Inhibitor0.002 (No)Low potential for drug-drug interactions via this enzyme
CYP2C9 Inhibitor0.001 (No)Low potential for drug-drug interactions via this enzyme
CYP2C19 Inhibitor0.012 (No)Low potential for drug-drug interactions via this enzyme
CYP2D6 Inhibitor0 (No)Low potential for drug-drug interactions via this enzyme
CYP3A4 Inhibitor0.007 (No)Low potential for drug-drug interactions via this enzyme
Toxicity
AMES Toxicity0.458 (No)Low probability of being mutagenic
hERG Blockers0.018 (Low risk)Reduced likelihood of cardiotoxicity
Hepatotoxicity (H-HT)0.146 (No)Low risk of drug-induced liver injury
Skin Sensitization0.041 (No)Low potential to cause skin allergies
Rat Oral Acute Toxicity0.367 (Class 4)LD50 predicted to be between 300 and 2000 mg/kg

Data sourced from computational predictions.

Predicted Bioactivities and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand to its target protein.

Antiviral Activity (Anti-Hepatitis C Virus)

A key predicted and experimentally validated bioactivity of this compound is its inhibitory effect against the Hepatitis C Virus (HCV). In silico molecular docking studies have shown that this compound can bind to the active site of the HCV NS5A/B replicase, a crucial enzyme for viral replication.[2]

Target ProteinPredicted Binding Affinity (kcal/mol)In Vitro Validation (IC50/EC50)Reference
HCV NS5A/B Replicase-7.5EC50: 38.92 µM (HCVcc replication)[2][3]
HCV NS5A/B Replicase Activity-~50% inhibition at 20 µM[3]
Anti-Inflammatory Activity

This compound has been reported to possess anti-inflammatory properties. This is potentially mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO).

BioactivityAssayIC50 ValueReference
Anti-inflammatoryNitric Oxide (NO) Production InhibitionData suggests activity, specific IC50 not consistently reported.[4]
Antioxidant Activity

The antioxidant potential of this compound is another significant bioactivity. While specific IC50 values for DPPH and ABTS radical scavenging assays are not consistently reported in the literature for the pure compound, its structural features suggest it may act as a free radical scavenger.

BioactivityAssayIC50 ValueReference
AntioxidantDPPH Radical ScavengingNot available-
AntioxidantABTS Radical ScavengingNot available-
Anti-Diabetic Activity

This compound has shown potential as an anti-diabetic agent through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

BioactivityAssayIC50 ValueReference
Anti-diabeticα-Glucosidase InhibitionNot available-
Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. However, specific cytotoxicity data (IC50 values) against various cancer cell lines are not yet widely available.

BioactivityCell LineIC50 ValueReference
AnticancerVariousNot available[5]

Potential Signaling Pathway Modulation

The diverse bioactivities of this compound suggest its interaction with multiple cellular signaling pathways. Based on its antioxidant and anti-inflammatory effects, it is plausible that this compound modulates pathways involving Reactive Oxygen Species (ROS), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPK).

ROS-Mediated MAPK Signaling Pathway

Reactive Oxygen Species (ROS) can act as second messengers to activate MAPK signaling cascades, which are involved in cellular responses to stress, inflammation, and apoptosis. This compound's antioxidant properties may involve the modulation of this pathway.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Inflammation Inflammation Apoptosis MAPK->Inflammation Leads to

Caption: Proposed modulation of the ROS-mediated MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. This compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm Degrades & Releases NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_nucleus->ProInflammatory Induces This compound This compound This compound->IKK Inhibits?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited or proposed for the validation of this compound's bioactivity.

In Silico Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound and optimize its geometry using a suitable force field.

  • Grid Generation:

    • Define the binding site on the target protein.

    • Generate a grid box encompassing the active site to define the search space for the ligand.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock this compound into the defined grid box.

    • The program will explore different conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the predicted binding affinity (scoring function).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Chimera).

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • Add the this compound solutions to the DPPH solution in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

ABTS Radical Scavenging Assay
  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to a specific absorbance at 734 nm.

  • Assay Procedure:

    • Add various concentrations of this compound to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period.

  • Measurement:

    • Measure the absorbance of the solutions at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay
  • Cell Culture:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Measurement of Nitrite (B80452):

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Calculation:

    • Calculate the percentage of NO inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay
  • Reaction Mixture:

    • Prepare a reaction mixture containing α-glucosidase enzyme and a buffer.

    • Add various concentrations of this compound to the mixture.

  • Substrate Addition:

    • Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculation:

    • Calculate the percentage of enzyme inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan (B1609692) Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at approximately 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The in silico analysis presented in this guide, complemented by existing experimental data, strongly suggests that this compound is a promising bioactive compound with a favorable pharmacokinetic profile and multiple potential therapeutic applications. Its predicted antiviral, anti-inflammatory, antioxidant, and anti-diabetic activities warrant further investigation.

Future research should focus on:

  • Experimental Validation: Conducting in vitro and in vivo studies to confirm the predicted bioactivities and elucidate the precise mechanisms of action. This includes determining the IC50 values for its antioxidant and anticancer effects against a panel of assays and cell lines.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the MAPK and NF-κB pathways.

  • Lead Optimization: Utilizing the structure-activity relationship data to design and synthesize more potent and selective analogues of this compound.

By integrating computational and experimental approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, nature-derived therapeutics.

References

Roseoside: A Potential Modulator of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a megastigmane glycoside found in a variety of plant species, is emerging as a molecule of interest beyond its known antioxidant and other pharmacological properties. While direct evidence is still being aggregated, its chemical nature and the established roles of similar secondary metabolites suggest a potential function in the intricate network of plant defense. This technical guide synthesizes the current understanding of this compound, frames its plausible involvement in plant defense signaling cascades involving key phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), and the role of reactive oxygen species (ROS). This document provides a theoretical framework, detailed experimental protocols for future research, and quantitative data on related plant defense responses to serve as a foundational resource for investigating the precise role of this compound in plant immunity.

Introduction to this compound

This compound is a naturally occurring megastigmane glycoside.[1] Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids.[2] this compound has been isolated from various plants, including Kirengeshoma koreana, Elaeocarpus japonicus, and species of Rosmarinus and Tripterygium.[1][3] Its chemical structure consists of a megastigmane aglycone linked to a glucose moiety. While much of the research on this compound has focused on its potential therapeutic applications in humans, including antioxidant and antiviral activities, its endogenous role within the plant remains largely unexplored.[1] This guide will delve into the prospective function of this compound as a component of the plant's defense arsenal.

Putative Role of this compound in Plant Defense

While direct experimental evidence for this compound's role in plant defense is currently limited, its classification as a secondary metabolite derived from the carotenoid pathway suggests its potential involvement. Plant secondary metabolites are crucial for adaptation to environmental stresses, including herbivory and pathogen attack. The induction of phenolic compounds, for instance, is a known defense response to herbivory.[4] It is plausible that this compound, or its aglycone, could act as a phytoanticipin (a pre-formed inhibitor) or a phytoalexin (an induced inhibitor).

Interaction with Phytohormone Signaling Pathways

Plant defense responses are primarily regulated by a complex network of signaling pathways, with jasmonic acid (JA) and salicylic acid (SA) being the central players. The JA pathway is typically activated in response to necrotrophic pathogens and chewing herbivores, while the SA pathway is induced by biotrophic pathogens and piercing-sucking insects. These two pathways often exhibit an antagonistic relationship.[5]

It is hypothesized that this compound may modulate these pathways. For instance, upon tissue damage by an herbivore, this compound accumulation could be triggered, leading to the activation or potentiation of the JA signaling cascade. Conversely, in response to a pathogen, this compound might influence the SA pathway.

Crosstalk with Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are rapidly produced in plants upon perception of biotic stress and act as critical signaling molecules.[6] This "oxidative burst" can have direct antimicrobial effects and also trigger downstream defense responses, including the activation of the SA pathway.[1][7] The antioxidant properties of this compound could play a role in modulating ROS signaling, preventing excessive cellular damage while allowing for effective defense signaling. It is possible that this compound helps to maintain redox homeostasis during a defense response.

Quantitative Data on Plant Defense Responses

Direct quantitative data on the induction of this compound in response to biotic stress is not yet available in published literature. However, to provide a framework for future comparative studies, the following table summarizes quantitative data on the induction of related defense compounds in response to herbivory.

Plant SpeciesHerbivore/ElicitorDefense Compound ClassFold Induction (approx.)Reference
Arabidopsis thalianaSpodoptera exigua (chewing insect)Glucosinolates (short-chain aliphatic)2-5[8]
Arabidopsis thalianaJasmonic Acid (JA)Indolyl Glucosinolatesup to 100[8]
Brassica rapaPieris rapae (parasitized by Cotesia glomerata)Glucosinolates1.5-2[9]

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound in Plant Defense

The following diagram illustrates a hypothetical signaling cascade initiated by herbivore attack, leading to the potential involvement of this compound in the jasmonic acid pathway.

Roseoside_JA_Pathway Herbivore Herbivore Attack Wounding Wounding/ Oral Secretions Herbivore->Wounding causes Carotenoid Carotenoid Biosynthesis Wounding->Carotenoid induces Roseoside_Syn This compound Biosynthesis Carotenoid->Roseoside_Syn precursor for This compound This compound Accumulation Roseoside_Syn->this compound JA_Pathway Jasmonic Acid Signaling Pathway This compound->JA_Pathway potentially activates/ modulates Defense_Genes Defense Gene Expression JA_Pathway->Defense_Genes activates Defense_Response Defense Response (e.g., Toxin Production) Defense_Genes->Defense_Response leads to

Hypothetical signaling pathway of this compound in JA-mediated plant defense.
Experimental Workflow for Investigating this compound's Elicitor Activity

This workflow outlines the steps to test whether this compound can act as an elicitor of plant defense responses.

Elicitor_Assay_Workflow start Start: Prepare Plant Material (e.g., Arabidopsis seedlings) treatment Treatment with this compound (various concentrations) start->treatment control Control Treatment (e.g., water, solvent) start->control incubation Incubation (e.g., 24-48 hours) treatment->incubation control->incubation ros_burst Measure Early Responses: ROS Burst Assay incubation->ros_burst gene_expression Measure Late Responses: Gene Expression Analysis (e.g., PR genes via qRT-PCR) incubation->gene_expression metabolite_analysis Metabolite Profiling (e.g., HPLC-MS for phytoalexins) incubation->metabolite_analysis data_analysis Data Analysis and Comparison to Controls ros_burst->data_analysis gene_expression->data_analysis metabolite_analysis->data_analysis conclusion Conclusion on Elicitor Activity data_analysis->conclusion

Experimental workflow for testing the elicitor activity of this compound.

Detailed Experimental Protocols

Protocol for Extraction and Quantification of this compound from Plant Tissue

This protocol is adapted from methods used for the analysis of glycosides in plant materials.[1][10]

Objective: To extract and quantify the concentration of this compound in plant leaves, for example, after herbivore or pathogen treatment.

Materials:

  • Plant leaf tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound standard

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol in water to the tissue powder.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Re-extract the pellet with another 1 mL of 80% methanol and repeat the centrifugation.

    • Pool the supernatants.

  • Sample Cleanup:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration. A specific gradient for this compound would need to be optimized but could be similar to: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 385.19) and its characteristic fragment ions.[11]

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Quantify the amount of this compound in the plant samples by comparing the peak area to the calibration curve.

Protocol for ROS Burst Assay in Leaf Discs

This protocol is a standard method to measure the early defense response of plants to elicitors.[12]

Objective: To determine if this compound can induce a rapid oxidative burst in plant leaf tissue.

Materials:

  • Mature leaves from 4-5 week old Arabidopsis thaliana plants.

  • Biopsy punch (4 mm).

  • 96-well white luminometer plate.

  • Luminol (B1675438) solution.

  • Horseradish peroxidase (HRP).

  • This compound stock solution.

  • Plate-reading luminometer.

Procedure:

  • Leaf Disc Preparation:

    • Using the biopsy punch, carefully cut leaf discs, avoiding the midvein.

    • Float the leaf discs, adaxial side up, in a petri dish with sterile water and leave them overnight in the dark to allow wound-induced ROS to subside.

  • Assay Setup:

    • The next day, transfer one leaf disc into each well of the 96-well plate containing 100 µL of water.

    • Prepare the assay solution: water containing 20 µM luminol and 1 µg/mL HRP.

    • Prepare the elicitor solution: assay solution containing the desired final concentration of this compound (e.g., 1 µM, 10 µM, 100 µM). Prepare a control solution without this compound.

  • Measurement:

    • Place the 96-well plate in the luminometer.

    • Program the luminometer to inject 100 µL of the elicitor or control solution into each well and immediately begin measuring luminescence.

    • Measure luminescence every 2 minutes for a period of 60-90 minutes.

  • Data Analysis:

    • Plot the relative light units (RLU) over time for each treatment.

    • An increase in luminescence in the this compound-treated wells compared to the control indicates an induced ROS burst.

Protocol for Pathogenesis-Related (PR) Gene Expression Analysis

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes.[13][14]

Objective: To investigate if this compound treatment induces the expression of defense-related genes.

Materials:

  • Arabidopsis thaliana seedlings (2 weeks old).

  • This compound solution (e.g., 100 µM).

  • Control solution (solvent only).

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qRT-PCR master mix.

  • Primers for target genes (e.g., PR1, PDF1.2) and a reference gene (e.g., ACTIN2).

  • qRT-PCR instrument.

Procedure:

  • Treatment and Sampling:

    • Treat seedlings with this compound solution or control solution.

    • Harvest whole seedlings at different time points (e.g., 0, 6, 24, 48 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen samples using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up qRT-PCR reactions using the cDNA, gene-specific primers, and a SYBR Green-based master mix.

    • Run the reactions in a qRT-PCR instrument with a standard thermal cycling program.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

    • An increase in the relative expression of PR genes in this compound-treated samples compared to the control indicates the induction of defense gene expression.

Conclusion and Future Directions

This compound presents an intriguing candidate for a novel player in plant defense mechanisms. Its biogenetic origin from carotenoids, a pathway known to be responsive to stress, and its inherent antioxidant properties provide a strong theoretical basis for its involvement in plant immunity. The hypothetical signaling pathways and experimental protocols outlined in this guide are intended to provide a roadmap for future research to elucidate the specific functions of this compound.

Key future research directions should include:

  • Quantitative profiling of this compound in various plant species under a range of biotic stresses (different herbivores and pathogens) to establish a correlation between its accumulation and defense activation.

  • In-depth elicitor assays to determine the specific defense responses triggered by this compound and to generate dose-response curves.

  • Genetic studies using plant mutants in the carotenoid biosynthesis and hormone signaling pathways to pinpoint the exact position of this compound in the plant defense network.

  • Investigation of the bioactivity of this compound's aglycone to determine if the glucose moiety is required for its potential defense function.

By systematically addressing these questions, the scientific community can uncover the true role of this compound in the complex and fascinating world of plant-pathogen and plant-herbivore interactions, potentially opening new avenues for the development of novel plant protectants.

References

The Elusive Presence of Roseoside in Rosmarinus Species: A Technical Guide for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinus officinalis L. (rosemary) is a plant of significant interest in the pharmaceutical and food industries due to its rich composition of bioactive compounds. Extensive research has characterized its phytochemical profile, which is dominated by phenolic diterpenes such as carnosic acid and carnosol, as well as flavonoids and rosmarinic acid.[1][2][3] However, the presence and quantity of other potentially bioactive compounds, such as the megastigmane glycoside roseoside, remain largely unexplored in Rosmarinus species.

This compound has been identified in various other plant species and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[4][5][6] Its potential contribution to the overall bioactivity of rosemary extracts warrants investigation. This technical guide addresses the current knowledge gap regarding the occurrence of this compound in Rosmarinus species. While comprehensive phytochemical analyses of rosemary have not reported the presence of this compound to date, this guide provides a framework of detailed experimental protocols for its targeted investigation, isolation, and quantification.[1][7][8] Furthermore, it outlines the known biological activities and associated signaling pathways of this compound from other botanical sources to provide a rationale for its potential significance.

This document is intended to serve as a resource for researchers and drug development professionals seeking to definitively determine the presence of this compound in Rosmarinus species and to explore its potential therapeutic applications.

Data Presentation: The Current Void

A thorough review of the existing scientific literature reveals a lack of quantitative data regarding the presence of this compound in any Rosmarinus species. Comprehensive phytochemical profiling studies of Rosmarinus officinalis using advanced analytical techniques such as UHPLC-ESI-QTOF-MS have identified a multitude of compounds, but this compound is not among them.[1][9] This suggests that if this compound is present, its concentration is likely below the detection limits of the non-targeted analytical methods employed in these studies, or it may not be a natural constituent of the species.

To address this gap, targeted and highly sensitive analytical methods are required. The following sections provide detailed protocols to facilitate such investigations.

Experimental Protocols

Extraction of this compound from Rosmarinus Leaves

This protocol is adapted from methods used for the extraction of glycosides from plant materials.[10][11]

Objective: To extract this compound and other glycosides from dried Rosmarinus officinalis leaves.

Materials:

  • Dried and powdered Rosmarinus officinalis leaves

  • 70% Ethanol (B145695) (v/v)

  • n-Hexane

  • n-Butanol

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper (Whatman No. 1)

Procedure:

  • Macerate 100 g of dried, powdered rosemary leaves in 1 L of 70% ethanol at room temperature for 48 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue twice more with fresh solvent.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Suspend the crude extract in 200 mL of deionized water and transfer to a separatory funnel.

  • Perform liquid-liquid partitioning by first extracting with an equal volume of n-hexane three times to remove nonpolar compounds like chlorophyll (B73375) and lipids. Discard the n-hexane fractions.

  • Subsequently, partition the remaining aqueous layer with an equal volume of n-butanol three times. This compound, being a glycoside, is expected to partition into the n-butanol fraction.

  • Combine the n-butanol fractions and concentrate to dryness using a rotary evaporator to yield the glycoside-rich fraction.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the glycoside-rich fraction using column chromatography.

Materials:

  • Glycoside-rich fraction from the extraction step

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvent systems (e.g., chloroform (B151607):methanol gradients, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing solvent (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v)

  • Visualizing reagent (e.g., 10% sulfuric acid in ethanol, followed by heating)

Procedure:

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

  • Prepare a silica gel column packed with an appropriate solvent system (e.g., chloroform).

  • Load the sample onto the column and elute with a gradient of increasing polarity, for instance, from 100% chloroform to a chloroform:methanol mixture (e.g., 9:1, 8:2, etc.).

  • Collect fractions and monitor by TLC. Spot the fractions on a TLC plate, develop with a suitable solvent system, and visualize under UV light and/or by spraying with the visualizing reagent.

  • Pool the fractions that show a spot corresponding to a this compound standard (if available) or a characteristic spot for glycosides.

  • For further purification, subject the pooled fractions to Sephadex LH-20 column chromatography, eluting with methanol, to remove remaining impurities.

Quantification and Identification of this compound

This method is adapted from validated HPLC methods for the quantification of phenolic compounds and glycosides in plant extracts.[12][13][14]

Objective: To quantify this compound in the purified fractions or crude extracts.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient starting from 5% B to 30% B over 30 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a lower wavelength is necessary).

Quantification:

  • Prepare a stock solution of a this compound standard of known concentration.

  • Create a calibration curve by injecting a series of dilutions of the standard solution.

  • Inject the prepared rosemary extract and integrate the peak area at the retention time corresponding to the this compound standard.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

This protocol provides a more sensitive and specific method for the identification and quantification of this compound.[15][16][17]

Objective: To confirm the identity and accurately quantify this compound.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Similar to the HPLC-DAD method but with adjusted flow rates for the smaller column diameter (e.g., 0.3 mL/min).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS/MS Analysis: Target the deprotonated molecule [M-H]⁻ of this compound (C19H30O8, expected m/z 385.1866) for fragmentation to confirm its structure.[18]

Objective: To provide unequivocal structural elucidation of the isolated this compound.

Procedure:

  • Dissolve a purified and dried sample of the isolated compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4).

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Compare the obtained spectral data with published data for this compound to confirm its identity and stereochemistry.[19][20][21][22]

Mandatory Visualizations

experimental_workflow plant_material Rosmarinus officinalis Leaves (Dried and Powdered) extraction Maceration with 70% Ethanol plant_material->extraction partitioning Liquid-Liquid Partitioning (n-Hexane and n-Butanol) extraction->partitioning butanol_fraction n-Butanol Fraction (Glycoside-rich) partitioning->butanol_fraction column_chromatography Silica Gel & Sephadex LH-20 Column Chromatography butanol_fraction->column_chromatography isolated_this compound Isolated this compound column_chromatography->isolated_this compound hplc_dad HPLC-DAD (Quantification) isolated_this compound->hplc_dad lc_ms LC-MS/MS (Identification & Quantification) isolated_this compound->lc_ms nmr NMR Spectroscopy (Structural Elucidation) isolated_this compound->nmr

Caption: Experimental workflow for the targeted analysis of this compound in Rosmarinus species.

Biological Activities and Signaling Pathways of this compound

While the presence of this compound in Rosmarinus is yet to be confirmed, understanding its known biological activities is crucial for contextualizing its potential impact. Studies on this compound isolated from other plants have revealed several pharmacological effects.

Anti-inflammatory and Antioxidant Activity

This compound has been shown to possess anti-inflammatory and antioxidant properties.[5] One of the key mechanisms underlying these effects is its ability to modulate signaling pathways involved in inflammation and oxidative stress. For instance, in a study using Angiotensin II-stimulated H9C2 cells, this compound was found to reduce the expression of pro-inflammatory cytokines such as TNF-α and MCP-1.[5] It also mitigated oxidative stress by decreasing the activity of NADPH oxidase, a major source of reactive oxygen species (ROS), and by enhancing the activity of endogenous antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD).[5]

The generation of ROS can activate several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in the inflammatory response.[23][24] By scavenging ROS and inhibiting its production, this compound can potentially downregulate the activation of the MAPK pathway, leading to a reduction in the expression of inflammatory mediators.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Angiotensin II) at1_receptor AT1 Receptor inflammatory_stimuli->at1_receptor nadph_oxidase NADPH Oxidase at1_receptor->nadph_oxidase This compound This compound This compound->at1_receptor Inhibits Expression This compound->nadph_oxidase Inhibits Activity ros ROS (Reactive Oxygen Species) This compound->ros Scavenges nadph_oxidase->ros mapk_pathway MAPK Pathway (e.g., p38, ERK) ros->mapk_pathway proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, MCP-1) mapk_pathway->proinflammatory_cytokines

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

The occurrence of this compound in Rosmarinus species remains an open question that warrants dedicated investigation. This technical guide provides a comprehensive set of protocols to enable researchers to systematically explore the presence, quantity, and structure of this compound in rosemary. By employing these targeted extraction, isolation, and analytical techniques, it will be possible to definitively ascertain whether this compound is a constituent of this medicinally important plant. Should its presence be confirmed, the known anti-inflammatory and antioxidant activities of this compound suggest it could be a valuable contributor to the overall therapeutic profile of Rosmarinus extracts, opening new avenues for research and drug development.

References

Spectroscopic Profile of Roseoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Roseoside, a monoterpenoid glycoside, is a natural product of significant interest within the scientific community due to its potential biological activities. Found in various plant species, including Rhodiola rosea, its structural elucidation and characterization are paramount for further research into its pharmacological properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for the spectroscopic analysis of such natural products are also presented to aid researchers in their studies.

Spectroscopic Data of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a detailed reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
25.88s
42.53d17.0
42.22d17.0
75.70dq15.5, 1.5
85.61dq15.5, 6.5
94.41q6.5
101.25d6.5
121.05s
131.02s
1'4.35d7.8
2'3.20m
3'3.38m
4'3.28m
5'3.33m
6'a3.88dd12.0, 2.0
6'b3.68dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD)

PositionChemical Shift (δ) ppm
1199.8
2127.8
3166.0
450.5
542.2
679.8
7135.2
8132.5
977.6
1022.0
1124.5
1223.5
1'102.8
2'75.1
3'78.0
4'71.7
5'78.2
6'62.9
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and formula.

Table 3: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Fragment Ions (m/z)
ESI+387.203 [M+H]⁺225.149826, 207.138336, 149.094864, 123.080757, 95.084488[1]
ESI-431 [M+HCOOH-H]⁻, 385 [M-H]⁻Not specified[2]

The molecular formula of this compound is C₁₉H₃₀O₈, with a molecular weight of 386.4 g/mol .[1]

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (hydroxyl)3500 - 3200 (broad)Stretching vibration of the multiple hydroxyl groups in the glucose and aglycone moieties.
C-H (alkane)3000 - 2850Stretching vibrations of the methyl and methylene (B1212753) groups.
C=O (ketone)1685 - 1665Stretching vibration of the conjugated ketone in the cyclohexenone ring.
C=C (alkene)1650 - 1600Stretching vibration of the carbon-carbon double bonds.
C-O (alcohol, ether)1260 - 1000Stretching vibrations of the C-O bonds in the alcohol and glycosidic linkages.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent is crucial to avoid interference from solvent protons.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

  • Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are analyzed to deduce the fragmentation pathways and confirm the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.

Workflow for Spectroscopic Identification

The general workflow for the spectroscopic identification of a natural product like this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material B Extraction A->B C Chromatographic Separation (e.g., Column, HPLC) B->C D Purified Compound (this compound) C->D E NMR Spectroscopy (1H, 13C, 2D) D->E F Mass Spectrometry (HRMS) D->F G IR Spectroscopy D->G H Data Interpretation & Analysis E->H F->H G->H I Structure Confirmation H->I

Caption: Workflow for the isolation and spectroscopic identification of a natural product.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development. The presented NMR, MS, and predicted IR data, along with the generalized experimental protocols and workflow, offer a foundational framework for the identification and characterization of this and similar natural products. Accurate and comprehensive spectroscopic analysis is a critical step in unlocking the full potential of natural compounds like this compound for future therapeutic applications.

References

Purified Roseoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of purified roseoside, a bioactive compound with significant therapeutic potential. It details its commercial availability, key biological activities, and the experimental protocols to assess these activities, alongside an exploration of its mechanisms of action through relevant signaling pathways.

Commercial Availability and Specifications of Purified this compound

Purified this compound (CAS No. 54835-7-0) is available from several commercial suppliers, catering to the needs of research and drug development. The compound is typically offered as a powder with purity levels of 98% or higher, verified by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

SupplierPurity SpecificationAnalytical MethodsAvailable Quantities
ChemFaces ≥98%HPLC, NMR, MS5mg, 10mg, 20mg+
Biopurify 95%~99%HPLC-DAD, HPLC-ELSD, MS, NMRMilligrams to grams
BOC Sciences High PurityCharacterization services availableResearch and bulk quantities
BIORLAB >98%HPLC5mg, bulk requests
CymitQuimica 98%Not specifiedInquire for quantities
APExBIO High PurityNot specifiedResearch and bulk quantities
Biosynth High PurityNot specified1mg, 5mg, 10mg, 25mg, 50mg

Table 1: Commercial Suppliers and Specifications of Purified this compound. Data compiled from publicly available information from the respective suppliers.

Key Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, including insulinotropic, antioxidant, and anti-inflammatory effects. The following sections provide detailed experimental protocols for assessing these activities.

Insulinotropic Activity in Pancreatic β-Cells

This compound has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[1] The rat insulinoma cell line, INS-1, is a common model for these studies.

  • Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed INS-1 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow them to equilibrate to a basal glucose concentration.

  • Stimulation: After pre-incubation, aspirate the buffer and wash the cells once with KRBH buffer without glucose. Then, incubate the cells for 2 hours at 37°C in KRBH buffer containing:

    • Basal glucose (2.8 mM)

    • High glucose (16.7 mM)

    • High glucose (16.7 mM) + varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM)

  • Sample Collection: After the incubation period, collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold-change relative to the basal glucose control.

G cluster_prep Cell Preparation cluster_assay Insulin Secretion Assay cluster_analysis Data Analysis culture Culture INS-1 Cells seed Seed Cells in 24-well Plate culture->seed preincubate Pre-incubate with Basal Glucose (2h) seed->preincubate stimulate Stimulate with High Glucose +/- this compound (2h) preincubate->stimulate collect Collect Supernatant stimulate->collect elisa Quantify Insulin via ELISA collect->elisa normalize Normalize to Protein Content elisa->normalize analyze Calculate Fold Change normalize->analyze

Hypothesized modulation of the PI3K/Akt pathway by this compound.
NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. [2]This pathway is a key regulator of the expression of pro-inflammatory genes, including those for iNOS (producing NO), COX-2, and various cytokines.

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes promotes transcription This compound This compound This compound->IKK inhibits

Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

Purified this compound is a readily available natural compound with promising therapeutic applications, particularly in the areas of diabetes, oxidative stress, and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this versatile molecule. Further research is warranted to fully elucidate the specific molecular interactions and signaling cascades modulated by this compound.

References

Roseoside: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoside, a naturally occurring megastigmane glycoside found in various plant species, has garnered scientific interest for its potential therapeutic applications, including antiviral and insulinotropic activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data on this compound. The information presented herein is intended to support researchers and drug development professionals in making informed decisions regarding the future investigation and potential clinical translation of this compound. The guide summarizes key findings from in vitro cytotoxicity assays and the limited in vivo data, while also clearly delineating the existing gaps in the toxicological assessment of this compound.

In Vitro Cytotoxicity

The majority of the safety data for this compound is derived from in vitro studies, primarily focusing on its cytotoxic potential in the context of its antiviral activity against the Hepatitis C Virus (HCV).

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro cytotoxicity studies.

Cell LineAssayConcentration RangeExposure DurationResultsReference
Huh7.5 (Human Hepatoma)CellTiter-Glo® Luminescent Cell Viability Assay5, 10, 20, 30, 40, 80 μM48 hoursNo marked cytotoxicity observed at concentrations lower than 80 μM.[1][2][3][1][2][3]
Experimental Protocols

Cell Viability Assay (based on studies by Lee et al.) [1][2][3]

  • Cell Line: Huh7.5 cells, a human hepatoma cell line commonly used in HCV research.

  • Treatment: Cells were treated with varying concentrations of this compound (5, 10, 20, 30, 40, and 80 μM) or a DMSO vehicle control.

  • Incubation: The treated cells were incubated for 48 hours.

  • Assay: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Data Analysis: The viability of the this compound-treated cells was compared to the DMSO-treated control group.

Experimental Workflow

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Assay cluster_3 Data Analysis Huh75 Huh7.5 Cells Plate Plate cells in 96-well plates Huh75->Plate Add_treatment Add this compound or DMSO to cells Plate->Add_treatment This compound Prepare this compound dilutions (5-80 µM) This compound->Add_treatment DMSO Prepare DMSO vehicle control DMSO->Add_treatment Incubate Incubate for 48 hours Add_treatment->Incubate CTG_assay Perform CellTiter-Glo® Assay Incubate->CTG_assay Measure Measure luminescence CTG_assay->Measure Compare Compare luminescence of treated vs. control Measure->Compare Viability Calculate cell viability (%) Compare->Viability This compound This compound Inhibition This compound->Inhibition NS5AB HCV NS5A/B Replicase HCV_Replication HCV RNA Replication NS5AB->HCV_Replication Inhibition->NS5AB

References

Methodological & Application

Application Notes and Protocols for the Extraction of Roseoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roseoside is a megastigmane glycoside found in various plant species, including Kirengeshoma koreana Nakai, Rhodiola species, and Hibiscus sabdariffa. It has garnered significant interest within the scientific community due to its diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1] These therapeutic potentials underscore the importance of efficient and standardized methods for its extraction and purification from plant sources.

This document provides detailed application notes and protocols for the extraction of this compound from plant materials. It includes a comparative summary of different extraction techniques, detailed experimental procedures, and purification protocols. Additionally, it visualizes the experimental workflow and potential biological signaling pathways modulated by this compound.

Data Presentation: Comparison of this compound Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The efficiency of extraction is influenced by several factors, including the plant matrix, solvent system, temperature, and extraction time. Below is a summary of common extraction methods with typical parameters and expected outcomes.

Plant SourceExtraction MethodSolventTemperature (°C)TimeYield/PurityReference
Kirengeshoma koreana NakaiMaceration & Partition70% Ethanol (B145695), then n-ButanolRoom Temperature7 days (initial extraction)0.5 mg from 200 mg n-BuOH fraction[2]
Rhodiola rosea (for Salidroside)Ultrasound-Assisted Extraction (UAE)50% Ethanol2510 minHigh Yield (specific % not stated)
Rhodiola crenulata (for Salidroside)Microwave-Assisted Extraction (MAE)60% Ethanol9020 min2.17% (w/w)
Rhodiola rosea (for Salidroside)Supercritical Fluid Extraction (SFE)CO₂ with Ethanol co-solvent60-Effective for various compounds
Hibiscus sabdariffaUltrasound-Assisted Extraction (UAE)80% Ethanol3020 minHigh anthocyanin and polyphenol content
Rosa rugosaUltrasound-Assisted Extraction (UAE)50% Ethanol5040 minHigh phenolic and flavonoid content

Experimental Protocols

Protocol 1: Maceration and Liquid-Liquid Partitioning for this compound Extraction from Kirengeshoma koreana Nakai

This protocol is adapted from a study that successfully isolated this compound from the aerial parts of Kirengeshoma koreana Nakai.[2]

1. Plant Material Preparation: a. Dry the aerial parts of the plant material at 30 ± 2 °C for 7 days in a hot air dryer. b. Grind the dried material into a fine powder.

2. Extraction: a. Macerate the ground plant material (e.g., 380 g) in 70% ethanol (e.g., 6 L) for 7 days at room temperature, with occasional agitation. b. Repeat the extraction process once more with fresh solvent. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Liquid-Liquid Partitioning: a. Suspend the crude extract in distilled water. b. Partition the aqueous suspension sequentially with n-hexane to remove nonpolar compounds. c. Subsequently, partition the aqueous layer with n-butanol to extract this compound and other polar glycosides. d. Concentrate the n-butanol fraction to dryness to yield the this compound-rich extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This is a general protocol that can be optimized for various plant materials.

1. Plant Material Preparation: a. Dry and grind the plant material to a fine powder (40-60 mesh).

2. Extraction: a. Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. b. Add a suitable solvent, such as 50-70% ethanol, at a specific solid-to-liquid ratio (e.g., 1:20 w/v). c. Place the vessel in an ultrasonic bath. d. Sonicate at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 10-40 minutes). e. After extraction, filter the mixture to separate the solid residue. f. The resulting extract can be concentrated under reduced pressure.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

This protocol provides a rapid extraction method that can be adapted for this compound.

1. Plant Material Preparation: a. Dry and grind the plant material to a fine powder.

2. Extraction: a. Place a weighed amount of the powdered plant material (e.g., 2 g) into a microwave extraction vessel. b. Add the extraction solvent (e.g., 60% ethanol) at a specified ratio (e.g., 1:50 w/v). c. Seal the vessel and place it in a microwave extraction system. d. Set the extraction parameters: temperature (e.g., 90 °C) and time (e.g., 20 minutes). e. After the extraction is complete, allow the vessel to cool. f. Filter the extract and concentrate as needed.

Protocol 4: Purification of this compound by Semi-Preparative HPLC

This protocol describes the purification of this compound from a crude or fractionated extract using high-performance liquid chromatography.[2]

1. Sample Preparation: a. Dissolve the this compound-rich extract in a suitable solvent (e.g., the initial mobile phase). b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.05% formic acid. A typical gradient might be 10% to 23% acetonitrile over 160 minutes. c. Flow Rate: 8.0 mL/min. d. Detection: UV detector at a suitable wavelength (e.g., 220 nm). e. Injection Volume: Dependent on the concentration of the sample and the column capacity.

3. Fraction Collection: a. Collect the fractions corresponding to the retention time of this compound. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Roseoside_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization plant_material Plant Material (e.g., leaves, roots) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration Select Method uae Ultrasound-Assisted Extraction (UAE) grinding->uae Select Method mae Microwave-Assisted Extraction (MAE) grinding->mae Select Method sfe Supercritical Fluid Extraction (SFE) grinding->sfe Select Method filtration Filtration maceration->filtration uae->filtration mae->filtration sfe->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning Optional column_chrom Column Chromatography concentration->column_chrom partitioning->column_chrom prep_hplc Semi-Preparative HPLC column_chrom->prep_hplc Fine Purification hplc_analysis HPLC Analysis (Purity Check) prep_hplc->hplc_analysis pure_this compound Pure this compound prep_hplc->pure_this compound ms_analysis Mass Spectrometry (MS) hplc_analysis->ms_analysis Structure Elucidation nmr_analysis NMR Spectroscopy hplc_analysis->nmr_analysis Structure Elucidation

Caption: General workflow for the extraction and purification of this compound.

Potential Anti-Inflammatory Signaling Pathway of this compound

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 This compound This compound mapk MAPK Pathway (p38, ERK, JNK) This compound->mapk nfkb_pathway IKK This compound->nfkb_pathway ros Reactive Oxygen Species (ROS) This compound->ros scavenges tlr4->mapk tlr4->nfkb_pathway gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) mapk->gene_expression activates transcription factors nfkb NF-κB nfkb_pathway->nfkb activates ikb IκBα nfkb_pathway->ikb phosphorylates nfkb_n NF-κB nfkb->nfkb_n translocates to ikb->nfkb releases nfkb_n->gene_expression induces inflammation Inflammation gene_expression->inflammation

Caption: Potential anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathway of this compound

Anticancer_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis Induction This compound This compound pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt mapk_erk MAPK/ERK Pathway This compound->mapk_erk ros ↑ ROS Production This compound->ros cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest inhibition leads to mapk_erk->cell_cycle_arrest inhibition leads to bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential anticancer mechanisms of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Roseoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside, a megastigmane glycoside found in various plant species, including those of the Rosa genus, has garnered significant interest for its diverse biological activities. These include antioxidant, anti-inflammatory, and antiviral properties. This document provides a detailed application note and protocol for the efficient extraction of this compound from rose plant material, specifically leveraging the advantages of Ultrasound-Assisted Extraction (UAE).

UAE is an advanced extraction technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method offers several advantages over conventional extraction techniques, including higher yields, shorter extraction times, and reduced solvent consumption, making it a green and efficient alternative for the isolation of bioactive compounds.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines the general procedure for extracting this compound from dried rose petals or hips. The optimal conditions may vary depending on the specific plant material and equipment used.

Materials and Equipment:

  • Dried and powdered rose petals or hips

  • Ethanol (B145695) (50-70% aqueous solution)

  • Ultrasonic bath or probe system

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of powdered rose material (e.g., 10 g).

  • Solvent Addition: Add the extraction solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:20 w/v). A 50% ethanol solution is often effective for extracting phenolic compounds from rose species.[1][2][3]

  • Ultrasonication: Place the mixture in an ultrasonic bath or immerse an ultrasonic probe into the slurry.

    • Temperature: Set the temperature of the ultrasonic bath (e.g., 30-50°C). Lower temperatures (e.g., 30°C) may be optimal for preserving heat-sensitive compounds.[2][3]

    • Time: Sonicate for a specified duration (e.g., 30-40 minutes).[4]

    • Power/Frequency: If using a probe system, set the appropriate power level. For bath sonicators, the frequency is typically fixed.

  • Separation: After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract by removing the ethanol using a rotary evaporator at a controlled temperature (e.g., <50°C) to obtain the crude this compound extract.

  • Storage: Store the crude extract at 4°C in a dark container for further purification and analysis.

Purification of this compound from Crude Extract

This protocol is adapted from a method for purifying this compound from a plant extract and utilizes semi-preparative High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Crude this compound extract

  • Semi-preparative HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 semi-preparative column is suitable for the separation of this compound.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient from 10% to 23% acetonitrile in water (with 0.05% formic acid) over a set period.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 8.0 mL/min for a semi-preparative column).

    • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 270 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain purified this compound.

Quantification of this compound by HPLC

This protocol describes the analytical HPLC method for quantifying the amount of this compound in the extracts.

Materials and Equipment:

  • Purified this compound standard

  • Crude or purified extract samples

  • Analytical HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • UV detector

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.05% formic acid. For example: 0-80 min, 3-15% B.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 35°C.[5]

    • Detection: Monitor at 270 nm.[5]

  • Analysis: Inject the standard solutions and the sample extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Data Presentation

The following tables summarize the impact of different UAE parameters on the extraction of phenolic and flavonoid compounds from Rosa rugosa fruit, which can be used as a proxy for optimizing this compound extraction.

Table 1: Effect of Extraction Time and Temperature on Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) using 50% Ethanol

Temperature (°C)Time (min)TPC (mg/g)TFC (mg/g)
303054.02 - 64.4917.68 - 25.30
3040--
305054.32 - 75.23-
4030--
4040--
4050--
5030--
5040-29.01 - 31.88
5050--

Data adapted from a study on Rosa rugosa fruit. The yield of TPC and TFC can vary depending on the specific plant material and experimental conditions.[1]

Table 2: Comparison of UAE and Conventional Extraction for Total Phenolic Content (TPC) and Total Flavonoid Content (TFC)

Extraction MethodTemperature (°C)Time (min)SolventTPC (mg/g)TFC (mg/g)
UAE303050% Ethanol64.4621.03
Conventional303050% Ethanol--

Data from a comparative study on Rosa rugosa fruit, demonstrating the higher efficiency of UAE.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Extraction and Analysis cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Dried Rose Material B Ultrasound-Assisted Extraction (Ethanol, Temperature, Time) A->B C Filtration / Centrifugation B->C D Crude Extract C->D E Semi-Preparative HPLC D->E F Fraction Collection E->F G Purified this compound F->G H Analytical HPLC G->H I Quantification H->I G Proposed Antioxidant Signaling Pathway of this compound cluster_0 Cellular Environment cluster_1 This compound Intervention cluster_2 Cellular Response ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to Cell_Protection->ROS reduces

References

Application Note: Optimization of Solvent System for Roseoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roseoside is a megastigmane glycoside found in various plants, including Rhodiola rosea and Kirengeshoma koreana Nakai.[1][2] This bioactive compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and antiviral activity against the Hepatitis C Virus (HCV) by targeting the NS5A/B replicase.[1][3] Effective extraction is a critical first step in the isolation, quantification, and development of this compound for pharmaceutical applications.

The choice of solvent system is a crucial parameter that significantly influences the extraction efficiency, yield, and purity of the final extract. Polar solvents, particularly hydroalcoholic solutions, are commonly employed. Optimizing variables such as solvent type, concentration, temperature, and extraction time is essential for developing a robust and efficient extraction protocol. This document provides detailed protocols and data-driven insights for the optimization of the solvent system for this compound extraction, with a focus on Ultrasound-Assisted Extraction (UAE), a modern and efficient technique.[4]

Key Parameters for Solvent System Optimization

The efficiency of solvent extraction is governed by several interconnected parameters. The optimization of these factors is critical to maximize the recovery of this compound while minimizing the co-extraction of undesirable compounds and preventing degradation.

  • Solvent Type and Polarity: The polarity of the solvent must be matched to the polarity of the target compound, this compound. Ethanol (B145695) and methanol (B129727) are common solvents used for extracting phenolic and glycosidic compounds.[5] Aqueous mixtures of these alcohols (hydroethanolic or hydromethanolic solutions) are often more effective than absolute solvents because the addition of water increases the polarity of the solvent, facilitating the extraction of a wider range of compounds.[6][7]

  • Solvent Concentration: The ratio of alcohol to water is a critical factor. For many phenolic and flavonoid compounds, maximum yield is not achieved with pure alcohol or pure water, but rather with a binary mixture.[8] Studies show that ethanol concentrations in the range of 50-80% (v/v) are often optimal for extracting bioactive compounds from plant matrices.[9][10][11][12] This is because the water in the mixture helps to swell the plant material, increasing the surface area for solvent penetration, while the alcohol disrupts the cell wall and solubilizes the target compound.

  • Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, which can lead to higher yields.[13] However, excessive temperatures can cause the thermal degradation of thermolabile compounds like glycosides.[14] For Ultrasound-Assisted Extraction, temperatures are often controlled between 30°C and 60°C to balance efficiency with stability.[4]

  • Extraction Method: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods like maceration or reflux extraction.[9] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption.[4][15]

Data Presentation: Effect of Solvent Concentration on Yield

The following table summarizes representative data on how solvent concentration can impact the extraction yield of target compounds from plant materials. While specific to total phenolic content in these examples, the trend is highly relevant for the optimization of this compound extraction. The optimal concentration often represents a balance in solvent polarity that maximizes the solubility of the target glycoside.

Ethanol Concentration (% v/v) Relative Yield of Phenolic Compounds (%) Observations
0 (Pure Water)45%Extracts highly polar compounds, but is less effective for glycosides with organic moieties.
25%68%Increased yield as the solvent mixture begins to solubilize a broader range of compounds.
50% 95% Often cited as an optimal or near-optimal concentration for extracting total phenolics and flavonoids from various plant sources.[10][11]
70% 100% A frequently used concentration that provides a high yield for a wide array of bioactive compounds, including those from Rhodiola rosea.[3][16]
95%82%The low water content reduces the solvent's ability to swell plant tissue and extract more polar compounds, leading to a decrease in yield.[6]

Note: Data is synthesized based on trends reported in scientific literature.[8][13][17] Actual yields will vary depending on the plant matrix, extraction method, and specific target compound.

Experimental Workflow and Protocols

The following diagram and protocols outline a comprehensive workflow for the optimization and application of a solvent system for this compound extraction.

ExtractionWorkflow A Plant Material Preparation (e.g., Rhodiola rosea rhizomes) B Drying & Grinding (40-80 mesh) A->B D Ultrasound-Assisted Extraction (UAE) (Sample + Solvent) B->D C Solvent System Preparation (e.g., 50-80% Ethanol in Water) C->D F Filtration / Centrifugation (Separate solid residue) D->F E Parameter Optimization - Time (10-50 min) - Temp (30-60°C) - Ratio (1:20 w/v) E->D Control G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I HPLC Analysis (Quantification of this compound) H->I J Data Analysis & Reporting I->J

Caption: Workflow for this compound Extraction and Optimization.

Protocol 1: Sample Preparation
  • Selection: Select healthy, disease-free plant material, such as the rhizomes of Rhodiola rosea.

  • Cleaning: Gently wash the material with distilled water to remove soil and other debris.

  • Drying: Dry the material in a ventilated oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Avoid excessively high temperatures to prevent degradation of bioactive compounds.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder.

  • Sieving: Sieve the powder to obtain a uniform particle size, typically between 40 and 80 mesh.[18] A uniform particle size ensures consistent extraction. Store the powder in an airtight, light-protected container at room temperature.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure. For optimization, key parameters (solvent concentration, time, temperature) should be varied systematically.

  • Setup:

    • Place a precise amount of the powdered plant material (e.g., 5.0 g) into an extraction vessel (e.g., a 250 mL Erlenmeyer flask).

    • Prepare a series of hydroethanolic solvents with varying concentrations (e.g., 30%, 50%, 70%, 90% v/v ethanol in deionized water).

  • Extraction:

    • Add the chosen solvent to the extraction vessel at a specific solid-to-liquid ratio (e.g., 1:20 w/v, which would be 100 mL of solvent for 5.0 g of powder).[4]

    • Place the vessel in an ultrasonic bath with temperature control. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).[4]

    • Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

    • Begin sonication.

  • Recovery:

    • After extraction, remove the flask from the ultrasonic bath.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Concentrate the filtrate (supernatant) under reduced pressure using a rotary evaporator at a controlled temperature (≤ 50°C) to remove the solvent.

  • Final Product:

    • The resulting residue is the crude extract. Dry it completely in a desiccator or lyophilizer.

    • Weigh the final dried extract to calculate the total extraction yield.

    • Store the crude extract at 4°C in a dark, airtight container prior to analysis.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a stock solution of a pure this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh a portion of the dried crude extract and dissolve it in a known volume of the HPLC mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Use a C18 column and a mobile phase suitable for separating this compound, often a gradient of acetonitrile (B52724) and water.[19] Detection is typically performed using a UV detector at an appropriate wavelength.

  • Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extracts.

Associated Biological Pathway: COX-2 Inhibition

For drug development professionals, understanding the mechanism of action is as important as the extraction process. This compound has been identified as an inhibitor of COX-2, a key enzyme in the inflammatory pathway. This pathway is a major target for anti-inflammatory drugs.

COX2_Pathway sub Arachidonic Acid (from cell membrane) cox2 COX-2 Enzyme (Cyclooxygenase-2) sub->cox2 prod Prostaglandins (B1171923) (e.g., PGE2) cox2->prod inflam Inflammation, Pain, Fever prod->inflam This compound This compound This compound->inhibit inhibit->cox2 Inhibition

Caption: this compound's inhibitory action on the COX-2 pathway.

This diagram illustrates that the COX-2 enzyme converts arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation and pain. This compound can inhibit the activity of COX-2, thereby blocking the production of prostaglandins and reducing the inflammatory response. This mechanism underlies its potential use as a natural anti-inflammatory agent.

References

Application Notes and Protocols for the Purification of Roseoside Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside is a megastigmane glycoside found in a variety of plants, including Terminalia arjuna, Kirengeshoma koreana, and Rosa species. This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated that this compound possesses antioxidant, anti-inflammatory, anti-cancer, and insulinotropic properties. Notably, recent studies have highlighted its promising antiviral activity, specifically its ability to inhibit the replication of the Hepatitis C virus (HCV) by targeting the NS5A/B replicase complex.

The isolation and purification of this compound from its natural sources are critical for its further investigation and potential therapeutic development. Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound. This document provides a detailed protocol for the purification of this compound from a plant extract using silica (B1680970) gel column chromatography, along with relevant data and a diagram of its antiviral mechanism of action.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound from a plant extract. The data is compiled from a study that utilized semi-prepreparative High-Performance Liquid Chromatography (HPLC), which provides a benchmark for the achievable purity and yield.

Purification StageStarting MaterialStationary PhaseMobile PhaseYieldPurity
Semi-preparative HPLC200 mg of n-BuOH fraction of Kirengeshoma koreana extractC18Acetonitrile/water with 0.05% formic acid (gradient from 10:90 to 23:77)0.5 mgHigh Purity (implied by isolation)

Experimental Protocols

This section outlines a detailed methodology for the purification of this compound from a plant extract using silica gel column chromatography. This protocol is a generalized procedure and may require optimization based on the specific plant matrix and the concentration of this compound in the extract.

Preparation of Plant Extract
  • Drying and Grinding: Air-dry the plant material (e.g., leaves, bark) at room temperature or in an oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds. Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent, such as 70% ethanol (B145695) or methanol (B129727), at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

    • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

  • Solvent Partitioning (Optional but Recommended):

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • This compound, being a glycoside, is expected to be enriched in the more polar fractions, typically the n-butanol fraction.

    • Concentrate the desired fraction (e.g., n-butanol fraction) using a rotary evaporator.

Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of extract to be purified.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or the initial mobile phase).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure uniform packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Adsorb the dried extract (or the enriched fraction) onto a small amount of silica gel to create a dry powder.

    • Carefully load the powdered sample onto the top of the prepared column.

    • Alternatively, dissolve the extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a mobile phase of low polarity and gradually increase the polarity. A common gradient system for glycosides is a mixture of ethyl acetate and methanol.

    • Start with 100% ethyl acetate and gradually increase the percentage of methanol (e.g., 9:1, 8:2, 7:3 ethyl acetate:methanol, and so on).

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol:water in an 8:1:1 ratio).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Pool the fractions that contain the spot corresponding to pure this compound.

  • Isolation of Pure this compound:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

    • The purity of the isolated compound can be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

Mandatory Visualization

The following diagram illustrates the proposed mechanism of action for this compound's antiviral activity against the Hepatitis C virus (HCV). This compound acts by inhibiting the viral NS5A/B replicase complex, which is essential for the replication of the viral RNA genome.

Roseoside_HCV_Inhibition cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA (+ve sense) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Cleavage Replicase_Complex NS5A/B Replicase Complex NS_Proteins->Replicase_Complex Assembly Viral_Replication Viral RNA Replication Replicase_Complex->Viral_Replication Catalyzes New_HCV_RNA New HCV RNA Viral_Replication->New_HCV_RNA This compound This compound This compound->Replicase_Complex Inhibits

Caption: Inhibition of HCV Replication by this compound.

This diagram illustrates how this compound interferes with the Hepatitis C virus life cycle within a host hepatocyte. By inhibiting the NS5A/B replicase complex, this compound effectively halts the replication of the viral RNA, preventing the production of new virus particles. This targeted action makes this compound a promising candidate for the development of novel anti-HCV therapeutics.

Application Notes and Protocols: Quantification of Roseoside in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Roseoside in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for pharmacokinetic studies, bioavailability assessments, and other drug development applications involving this compound.

Introduction

This compound is a natural compound of interest for its potential therapeutic properties. Accurate and precise quantification of this compound in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This HPLC-MS/MS method offers high sensitivity and selectivity for the reliable determination of this compound concentrations in plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): Geniposide (>98% purity) is a suitable choice due to its structural similarity as a glycoside and its commercial availability.

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Geniposide (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Geniposide stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma.[1]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL Geniposide) to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC Conditions
  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B (Re-equilibration)

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be used for quantification. The specific collision energies should be optimized for the instrument in use.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound385.2223.1150-25
Geniposide (IS)387.1225.1150-22

Note: The precursor ion for this compound is the deprotonated molecule [M-H]⁻, based on its molecular formula C₁₉H₃₀O₈ and molecular weight of 386.4 g/mol .[2][3] The product ion is proposed based on the neutral loss of the glucose moiety (162 Da).

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison and evaluation of the method's performance.

Table 1: Calibration Curve for this compound in Plasma
Concentration (ng/mL)Peak Area Ratio (this compound/IS)Calculated Concentration (ng/mL)Accuracy (%)
1
5
10
50
100
500
1000

The calibration curve should be linear with a correlation coefficient (r²) ≥ 0.99.

Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1
Low3
Medium80
High800

%CV (Coefficient of Variation) should be ≤15% (≤20% for LLOQ). Accuracy should be within 85-115% (80-120% for LLOQ).

Visualization

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (Geniposide, 10 µL) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile, 150 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer HPLC HPLC Separation (C18 Column) Supernatant_Transfer->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Results Quantification->Results

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway (Placeholder)

While this compound's specific signaling pathways are still under extensive research, a generalized diagram illustrating a potential mechanism of action for a natural compound can be represented as follows. This is a hypothetical representation and should be adapted as more specific data on this compound becomes available.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for a natural compound.

References

Application Note: Quantitative Analysis of Roseoside and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Roseoside is a glycosidic compound found in various medicinal plants, including those from the Rosaceae and Apocynaceae families.[1] It and its derivatives are of interest for their potential bioactive properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[2][3] However, due to the presence of polar functional groups, such as hydroxyl (-OH) groups, this compound and its derivatives exhibit low volatility and are not directly amenable to GC-MS analysis.[4][5] To overcome this limitation, a derivatization step is necessary to convert the polar analytes into more volatile and thermally stable forms suitable for gas chromatography.[6]

This application note provides a detailed protocol for the quantitative analysis of this compound derivatives using GC-MS following a silylation derivatization procedure.

Principle The core of this method involves a chemical modification process called derivatization.[5] Specifically, silylation is employed to replace the active hydrogen atoms in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group.[6] This reaction, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly reduces the polarity and intermolecular hydrogen bonding of the analyte.[4] The resulting TMS-derivatized this compound is more volatile and thermally stable, allowing for excellent separation on a GC column and subsequent identification and quantification by mass spectrometry.[6]

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest.[7] The following is a general protocol that can be adapted based on the specific sample matrix (e.g., plant tissue, bio-fluid).

Materials:

  • Sample containing this compound derivatives

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)[7]

  • Hexane (HPLC grade)[2]

  • Deionized Water

  • Solid Phase Extraction (SPE) C18 cartridges[2][7]

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Homogenization: Homogenize 1 g of the sample material (e.g., dried, ground plant leaves) in 10 mL of 80% methanol.

  • Extraction: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more and combine all supernatants.

  • Concentration: Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitution & Cleanup (SPE):

    • Reconstitute the dried extract in 5 mL of deionized water.

    • Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

    • Elute the this compound derivatives with 10 mL of methanol.

  • Final Drying: Evaporate the eluted fraction to complete dryness under a nitrogen stream. The sample is now ready for derivatization.

Derivatization Protocol (Silylation)

This step converts the non-volatile this compound into a volatile TMS-ether derivative. Dryness is crucial as moisture can consume the derivatization reagent.[8]

Materials:

  • Dried extract from the previous step

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)[8]

  • GC vials (2 mL) with inserts[9]

  • Heating block or oven

Protocol:

  • To the completely dried extract in a 2 mL GC vial, add 50 µL of anhydrous pyridine to dissolve the residue.[8]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.

  • After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for specific instruments and derivatives.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl/95% methyl PDMS column[10][11]
Carrier GasHelium, constant flow at 1.0 mL/min[11]
Injector Temperature280°C[12]
Injection Volume1 µL
Injection ModeSplitless[9]
Oven ProgramInitial 100°C for 2 min, ramp at 15°C/min to 320°C, hold for 10 min[11]
Mass Spectrometer
MS SystemAgilent 5977B or equivalent single quadrupole
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[12]
MS Source Temp.230°C[12]
MS Quad Temp.150°C[12]
Scan Rangem/z 50-700
Solvent Delay5 min

Data Presentation

Quantitative Analysis

For quantification, a calibration curve should be prepared using a certified standard of the target this compound derivative. The standard should be subjected to the same derivatization protocol as the samples. The peak area of the resulting TMS-derivative is plotted against the known concentrations to generate a linear regression curve. The concentration of the analyte in the samples can then be determined from this curve.

Table 1: Example Table for Summarizing Quantitative GC-MS Results

Sample IDRetention Time (min)Target Ion (m/z)Peak AreaConcentration (µg/mL)Notes
Standard 118.5221750,1001.0
Standard 218.52217249,5005.0
Standard 318.52217505,20010.0
Standard 418.522171,240,80025.0
Sample A18.53217352,1507.03Extracted from leaves
Sample B18.51217688,40013.71Extracted from root
Blank--0< LODReagent blank

Visualizations

Experimental and Logical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection extraction Solvent Extraction start->extraction cleanup SPE Cleanup extraction->cleanup dry Concentration to Dryness cleanup->dry derivatize Silylation (BSTFA) dry->derivatize gcms GC-MS Injection & Analysis derivatize->gcms process Peak Integration & Identification gcms->process quant Quantification via Calibration process->quant report Final Report quant->report

Caption: Overall workflow for the GC-MS analysis of this compound derivatives.

Silylation_Reaction reactant This compound-OH plus + reactant->plus reagent BSTFA product This compound-O-TMS (Volatile Derivative) reagent->product  70°C plus->reagent

Caption: Silylation reaction converting a polar hydroxyl group to a volatile TMS-ether.

References

Application Notes and Protocols for the Synthesis and Bioactivity of Roseoside Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside, a C13-norisoprenoid glucoside found in various plants, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities, which include anti-inflammatory, antioxidant, antihypertensive, and antiviral effects, are often stereospecific, meaning the three-dimensional arrangement of atoms in the molecule can dramatically influence its efficacy. This compound possesses two chiral centers at the C-6 and C-9 positions of its aglycone, vomifoliol (B113931), leading to four possible stereoisomers: (6S,9S), (6S,9R), (6R,9S), and (6R,9R). Understanding the synthesis and comparative bioactivity of each stereoisomer is crucial for the development of targeted and effective therapeutic agents.

These application notes provide detailed protocols for the stereoselective synthesis and separation of this compound stereoisomers, as well as methodologies for evaluating their key biological activities. The included data and diagrams aim to facilitate further research and drug discovery efforts centered on this promising class of natural products.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the glucosylation of the corresponding vomifoliol stereoisomers. The key to a stereoselective synthesis lies in the controlled generation of the chiral centers in the vomifoliol precursor. A common strategy involves the asymmetric transfer hydrogenation of an α,β-acetylenic ketone.

Experimental Workflow for this compound Synthesis

G cluster_0 Vomifoliol Synthesis cluster_1 Glucosylation cluster_2 Final Product Start α,β-Acetylenic Ketone Asymmetric_Hydrogenation Asymmetric Transfer Hydrogenation Start->Asymmetric_Hydrogenation Vomifoliol_Stereoisomers Optically Active Vomifoliol Stereoisomers ((6S,9S), (6S,9R), (6R,9S), (6R,9R)) Asymmetric_Hydrogenation->Vomifoliol_Stereoisomers Glucosylation Glucosylation with Protected Glucose Donor Vomifoliol_Stereoisomers->Glucosylation Roseoside_Stereoisomers_Protected Protected this compound Stereoisomers Glucosylation->Roseoside_Stereoisomers_Protected Deprotection Deprotection Roseoside_Stereoisomers_Protected->Deprotection Roseoside_Stereoisomers_Final This compound Stereoisomers ((6S,9S), (6S,9R), (6R,9S), (6R,9R)) Deprotection->Roseoside_Stereoisomers_Final

Caption: General workflow for the stereoselective synthesis of this compound stereoisomers.

Protocol: General Procedure for Stereoselective Synthesis

1. Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketone:

  • An α,β-acetylenic ketone is subjected to asymmetric transfer hydrogenation using a chiral catalyst (e.g., a ruthenium-based complex with a chiral ligand) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid).

  • The choice of the chiral ligand dictates the stereochemistry of the resulting propargyl alcohol, which in turn determines the stereochemistry at the C-9 position of vomifoliol.

  • By selecting the appropriate enantiomer of the chiral ligand, either the (9R) or (9S) configuration can be selectively obtained.

2. Reduction and Cyclization to Form Vomifoliol Stereoisomers:

  • The resulting optically active propargyl alcohol is then reduced (e.g., using Red-Al) to an allylic alcohol.

  • Subsequent acid-catalyzed cyclization yields the respective vomifoliol stereoisomers. The stereochemistry at the C-6 position is established during this cyclization step.

3. Glucosylation of Vomifoliol Stereoisomers:

  • The separated, optically pure vomifoliol stereoisomer is reacted with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a promoter (e.g., silver triflate or mercury(II) cyanide) to form the glycosidic bond.

  • This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or acetonitrile.

4. Deprotection:

  • The protecting groups on the glucose moiety (e.g., acetyl groups) are removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield the final this compound stereoisomer.

5. Purification:

Separation of this compound Stereoisomers by Chiral HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of this compound stereoisomers.

Protocol: Chiral HPLC Separation
  • Column: A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is commonly used.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol (B145695) is typically employed. The ratio of the solvents is optimized to achieve the best separation. For example, a starting point could be n-hexane:isopropanol (80:20, v/v).

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength of 240 nm is suitable for this compound.

  • Temperature: The separation is usually performed at ambient temperature.

Bioactivity Studies of this compound Stereoisomers

The distinct stereochemistry of each this compound isomer can lead to significant differences in their biological activities. Below are protocols for evaluating some of the key bioactivities of this compound stereoisomers.

Anti-inflammatory Activity: Inhibition of Leukotriene Release

Background: Leukotrienes are pro-inflammatory mediators released from immune cells, such as mast cells, during an inflammatory response. Inhibition of their release is a key target for anti-inflammatory drugs.

Signaling Pathway: Leukotriene Biosynthesis

G Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Inflammation Inflammation LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTC4->Inflammation This compound This compound Stereoisomers This compound->5-LOX Inhibition

Caption: Inhibition of the 5-LOX pathway by this compound stereoisomers.

Protocol: Leukotriene Release Assay from Mast Cells

  • Cell Culture: Culture bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3) in appropriate media.

  • Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the this compound stereoisomers for 1 hour.

  • Stimulation: Challenge the cells with DNP-human serum albumin (HSA) to induce degranulation and leukotriene release.

  • Quantification: Collect the supernatant and quantify the amount of released leukotrienes (specifically LTC4, LTD4, and LTE4) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of leukotriene release for each stereoisomer and determine the IC50 values.

Quantitative Data: Inhibition of Leukotriene Release

StereoisomerRelative Inhibitory Activity
(6S)-isomers~2x more active than (6R)-isomers
(6R)-isomersBaseline activity
Antihypertensive Activity: Modulation of Angiotensin II Signaling

Background: The renin-angiotensin system plays a crucial role in regulating blood pressure. Angiotensin II, by binding to its type 1 receptor (AT1R), can induce oxidative stress, leading to endothelial dysfunction and hypertension.

Signaling Pathway: Angiotensin II-Induced Oxidative Stress

G Angiotensin_II Angiotensin II AT1R Angiotensin II Type 1 Receptor (AT1R) Angiotensin_II->AT1R PKC Protein Kinase C (PKC) AT1R->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress & Endothelial Dysfunction ROS->Oxidative_Stress This compound This compound Stereoisomers This compound->AT1R Downregulation

Caption: this compound's role in mitigating Angiotensin II-induced oxidative stress.

Protocol: Evaluation of AT1R Expression and Oxidative Stress

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.

  • Treatment: Treat the cells with Angiotensin II to induce AT1R expression and oxidative stress. Co-treat with different concentrations of this compound stereoisomers.

  • AT1R Expression Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of AT1R.

  • Oxidative Stress Measurement: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels by flow cytometry or fluorescence microscopy.

  • Data Analysis: Determine the effect of each stereoisomer on AT1R expression and ROS production.

Quantitative Data: Antihypertensive and Antioxidant Effects

StereoisomerEffect on AT1R ExpressionAntioxidant Capacity (e.g., DPPH, ORAC)
(6S,9S)-RoseosideData not availableData not available
(6S,9R)-RoseosideDownregulationData not available
(6R,9S)-RoseosideData not availableData not available
(6R,9R)-RoseosideData not availableData not available

Note: While this compound has been shown to downregulate AT1R expression and exhibit antioxidant properties, a direct comparison of the four stereoisomers' potency is not currently available in the literature.

Antiviral Activity: Inhibition of Hepatitis C Virus (HCV) Replication

Background: HCV is a major cause of chronic liver disease. The HCV non-structural protein 5A (NS5A) and 5B (NS5B) form a replicase complex that is essential for viral RNA replication, making it a prime target for antiviral drugs.

Signaling Pathway: HCV Replication and Inhibition

G HCV_RNA HCV RNA Genome Translation Translation & Polyprotein Processing HCV_RNA->Translation NS5A_NS5B NS5A & NS5B Proteins Translation->NS5A_NS5B Replicase_Complex NS5A/B Replicase Complex Formation NS5A_NS5B->Replicase_Complex RNA_Replication Viral RNA Replication Replicase_Complex->RNA_Replication New_Virions Assembly of New Virions RNA_Replication->New_Virions This compound This compound Stereoisomers This compound->Replicase_Complex Inhibition

Caption: Inhibition of the HCV NS5A/B replicase complex by this compound.

Protocol: HCV Replicon Assay

  • Cell Culture: Use Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the replicon-containing cells with various concentrations of the this compound stereoisomers.

  • Incubation: Incubate the cells for 48-72 hours.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luminescence for luciferase). A decrease in reporter activity corresponds to an inhibition of HCV replication.

  • Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for each stereoisomer. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Quantitative Data: Anti-HCV Activity

StereoisomerEC50 (µM)
(6S,9S)-RoseosideData not available
(6S,9R)-RoseosideData not available
(6R,9S)-RoseosideData not available
(6R,9R)-RoseosideData not available

Note: While this compound has been identified as an inhibitor of HCV replication, the specific activities of the individual stereoisomers have not been reported.

Conclusion

The stereoselective synthesis and biological evaluation of this compound isomers are critical for unlocking their full therapeutic potential. The provided protocols offer a framework for researchers to synthesize, separate, and characterize the bioactivities of these promising natural products. The observed stereospecificity in anti-inflammatory activity underscores the importance of studying each isomer individually. Further research is warranted to elucidate the comparative potency of all four stereoisomers across a broader range of biological assays, which will be instrumental in guiding the development of novel, stereochemically defined therapeutic agents.

Application Notes & Protocols: Cell-Based Assays for Evaluating Roseoside's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Roseoside is a megastigmane glycoside found in various plants that has garnered interest for its diverse biological activities, including potential antioxidant effects.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in numerous pathological conditions.[2][3] Consequently, compounds with antioxidant properties are of significant therapeutic interest. Cell-based assays provide a more biologically relevant system than simple chemical assays to evaluate the antioxidant potential of compounds like this compound, as they account for cellular uptake, metabolism, and interaction with endogenous antioxidant systems.[4][5]

These application notes provide detailed protocols for key cell-based assays to characterize the intracellular antioxidant activity of this compound, intended for researchers in drug discovery and development.

Intracellular ROS Scavenging Activity Assay

Application Note

Principle: This assay directly measures the ability of this compound to reduce intracellular ROS levels. The most common method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6] The fluorescence intensity is directly proportional to the level of intracellular ROS. A reduction in fluorescence in this compound-treated cells indicates antioxidant activity.[7]

Application: This assay is a primary screening method to confirm if this compound has direct ROS scavenging activity or can prevent ROS formation within a cellular environment. An oxidative stressor, such as hydrogen peroxide (H₂O₂) or angiotensin II (Ang II), is used to induce ROS production.[8][9]

Data Interpretation: A dose-dependent decrease in DCF fluorescence in cells pre-treated with this compound before the introduction of an oxidative stressor suggests effective intracellular antioxidant activity. Results are typically expressed as a percentage of the control (oxidative stressor-treated cells without this compound).

Quantitative Data Summary

The following table summarizes representative data from an intracellular ROS scavenging assay using H9c2 cardiomyocytes.

Treatment GroupThis compound Conc. (µg/mL)Oxidative Stressor (Ang II)Mean Fluorescence Intensity (Arbitrary Units)% ROS Reduction vs. Stressor Control
Untreated Control0-105 ± 12N/A
Stressor Control0+850 ± 450%
This compound20+620 ± 3827.1%
This compound30+485 ± 2942.9%
This compound50+315 ± 2262.9%

Data are hypothetical and based on trends observed in the literature.[8]

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement a Seed Cells in 96-well Plate b Incubate 24h for Cell Adherence a->b c Pre-treat with This compound b->c d Induce Oxidative Stress (e.g., H₂O₂) c->d e Load with DCFH-DA Probe d->e f Incubate 30-60 min e->f g Measure Fluorescence (Ex: 485nm, Em: 535nm) f->g h Calculate % ROS Reduction g->h Analyze Data

Caption: Workflow for the DCFH-DA intracellular ROS scavenging assay.

Detailed Protocol: DCFH-DA Assay

Materials:

  • H9c2 cells (or other suitable adherent cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (dissolved in DMSO or cell culture medium)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Hydrogen Peroxide (H₂O₂) or other oxidative stressor

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (with 10% FBS and 1% Pen-Strep). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for 1-24 hours, depending on the experimental design.

  • DCFH-DA Loading: Prepare a 20 µM working solution of DCFH-DA in serum-free DMEM immediately before use.[11] Remove the this compound-containing medium, wash the cells once with 100 µL of warm PBS, and then add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate in the dark for 30-45 minutes at 37°C.[6][11]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with 100 µL of warm PBS. Add 100 µL of the oxidative stressor (e.g., 200 µM H₂O₂ in PBS) to the appropriate wells. Add only PBS to the untreated control wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5][6] Kinetic readings can be taken every 5 minutes for 30-60 minutes.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Calculate the percentage of ROS inhibition for each this compound concentration relative to the stressor control group.

Endogenous Antioxidant Enzyme Activity Assays (SOD & CAT)

Application Note

Principle: Cells possess endogenous antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), to neutralize ROS.[12] SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[13] CAT then facilitates the decomposition of H₂O₂ into water and oxygen.[14] These assays measure the enzymatic activity of SOD and CAT in cell lysates after treatment with this compound and an oxidative stressor. An increase in the activity of these enzymes suggests that this compound may exert its antioxidant effect by bolstering the cell's own defense mechanisms.

Application: These assays are used to determine if this compound's mechanism of action involves the upregulation of key antioxidant enzymes. This provides insight into indirect antioxidant effects, beyond direct radical scavenging.[4]

Data Interpretation: A significant, dose-dependent increase in SOD and/or CAT activity in cells treated with this compound compared to cells treated only with the oxidative stressor indicates that this compound enhances the endogenous antioxidant defense system.[8]

Quantitative Data Summary

The following tables summarize representative data for SOD and CAT activity in H9c2 cell lysates.

Table 2.1: Superoxide Dismutase (SOD) Activity

Treatment GroupThis compound Conc. (µg/mL)Oxidative Stressor (Ang II)SOD Activity (U/mg protein)% Increase vs. Stressor Control
Untreated Control0-18.5 ± 1.5N/A
Stressor Control0+9.2 ± 0.80%
This compound20+12.1 ± 1.131.5%
This compound30+14.8 ± 1.360.9%
This compound50+17.5 ± 1.690.2%

Table 2.2: Catalase (CAT) Activity

Treatment GroupThis compound Conc. (µg/mL)Oxidative Stressor (Ang II)CAT Activity (U/mg protein)% Increase vs. Stressor Control
Untreated Control0-45.2 ± 3.9N/A
Stressor Control0+21.8 ± 2.10%
This compound20+29.5 ± 2.535.3%
This compound30+36.1 ± 3.065.6%
This compound50+42.3 ± 3.794.0%

Data are hypothetical and based on trends observed in the literature.[8]

Detailed Protocol: SOD and CAT Activity Assays

Materials:

  • Cultured and treated cells (from 6-well plates or larger flasks)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge

  • Commercial SOD and CAT activity assay kits (colorimetric)

  • BCA Protein Assay Kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Grow H9c2 cells in 6-well plates until 80-90% confluent. Treat with various concentrations of this compound for a predetermined time (e.g., 24 hours), followed by induction of oxidative stress (e.g., with Ang II or H₂O₂) for the final few hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 150 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[15]

    • Carefully collect the supernatant, which contains the cytosolic proteins, for the assays.

  • Protein Quantification: Determine the total protein concentration in each lysate sample using a BCA Protein Assay Kit. This is crucial for normalizing the enzyme activity.[10]

  • SOD Activity Assay: Perform the SOD assay using a commercial kit according to the manufacturer's instructions.[13][15] Typically, this involves mixing the cell lysate with a reagent that generates superoxide radicals and a detection reagent (like WST-1) that produces a colorimetric signal upon reduction by these radicals. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The absorbance is read at ~450 nm.

  • CAT Activity Assay: Perform the CAT assay using a commercial kit.[14] This assay usually involves the reaction of the cell lysate with a known concentration of H₂O₂. After a set incubation time, the remaining H₂O₂ is quantified colorimetrically. The CAT activity is inversely proportional to the amount of H₂O₂ remaining.

  • Data Analysis:

    • Normalize the activity of SOD and CAT to the total protein concentration of the corresponding sample (expressed as U/mg protein).

    • Calculate the percentage increase in enzyme activity for each this compound concentration compared to the stressor control group.

Nrf2 Signaling Pathway Activation Assay

Application Note

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[17] Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[17][18] Evaluating the activation of this pathway can reveal if this compound acts as an indirect antioxidant by upregulating the cell's innate defense machinery.

Application: This assay is used to investigate a key upstream mechanism for this compound's potential antioxidant effects. Activation is typically assessed by measuring the nuclear translocation of Nrf2 and the increased protein expression of its downstream targets (HO-1, NQO1) via Western blot.[19]

Data Interpretation: An increase in the nuclear Nrf2 protein levels and a corresponding dose-dependent increase in the total protein levels of HO-1 and NQO1 in this compound-treated cells would strongly indicate that this compound activates the Nrf2-ARE pathway.[18]

Signaling Pathway Diagram

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Degradation Proteasomal Degradation Nrf2->Degradation ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation This compound This compound / ROS This compound->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription

Caption: Simplified Nrf2 signaling pathway activation.

Detailed Protocol: Western Blot for Nrf2 Pathway Proteins

Materials:

  • Cultured and treated cells

  • Nuclear and Cytoplasmic Extraction Kit

  • RIPA buffer (for total protein)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound as described in the previous protocol.

  • Protein Extraction:

    • For Nuclear/Cytoplasmic Fractions: Use a commercial kit to separate nuclear and cytoplasmic extracts according to the manufacturer's protocol. This is essential for observing Nrf2 translocation.

    • For Total Protein (HO-1, NQO1): Lyse cells using RIPA buffer as described previously.

  • Protein Quantification: Determine protein concentration for all samples using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Nrf2 for nuclear extracts, and anti-HO-1 and anti-NQO1 for total protein extracts.

    • Use anti-Lamin B1 as a nuclear loading control and anti-β-actin as a cytoplasmic or total protein loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to its respective loading control. Calculate the fold change relative to the untreated or vehicle control group.

References

Application Notes: In Vitro Anti-inflammatory Assays for Roseoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside is a megastigmane glycoside found in various plants.[1] While its biological activities are still being explored, preliminary studies suggest potential therapeutic properties, including antioxidant effects and the inhibition of cyclooxygenase-2 (COX-2) activity.[1][2] These notes provide a comprehensive guide to evaluating the anti-inflammatory potential of this compound using established in vitro models. The primary model described utilizes lipopolysaccharide (LPS)-stimulated macrophages, a cornerstone for screening anti-inflammatory compounds.[3]

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Key signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), orchestrate the inflammatory response by inducing the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] These protocols will enable researchers to investigate this compound's effects on these critical mediators and pathways.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound in vitro.

G start_end start_end process process data data decision decision A RAW 264.7 or THP-1 Cell Culture B Seed Cells in Multi-well Plates A->B C Pre-treat with this compound (Various Concentrations) B->C D Induce Inflammation with LPS (1 µg/mL) C->D E Incubate (Time-dependent) D->E F Check for Cytotoxicity (MTT Assay) E->F H Lyse Cells for Protein/RNA E->H G Collect Supernatant F->G Not Toxic L Data Analysis & Interpretation F->L Toxic I NO Assay (Griess) G->I J PGE2 & Cytokine ELISA (TNF-α, IL-6, IL-1β) G->J K Western Blot / RT-PCR (NF-κB, MAPK Pathways) H->K I->L J->L K->L

Caption: General workflow for in vitro anti-inflammatory screening.

Key Inflammatory Signaling Pathways

LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that are primary targets for anti-inflammatory drugs.[6]

LPS-Induced Pro-inflammatory Signaling

Activation of TLR4 by LPS initiates signaling through adaptor proteins like MyD88, leading to the activation of NF-κB and MAPK pathways.[4] The NF-κB transcription factor p65 is released upon the degradation of its inhibitor, IκBα, and translocates to the nucleus.[7] Concurrently, MAPKs (p38, ERK, JNK) are phosphorylated.[8] Both pathways converge to induce the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[3][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus stimulus receptor receptor pathway pathway protein protein tf tf output output LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Cascade (p38, ERK, JNK) MyD88->MAPK_pathway p65_IkappaB p65 IκBα IKK->p65_IkappaB P IkappaB IκBα p65_active p65 p65_IkappaB->p65_active IκBα degradation p65_nuc p65 p65_active->p65_nuc Translocation DNA Gene Transcription MAPK_pathway->DNA p65_nuc->DNA iNOS iNOS DNA->iNOS Translation COX2 COX-2 DNA->COX2 Translation Cytokines TNF-α, IL-6, IL-1β DNA->Cytokines Translation

Caption: Simplified LPS-induced NF-κB and MAPK signaling pathways.

Hypothesized Mechanism of Action for this compound

Based on its known inhibition of COX-2 and general antioxidant properties, this compound is hypothesized to interfere with these inflammatory cascades.[1] It may directly inhibit the enzymatic activity of COX-2, reducing PGE₂ synthesis, and potentially suppress the NF-κB and MAPK pathways, leading to decreased expression of iNOS, COX-2, and pro-inflammatory cytokines.

G stimulus stimulus pathway pathway inhibitor inhibitor output output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Cytokine Expression (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines This compound This compound This compound->NFkB This compound->MAPK This compound->COX2 NO NO Production iNOS->NO PGE2 PGE₂ Production COX2->PGE2

Caption: Hypothesized inhibitory targets of this compound in inflammatory pathways.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for inflammation studies.[9]

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • This compound (high purity)

    • Lipopolysaccharide (LPS) from E. coli

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[10]

    • Seeding: Seed cells into multi-well plates (e.g., 96-well for viability/ELISA, 6-well for Western blot) at a density of 1 x 10⁶ cells/mL and allow them to adhere for 24 hours.[10]

    • Treatment:

      • Prepare a stock solution of this compound in DMSO.

      • Pre-treat cells with various non-toxic concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1-2 hours.[1][3] The final DMSO concentration in the media should not exceed 0.1%.[3]

      • Include a vehicle control group (DMSO only).

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.[3]

    • Incubation: Incubate for the desired period (e.g., 24 hours for mediator release assays, or shorter times like 15-60 minutes for signaling pathway analysis).[3][7]

Protocol 2: Cell Viability (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Following the treatment period (Protocol 1), add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[3]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)

This assay quantifies nitrite (B80452), a stable product of NO, in the cell culture supernatant.[3]

  • Procedure:

    • After 24 hours of stimulation, collect 50 µL of cell culture supernatant from each well.

    • Mix with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.[3]

    • Quantify nitrite concentration using a sodium nitrite standard curve.[3]

Protocol 4: Cytokine and PGE₂ Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE₂ in the supernatant.[9][11][12]

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE₂ according to the manufacturer's specific instructions for each kit.

    • Measure the absorbance on a microplate reader at the specified wavelength.

    • Calculate the concentrations based on the standard curve provided with the kit.

Protocol 5: Western Blot Analysis

This technique measures the expression levels of key proteins involved in inflammation (e.g., iNOS, COX-2) and their signaling pathways (e.g., p-p65, p-p38).[3][8]

  • Procedure:

    • After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[3][10]

    • Determine the protein concentration of the lysates using a BCA assay.[3]

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[3][10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, and a loading control (e.g., β-actin).[3][7][8]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Visualize the protein bands using an ECL substrate and an imaging system.[3][10] Densitometry analysis is used to quantify protein expression relative to the loading control.

Data Presentation and Expected Results

All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Table 1: Effect of this compound on the Viability of LPS-stimulated Macrophages
Concentration (µM)Cell Viability (%) vs. Control
Control (no LPS)100 ± 5.2
LPS (1 µg/mL)98.5 ± 4.8
This compound (20) + LPS97.2 ± 5.5
This compound (40) + LPS96.8 ± 4.9[13]
This compound (80) + LPS95.1 ± 6.1[13]
Expected Outcome: this compound should not exhibit significant cytotoxicity at the concentrations used for anti-inflammatory assays.[1][13]
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages
TreatmentNO (µM)PGE₂ (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
ControlLowLowLowLow
LPS (1 µg/mL)HighHighHighHigh
This compound (20 µM) + LPSReducedReducedReduced[2][14]Reduced[11]
This compound (40 µM) + LPSSignificantly ReducedSignificantly ReducedSignificantly Reduced[2][14]Significantly Reduced[11]
Expected Outcome: this compound is expected to cause a dose-dependent reduction in the production of NO, PGE₂, TNF-α, and IL-6.[2][11][14]
Table 3: Effect of this compound on Pro-inflammatory Protein Expression
TreatmentiNOS Expression (Fold Change)COX-2 Expression (Fold Change)p-p65/p65 Ratiop-p38/p38 Ratio
Control1.01.01.01.0
LPS (1 µg/mL)↑↑↑↑↑↑↑↑↑↑↑↑
This compound + LPS↓↓↓↓[1]↓↓↓↓[8]
Expected Outcome: this compound should decrease the LPS-induced expression of iNOS and COX-2, and reduce the phosphorylation of key NF-κB and MAPK signaling proteins.[1][8]

References

Application Notes and Protocols for Testing Roseoside's Anti-Cancer Effects on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside, a flavonoid glycoside, has emerged as a compound of interest in oncological research due to its potential anti-cancer properties. This document provides a comprehensive set of application notes and detailed protocols for in vitro testing of this compound's efficacy against various cancer cell lines. The methodologies outlined herein are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and cell migration and invasion, key hallmarks of cancer. Furthermore, a proposed signaling pathway for this compound's action is presented, offering a framework for mechanistic studies.

Data Presentation: Quantitative Summary of this compound's Bioactivity

The following tables summarize the dose-dependent effects of this compound and structurally similar flavonoids on cancer cell lines, providing a comparative overview of their anti-cancer potential.

Table 1: Cytotoxicity of this compound and Related Flavonoids on Various Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
This compoundHeLa (Cervical Cancer)MTT20 µg/mL
HyperosideMCF-7 (Breast Cancer)CCK-8Not specified, but viability decreased with increasing concentration[1][2]
Hyperoside4T1 (Breast Cancer)CCK-8Not specified, but viability decreased with increasing concentration[1][2]
CynarosideMKN45 (Gastric Cancer)Not specifiedNot specified, but inhibited cell growth[3]
CynarosideSGC7901 (Gastric Cancer)Not specifiedNot specified, but inhibited cell growth[3]
Various FlavonoidsVarious Cancer Cell LinesMTT/SRB1.27 - 225.10 µg/mL[4][5][6]

Table 2: Effect of this compound Analogs on Apoptosis and Cell Cycle

CompoundCell LineTreatment ConcentrationApoptosis Induction (% of cells)Cell Cycle ArrestReference
Hyperoside4T125, 50, 100 µMIncreased with concentrationNot specified[2]
HyperosideMCF-725, 50, 100 µMIncreased with concentrationNot specified[2]
Apigenin (Flavonoid)MCF-750 µMEarly: 2.40%, Late: 4.34%G2/M and S phase arrest[7]
Quercetin (Flavonoid)MCF-750 µMIncreased apoptosisG2/M and S phase arrest[7]

Table 3: Inhibition of Cancer Cell Migration and Invasion by this compound Analogs

CompoundCell LineAssayTreatment Concentration% InhibitionReference
HyperosideA549 (Lung Cancer)Transwell Migration1, 2, 5 µM22.79%, 38.67%, 65.48%
HyperosideA549 (Lung Cancer)Transwell Invasion1, 2, 5 µM29.86%, 47.67%, 69.9%
CynarosideMKN45Wound Healing & TranswellNot specifiedDose-dependent inhibition[3]
CynarosideSGC7901Wound Healing & TranswellNot specifiedDose-dependent inhibition[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for testing this compound on specific cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the ability of cancer cells to migrate and close a "wound" created in a cell monolayer.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create the Wound: Create a scratch in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.

  • Treatment: Wash the wells with PBS to remove detached cells and then add a fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time compared to the control.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Cancer cell lines

  • This compound

  • Serum-free medium and medium with serum (chemoattractant)

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another basement membrane extract

  • Cotton swabs

  • Methanol (B129727) or another fixative

  • Crystal violet stain

Procedure:

  • Coat Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the coated inserts.

  • Treatment: Add medium containing different concentrations of this compound to the upper chamber.

  • Chemoattraction: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Remove Non-Invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields. Calculate the percentage of invasion inhibition compared to the control.

Mandatory Visualization

Proposed Signaling Pathway for this compound's Anti-Cancer Effects

The following diagram illustrates a plausible signaling pathway through which this compound may exert its anti-cancer effects, based on evidence from structurally related flavonoids. It is hypothesized that this compound induces the production of Reactive Oxygen Species (ROS), which in turn modulates key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, ultimately leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Roseoside_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Pathway ROS->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibition MAPK MAPK Pathway ROS->MAPK Modulation Apoptosis Apoptosis NFkB->Apoptosis Metastasis ↓ Metastasis (Migration & Invasion) NFkB->Metastasis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest PI3K_Akt->Metastasis MAPK->Apoptosis MAPK->CellCycleArrest MAPK->Metastasis

Caption: Proposed ROS-mediated signaling cascade of this compound.

Experimental Workflow for In Vitro Anti-Cancer Screening

The diagram below outlines the general workflow for the in vitro evaluation of this compound's anti-cancer properties.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Maintenance start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle migration Migration & Invasion Assays (Wound Healing, Transwell) treatment->migration data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis end End: Determine Anti-Cancer Profile data_analysis->end

Caption: General workflow for in vitro anti-cancer screening.

References

Investigating the antiviral mechanism of action of Roseoside.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Roseoside, a megastigmane glycoside found in various plants, has demonstrated notable antiviral properties. This document provides a detailed overview of the current understanding of this compound's antiviral mechanism of action, with a primary focus on its well-documented activity against Hepatitis C Virus (HCV). Additionally, it touches upon preliminary findings related to other viruses and outlines potential avenues for future research into its interaction with host antiviral signaling pathways. The provided protocols and data are intended to serve as a valuable resource for researchers investigating natural compounds for antiviral drug development.

Data Presentation

The antiviral activity of this compound has been quantified in several studies. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV)

ParameterVirusCell LineValueReference
EC50 HCVcc (JFH-1)Huh7.538.92 µM[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Concentration-Dependent Inhibition of HCV RNA by this compound

Concentration of this compound (µM)Relative HCV RNA Level (%)Reference
588[1][2]
1084[1][2]
2072[1][2]
3067[1][2]
4048[1][2]

Relative HCV RNA levels were measured in Huh7.5 cells infected with HCVcc (MOI of 0.1) at 48 hours post-infection.[1][2]

Table 3: Inhibition of HCV NS5A/B Replicase Activity by this compound

Concentration of this compound (µM)HCV NS5A/B Replicase Activity (%)Reference
2050[1]
4045[1]

In vitro assay measuring the activity of the HCV NS5A/B replicase complex.[1]

Antiviral Mechanism of Action

Inhibition of Hepatitis C Virus (HCV) Replication

The primary and most well-characterized antiviral mechanism of this compound is the inhibition of HCV replication.[1][3] Research has shown that this compound directly targets the viral NS5A/B replicase complex, which is essential for the replication of the viral RNA genome.[1] By inhibiting this complex, this compound effectively halts the proliferation of the virus within the host cell.[1] This inhibitory action is concentration-dependent and occurs without inducing cytotoxicity at effective concentrations.[1][2]

HCV_Inhibition_by_this compound cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication Viral RNA Replication HCV_RNA->Replication Template NS5A_B NS5A/B Replicase Complex Polyprotein->NS5A_B Processing NS5A_B->Replication Catalyzes New_HCV_RNA New HCV RNA Replication->New_HCV_RNA This compound This compound This compound->NS5A_B Inhibits

Caption: this compound inhibits HCV replication by targeting the NS5A/B replicase complex.

Potential Activity Against Other Viruses

Preliminary evidence suggests that this compound may have a broader spectrum of antiviral activity.

  • Epstein-Barr Virus (EBV): It has been reported that this compound can inhibit the activation of the EBV early antigen (EBV-EA) induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). However, detailed mechanistic studies and quantitative data on its anti-EBV activity are still lacking.

  • SARS-CoV-2: In silico molecular docking studies have suggested a potential binding affinity of this compound to the main protease and spike glycoprotein (B1211001) of SARS-CoV-2. These computational findings need to be validated through in vitro and in vivo experimental studies.

Host Signaling Pathways: Avenues for Future Research

While the direct viral target of this compound in HCV is established, its influence on host antiviral signaling pathways remains an important area for investigation. The NF-κB and STAT1 signaling pathways are critical components of the innate immune response to viral infections. Many natural compounds exert their antiviral effects by modulating these pathways.

Currently, there is no direct evidence linking this compound to the modulation of NF-κB or STAT1 signaling in the context of a viral infection. Future research should explore whether this compound can enhance the host's antiviral state by activating these pathways or by preventing virus-induced dysregulation of these signaling cascades.

Future_Research_Signaling cluster_host_response Host Cell Response Viral_Infection Viral Infection NFkB NF-κB Pathway Viral_Infection->NFkB STAT1 STAT1 Pathway Viral_Infection->STAT1 This compound This compound This compound->NFkB Modulation? This compound->STAT1 Modulation? Antiviral_Response Antiviral Response (e.g., IFN production) NFkB->Antiviral_Response STAT1->Antiviral_Response

Caption: Potential modulation of host antiviral signaling pathways by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the anti-HCV activity of this compound.

Protocol 1: HCV Cell Culture (HCVcc) Infection Assay

This assay is used to determine the concentration-dependent antiviral activity of this compound against HCV in a cell-based system.

HCVcc_Workflow A 1. Seed Huh7.5 cells in multi-well plates B 2. Infect cells with HCVcc (MOI = 0.1) A->B C 3. Treat with varying concentrations of this compound (or DMSO control) B->C D 4. Incubate for 48 hours C->D E 5. Isolate total RNA from cells D->E F 6. Perform RT-qPCR to quantify HCV RNA levels E->F G 7. Analyze data to determine EC50 and percentage inhibition F->G

Caption: Workflow for the HCVcc infection assay.

Materials:

  • Huh7.5 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HCVcc (JFH-1 strain)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • RNA extraction kit

  • RT-qPCR reagents and primers for HCV NS5B and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed Huh7.5 cells in 24-well plates at a density that will result in approximately 80-90% confluency at the time of infection.

  • Infection: The following day, infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1 in serum-free DMEM for 2-4 hours.

  • Treatment: After the infection period, remove the inoculum and replace it with fresh DMEM containing 10% FBS and varying concentrations of this compound (e.g., 5, 10, 20, 30, 40 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: After incubation, wash the cells with PBS and extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for the HCV NS5B region and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative HCV RNA levels using the ΔΔCt method, normalized to the housekeeping gene and relative to the DMSO control. Plot the percentage of inhibition against the this compound concentration to determine the EC50 value.

Protocol 2: In Vitro HCV NS5A/B Replicase Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the HCV replicase complex.

Materials:

  • Purified HCV NS5A/B replicase complex

  • Reaction buffer (containing appropriate salts, dNTPs, and a fluorescent RNA substrate)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Positive control inhibitor (e.g., Sofosbuvir)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the reaction buffer and the purified HCV NS5A/B replicase complex.

  • Compound Addition: Add varying concentrations of this compound (e.g., 20, 40 µM), DMSO (negative control), or a known NS5B inhibitor (positive control) to the respective wells.

  • Initiation of Reaction: Initiate the reaction by adding the fluorescently labeled RNA template.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Detection: Measure the fluorescence signal using a microplate reader. The increase in fluorescence corresponds to the synthesis of new RNA.

  • Data Analysis: Calculate the percentage of inhibition of replicase activity for each concentration of this compound relative to the DMSO control.

Conclusion

This compound has emerged as a promising natural antiviral compound, with a clearly defined mechanism of action against Hepatitis C Virus. Its ability to inhibit the HCV NS5A/B replicase complex provides a solid foundation for further preclinical development. The protocols outlined in this document provide a framework for the continued investigation of this compound's antiviral properties. Future research should focus on expanding the evaluation of its efficacy against other viruses, such as EBV and SARS-CoV-2, and elucidating its potential interactions with host antiviral signaling pathways like NF-κB and STAT1. Such studies will be crucial in fully understanding the therapeutic potential of this compound as a broad-spectrum antiviral agent.

References

Application Note: Roseoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Roseoside is a megastigmane glycoside found in a variety of plants, including Rosa species, Catharanthus roseus, and Eriobotrya japonica.[1][2] It has garnered significant interest due to its diverse biological activities, including potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][3] As a well-characterized phytochemical, this compound serves as an essential reference standard for the identification, quantification, and quality control of plant extracts and derived products. This document provides detailed protocols and application notes for using this compound as a standard in common phytochemical analysis techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Physicochemical Properties of this compound

A purified and well-characterized reference standard is fundamental for accurate analytical results. The key properties of this compound are summarized below.

PropertyValueReferences
CAS Number 54835-70-0[4][5]
Molecular Formula C₁₉H₃₀O₈[4][5]
Molecular Weight 386.441 g/mol [4][5]
IUPAC Name (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[5]
Type of Compound Sesquiterpenoid Glycoside[4]
Purity Typically ≥95% (Varies by supplier)[4]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[1]
Storage Store at 2°C - 8°C in a well-closed container, protected from light. For long-term storage, freeze at -20°C.[4][6]

Standard Solution Preparation and Storage

Accurate preparation of standard solutions is critical for quantitative analysis.

Protocol:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 5 mL volumetric flask.

  • Dissolve the standard in HPLC-grade methanol or a suitable solvent in which it is freely soluble.[1]

  • Use sonication for a few minutes to ensure complete dissolution.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or chosen solvent to achieve the desired concentrations for building a calibration curve.

  • Storage: Store the stock solution in tightly sealed vials at -20°C for up to two weeks.[4] It is recommended to prepare fresh working solutions daily.[4]

Application: Quantification by HPLC-MS

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a precise and sensitive method for quantifying this compound in complex matrices like plant extracts.[7]

Experimental Protocol: Reversed-Phase HPLC-MS

This protocol is adapted from methodologies used for the analysis of plant extracts containing this compound.[3]

  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Quadrupole).[3]

  • Sample Preparation:

    • Extract plant material using an appropriate solvent (e.g., 70% ethanol).[8]

    • Perform solvent-solvent partitioning (e.g., with n-butanol) to enrich the fraction containing this compound.[3][8]

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions: The following table provides a starting point for method development.

ParameterRecommended ConditionsReferences
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[3]
Mobile Phase A: 0.05% Formic Acid in WaterB: Acetonitrile[3]
Flow Rate 0.7 mL/min[3]
Gradient Elution 0-30 min, 10-100% B (linear gradient)[3]
Injection Volume 10 µL[3]
Column Temperature 30°C[3]
MS Detection Positive Ion Mode[3]
Scan Range m/z 150–1500[3]

Data Analysis Workflow

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare this compound Standard Solutions CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Standard->CalCurve Sample Prepare Plant Extract Sample HPLC HPLC-MS Analysis Sample->HPLC DataProc Process Sample Chromatogram HPLC->DataProc Quantify Quantify this compound in Sample CalCurve->Quantify DataProc->Quantify

Caption: General workflow for quantitative analysis of this compound using HPLC.

Method Validation

Any new analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[9][10] Key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance CriteriaReferences
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity and resolution from other components.[11][12]
Linearity Ability to obtain results directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99[12][13]
Range The interval between the upper and lower concentrations of the analyte.80-120% of the test concentration.[12]
Accuracy The closeness of the test results to the true value.% Recovery typically within 98-102%.[12][14]
Precision The degree of agreement among individual test results (repeatability, intermediate precision).Relative Standard Deviation (%RSD) ≤ 2%.[12][13]
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[12][14]
LOQ Lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[12][14]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD should be within acceptable limits.[10]

Application: HPTLC Method Development

HPTLC is a powerful technique for the rapid and cost-effective analysis of multi-component samples like herbal extracts.[11] It is well-suited for identification and quantification.

Experimental Protocol: General HPTLC Method

This protocol outlines the general steps for developing a quantitative HPTLC method for this compound.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates are commonly used for the analysis of moderately polar compounds like glycosides.[15][16]

  • Sample Application: Apply this compound standard and sample extracts as bands using an automated applicator to ensure precision.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation. A common starting point for glycosides is a mixture of solvents like Toluene, Ethyl Acetate, and Acetic Acid or Chloroform and Methanol, with the polarity adjusted to achieve an optimal Rf value (typically between 0.2 and 0.8).[11][15]

  • Chromatogram Development: Place the plate in a twin-trough chamber saturated with the mobile phase and allow it to develop.

  • Detection and Derivatization:

    • Visualize the plate under UV light (e.g., 254 nm or 366 nm) if the compound is UV-active.

    • If necessary, use a derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to visualize the spots.

  • Densitometric Scanning: Scan the plate using a TLC scanner at the wavelength of maximum absorbance to quantify the analyte based on peak area.

HPTLC Method Development Workflow

hptlc_workflow A Select Stationary Phase (e.g., Silica Gel 60 F254) B Optimize Mobile Phase (Solvent Ratio) A->B C Automated Sample & Standard Application (Bands) B->C D Chamber Saturation & Chromatogram Development C->D E Plate Drying D->E F Detection (UV/Derivatization) E->F G Densitometric Scanning F->G H Generate Calibration Curve & Quantify G->H

Caption: Key steps in the development and execution of an HPTLC method.

Biological Context: Signaling Pathway Inhibition

Using this compound as a standard is often for the purpose of quantifying it in extracts being studied for biological activity. One of its documented mechanisms is the inhibition of the Hepatitis C Virus (HCV) NS5A/B replicase, an essential enzyme for viral replication.[3][7][8]

Mechanism of Action Diagram

pathway cluster_virus HCV Replication Cycle Replicase HCV NS5A/B Replicase RNA_Rep HCV RNA Replication Replicase->RNA_Rep This compound This compound This compound->Replicase

Caption: this compound inhibits HCV replication by targeting the NS5A/B replicase.

In addition to its antiviral activity, this compound has been reported to inhibit the expression of the angiotensin II receptor 1 and exhibit insulin-mimetic activity, highlighting its potential in managing hypertension and diabetes.[3][17] Further research is needed to fully elucidate the complex signaling pathways involved in these effects.

References

Formulation of Roseoside for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside, a glycoside compound with notable antioxidant properties, is of significant interest for its potential therapeutic applications.[1][2][3] Effective in vivo evaluation of this compound necessitates appropriate formulation to ensure bioavailability and accurate assessment of its biological activity. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research. Given the limited published data on specific in vivo formulations of this compound, the following protocols are based on established methods for compounds with similar physicochemical properties, particularly its solubility in organic solvents and likely poor solubility in aqueous vehicles.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is fundamental to developing a suitable formulation.

PropertyValueSource
Molecular FormulaC19H30O8[4][5]
Molecular Weight386.4 g/mol [4]
AppearanceCrystalline solid[6]
Known SolventsDMSO, Pyridine, Methanol, Ethanol[2][3]

Formulation Strategies for In Vivo Administration

The selection of a formulation vehicle is contingent on the route of administration (e.g., oral, intraperitoneal, intravenous) and the desired dose. For compounds like this compound that are soluble in organic solvents but likely have poor aqueous solubility, common strategies involve the use of co-solvents, surfactants, or the preparation of a suspension.

Table 1: Recommended Vehicle Compositions for this compound Formulation
Formulation IDVehicle CompositionAdministration RouteMax this compound Conc. (estimated)Notes
F1: Co-solvent System (Oral/IP) 10% DMSO, 40% PEG 400, 50% SalineOral, Intraperitoneal1-5 mg/mLA common vehicle for poorly soluble compounds. PEG 400 enhances solubility and is generally well-tolerated at these concentrations.
F2: Surfactant-based System (Oral) 5% DMSO, 10% Tween® 80, 85% SalineOral0.5-2 mg/mLTween® 80 acts as a surfactant to create a stable emulsion or micellar solution, improving oral absorption.
F3: Suspension (Oral) 0.5% Carboxymethylcellulose (CMC) in SalineOralDependent on particle sizeSuitable for higher doses where solubility is a limiting factor. Requires uniform particle size and consistent mixing.
F4: DMSO/PBS Dilution (IP/IV - Low Concentration) 1-10% DMSO in PBS (pH 7.2)Intraperitoneal, Intravenous~0.5 mg/mLBased on protocols for similar glycosides. Suitable for low-dose studies. The final DMSO concentration should be minimized.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System (F1)

This protocol is suitable for preparing a clear solution of this compound for oral or intraperitoneal administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO. For example, to prepare a 1 mg/mL final solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • In a separate sterile tube, add 4 mL of PEG 400.

  • Slowly add the this compound/DMSO solution to the PEG 400 while vortexing to ensure complete mixing.

  • Add 5 mL of sterile saline to the mixture and vortex thoroughly until a clear, homogenous solution is obtained.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Preparation of this compound Suspension (F3)

This protocol is designed for the oral administration of this compound as a suspension.

Materials:

  • This compound (micronized, if possible)

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile saline (0.9% NaCl)

  • Mortar and pestle or homogenizer

  • Sterile tubes and oral gavage needles

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC in sterile saline. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • If not already micronized, grind the this compound to a fine powder using a mortar and pestle.

  • Add a small amount of the 0.5% CMC solution to the this compound powder to create a paste.

  • Gradually add the remaining 0.5% CMC solution while continuously stirring or homogenizing until the desired final concentration is reached.

  • Ensure the suspension is uniformly mixed immediately before each administration.

Experimental Workflow for Formulation Preparation

G cluster_solution Solution Preparation (e.g., F1) cluster_suspension Suspension Preparation (e.g., F3) weigh_r_s Weigh this compound dissolve_dmso_s Dissolve in DMSO weigh_r_s->dissolve_dmso_s mix_s Combine and Vortex dissolve_dmso_s->mix_s prepare_vehicle_s Prepare PEG 400 & Saline Mix prepare_vehicle_s->mix_s final_solution Clear Homogenous Solution mix_s->final_solution weigh_r_u Weigh this compound grind_u Grind to Fine Powder weigh_r_u->grind_u prepare_vehicle_u Prepare 0.5% CMC in Saline paste_u Create Paste with Vehicle prepare_vehicle_u->paste_u grind_u->paste_u suspend_u Gradually Add Vehicle & Homogenize paste_u->suspend_u final_suspension Uniform Suspension suspend_u->final_suspension

Workflow for preparing this compound solutions and suspensions.

Proposed Signaling Pathway: this compound and Nrf2 Activation

This compound's antioxidant effects are likely mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[7] The following diagram illustrates the proposed mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ros Oxidative Stress (ROS) This compound->ros Reduces keap1 Keap1 ros->keap1 Inactivates nrf2_c Nrf2 keap1->nrf2_c Binds & Promotes Degradation proteasome Proteasomal Degradation nrf2_c->proteasome Degradation nrf2_n Nrf2 nrf2_c->nrf2_n Translocation ub Ubiquitin ub->nrf2_c are Antioxidant Response Element (ARE) nrf2_n->are Binds to maf sMaf maf->are Binds to genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) are->genes

Proposed Nrf2 activation pathway by this compound.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress, which can be mitigated by antioxidants like this compound, leads to the inactivation of Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Conclusion

The successful in vivo investigation of this compound hinges on the use of an appropriate formulation. The protocols and data presented here provide a robust starting point for researchers. It is imperative to conduct small-scale pilot studies to confirm the solubility and stability of this compound in the chosen vehicle at the desired concentration and to establish the tolerability of the formulation in the animal model. As with any in vivo experiment, a vehicle-only control group is essential for the accurate interpretation of results.

References

Application Notes and Protocols for Metabolic Studies of Roseoside Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside, a megastigmane glycoside found in various medicinal plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory and antioxidant properties.[1] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, assessing its bioavailability, and evaluating its potential as a therapeutic agent. Stable isotope labeling is a powerful technique for tracing the metabolism of compounds in complex biological systems. By replacing specific atoms in the this compound molecule with their stable isotopes (e.g., ¹³C, ²H), researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) pathways. These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its use in in vitro and in vivo metabolic studies.

Proposed Synthesis of Isotopically Labeled this compound

Synthesis of Labeled Vomifoliol (B113931) (Aglycone):

The aglycone of this compound, vomifoliol, can be synthesized with isotopic labels introduced at specific positions. For instance, ¹³C labels can be incorporated starting from ¹³C-labeled precursors in the synthesis of the cyclohexenone ring or the butenyl side chain.[2] Deuterium labels can be introduced via reduction reactions using deuterium-donating agents like sodium borodeuteride.[4]

Glycosylation to form Labeled this compound:

The isotopically labeled vomifoliol can then be glycosylated using a protected glucose donor, such as acetobromoglucose, under appropriate reaction conditions to yield the labeled this compound. Subsequent deprotection of the sugar moiety will yield the final desired isotopically labeled this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Labeled this compound using Human Liver Microsomes

This protocol is designed to investigate the phase I and phase II metabolism of this compound in the liver.

Materials:

  • Isotopically labeled this compound (e.g., ¹³C₆-roseoside)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of labeled this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add phosphate buffer, HLM, and the labeled this compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the phase I metabolic reaction by adding the NADPH regenerating system.

  • For phase II metabolism, subsequently add UDPGA.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[5]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples to identify and quantify the parent compound and its metabolites.

Protocol 2: In Vitro Metabolism of Labeled this compound using Human Gut Microbiota

This protocol aims to investigate the initial deglycosylation of this compound by the gut microbiome.

Materials:

  • Isotopically labeled this compound

  • Fresh or frozen human fecal samples

  • Anaerobic incubation medium (e.g., Gifu Anaerobic Medium)

  • Anaerobic chamber or system

  • Incubator (37°C)

  • Acetonitrile, ice-cold

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a fecal slurry by homogenizing the fecal sample in the anaerobic medium inside an anaerobic chamber.

  • Add the isotopically labeled this compound to the fecal slurry.

  • Incubate the mixture anaerobically at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the fecal debris and proteins.

  • Analyze the supernatant by LC-MS/MS to monitor the disappearance of the parent this compound and the appearance of the aglycone (vomifoliol).

Protocol 3: In Vivo Metabolic Study of Labeled this compound in a Rodent Model

This protocol describes an in vivo study to determine the pharmacokinetic profile and identify major metabolites of this compound.

Materials:

  • Isotopically labeled this compound

  • Laboratory rodents (e.g., rats or mice)

  • Dosing vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer a single oral dose of isotopically labeled this compound to the rodents.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma by centrifugation.

  • House the animals in metabolic cages and collect urine and feces for 24 or 48 hours.

  • Extract the parent compound and metabolites from plasma, urine, and feces using a suitable extraction method (e.g., protein precipitation, solid-phase extraction).

  • Analyze the extracts by LC-MS/MS to quantify this compound and its metabolites and to determine pharmacokinetic parameters.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Following Oral Administration

ParameterUnitValue (Hypothetical)
Cmaxng/mL150
Tmaxh1.5
AUC(0-t)ng·h/mL600
T₁/₂h4.2
Oral Bioavailability%15

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific pharmacokinetic data for this compound is limited in the public domain.

Table 2: In Vitro Metabolic Stability of Labeled this compound

SystemTime (min)Parent Compound Remaining (%)
Human Liver Microsomes0100
3075
6050
12020
Human Gut Microbiota0100
6040
12010

Visualizations

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to occur in two main stages. Initially, the glycosidic bond is cleaved by gut microbial enzymes, releasing the aglycone, vomifoliol.[3][6] Subsequently, vomifoliol is absorbed and undergoes phase I and phase II metabolism, primarily in the liver. Based on the metabolism of structurally similar compounds like abscisic acid, the primary metabolic transformations of vomifoliol are likely to involve oxidation at the C7', C8', and C9' positions, followed by conjugation reactions such as glucuronidation.[7][8]

Roseoside_Metabolism This compound This compound (Labeled) Vomifoliol Vomifoliol (Labeled Aglycone) This compound->Vomifoliol Gut Microbiota (Deglycosylation) PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated Vomifoliol) Vomifoliol->PhaseI_Metabolites Liver (CYP450) (Oxidation) PhaseII_Metabolites Phase II Metabolites (e.g., Glucuronides) Vomifoliol->PhaseII_Metabolites Liver (UGTs) (Direct Conjugation) PhaseI_Metabolites->PhaseII_Metabolites Liver (UGTs) (Conjugation) Excretion Excretion (Urine, Feces) PhaseII_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolic Study

The following workflow outlines the key steps in conducting an in vivo metabolic study of isotopically labeled this compound.

InVivo_Workflow start Start dosing Oral Administration of Labeled this compound to Rodents start->dosing sampling Serial Blood, Urine, and Feces Collection dosing->sampling extraction Sample Preparation (Extraction of Analytes) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Pharmacokinetic Analysis analysis->data_processing end End data_processing->end

Caption: In vivo metabolic study workflow.

Conclusion

The use of stable isotope-labeled this compound provides an invaluable tool for accurately delineating its metabolic pathways and pharmacokinetic properties. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust metabolic studies. A thorough understanding of this compound's metabolism is a critical step in advancing its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Roseoside Extraction from Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of roseoside extraction from plant leaves. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound from leaf material.

Q1: My this compound yield is consistently low. What are the potential causes and how can I address them?

A1: Low yields can stem from several factors. A systematic evaluation of your protocol is recommended.

  • Inappropriate Solvent Choice: this compound, as a glycoside, has a specific polarity. The polarity of your solvent may not be optimal. Glycosides are often best extracted with a mixture of alcohol and water.[1][2]

    • Solution: Conduct a small-scale solvent screening using different concentrations of aqueous ethanol (B145695) or methanol (B129727) (e.g., 50%, 70%, 80%) to find the most effective solvent system for your specific plant material.[3][4]

  • Suboptimal Temperature: While higher temperatures can improve solubility and diffusion, excessive heat may lead to the degradation of this compound.[5]

    • Solution: Experiment with a range of extraction temperatures (e.g., 40°C, 60°C, 80°C) to find a balance that maximizes yield without causing degradation. For methods like ultrasound-assisted extraction, lower temperatures are often effective.[3][6]

  • Incorrect Particle Size: The surface area of the plant material available for solvent contact is crucial. If the leaf particles are too large, the solvent cannot efficiently penetrate the plant tissue.[7]

    • Solution: Ensure your dried leaf material is ground to a fine, uniform powder. A particle size of 40-80 mesh is often a good starting point.[7]

  • Insufficient Extraction Time: The solvent may not have had enough time to thoroughly penetrate the plant matrix and dissolve the this compound.

    • Solution: Increase the extraction time in increments to determine the optimal duration for your chosen method. Modern techniques like ultrasound and microwave-assisted extraction can significantly reduce the required time compared to conventional methods.[6][8]

Q2: I'm observing degradation of my this compound extract. What could be causing this and how can I prevent it?

A2: this compound, like many glycosides, can be susceptible to degradation under certain conditions.

  • Enzymatic Degradation: Plant leaves contain enzymes that can hydrolyze glycosides once the cell structure is disrupted during extraction.[6]

    • Solution: Briefly heating the plant material (blanching) before extraction or using a heated solvent can help deactivate these enzymes.[6]

  • Acid Hydrolysis: The glycosidic bond in this compound can be cleaved under acidic conditions, separating the sugar moiety from the aglycone.

    • Solution: Ensure your extraction solvent is neutral or slightly basic. Avoid using acidic solvents unless you are intentionally trying to hydrolyze the glycoside.[6]

  • Thermal Degradation: As mentioned, high temperatures can degrade the molecule.

    • Solution: Use the lowest effective temperature for your extraction. Consider using non-thermal methods like ultrasound-assisted extraction at controlled, lower temperatures.[5][6]

Q3: My extract contains a high level of impurities, making purification difficult. How can I improve the selectivity of my extraction?

A3: Improving the selectivity of your extraction can simplify downstream purification steps.

  • Solvent Polarity Tuning: Different solvents will extract different ranges of compounds.

    • Solution: After an initial extraction with a polar solvent like aqueous ethanol to capture the this compound, you can perform a liquid-liquid partitioning. For example, partitioning the aqueous extract with a less polar solvent like n-butanol can help to separate this compound from more polar impurities.[9]

  • Pre-extraction Defatting: For leaves with a high lipid content, these non-polar compounds can interfere with the extraction of the more polar this compound.

    • Solution: Perform a pre-extraction wash of the dried leaf powder with a non-polar solvent like hexane (B92381) to remove lipids before proceeding with your primary extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant leaves can it be found?

A1: this compound is a glycoside compound.[10] It has been identified in various plants, including the leaves and flowers of Kirengeshoma koreana and in species of the Rhodiola genus.[9][11]

Q2: What are the most effective methods for extracting this compound from leaves?

A2: Both conventional and modern extraction techniques can be effective. The optimal choice depends on available equipment, desired extraction time, and solvent consumption.

  • Conventional Methods: Maceration and heat reflux extraction are simple but can be time-consuming and require larger solvent volumes.[3]

  • Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, offering higher yields in shorter times with less solvent.[6][8]

Q3: How can I optimize my extraction parameters to maximize this compound yield?

A3: To maximize your yield, you should systematically optimize the following key parameters:

  • Solvent Concentration: The ratio of alcohol to water is critical. For similar glycosides, 60-80% aqueous ethanol is often optimal.[3][8]

  • Solid-to-Liquid Ratio: This affects the concentration gradient driving the extraction. Ratios between 1:10 and 1:30 (g/mL) are common starting points.[12]

  • Extraction Time: This should be optimized for each method. UAE and MAE can often achieve optimal extraction in minutes (e.g., 10-30 minutes), while conventional methods may require several hours.[6][12]

  • Temperature: As discussed, this needs to be balanced to maximize extraction efficiency while minimizing degradation. Temperatures between 50-90°C are often tested.[8]

Data Presentation: Comparison of Extraction Methods for a Structurally Similar Glycoside (Salidroside)

Due to a lack of publicly available comparative data specifically for this compound, the following tables summarize quantitative yields for salidroside (B192308), a structurally related and co-occurring glycoside from Rhodiola species. This data provides a useful proxy for comparing the efficiency of different extraction techniques.

Table 1: Comparison of Different Extraction Methods for Salidroside Yield.

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
Microwave-Assisted (MAE)60% Ethanol9020 min2.17[8]
Ultrasound-Assisted (UAE)70% Ethanol2510 minNot specified, but noted as high yield[6]
Heat Reflux (HRE)75% EthanolBoilingNot specifiedLower than MAE[8]
Flash ExtractionNot specifiedNot specified40 s (2 reps)3.83 ± 0.12[13]
Ultra-High Pressure73.3% EthanolNot specified2 min0.93[13]

Table 2: Influence of Extraction Parameters on Salidroside Yield using MAE.

ParameterRange TestedOptimal ConditionEffect on YieldReference
Temperature60-100 °C90 °CYield increases with temperature up to 90°C[8]
Solvent Conc.50-90% Ethanol60%Yield peaks at 60% then declines[8]
Solid/Liquid Ratio1:25 - 1:100 g/mL1:50 g/mLLower ratios (more solvent) generally increase yield[8]
Extraction Time5-25 min20 minYield increases with time up to 20 min[8]

Experimental Protocols

Here are detailed methodologies for three common extraction techniques that can be adapted for this compound from leaves.

Protocol 1: Conventional Solid-Liquid Extraction

This protocol is adapted from methods used for extracting this compound from Kirengeshoma koreana.[9]

  • Preparation: Dry the plant leaves at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (40-80 mesh).

  • Maceration: Weigh 10 g of the dried leaf powder and place it in a flask. Add 200 mL of 70% aqueous ethanol.

  • Extraction: Seal the flask and let it stand at room temperature for 24-48 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Liquid-Liquid Partitioning (Optional): Resuspend the concentrated aqueous extract in water and perform liquid-liquid partitioning with n-butanol to selectively extract this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on efficient methods for extracting similar glycosides.[6][12]

  • Preparation: Prepare the dried leaf powder as described in Protocol 1.

  • Mixing: Weigh 1 g of the powder and place it in an extraction vessel. Add 20 mL of 70% aqueous ethanol (1:20 solid-to-liquid ratio).

  • Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 50°C and sonicate for 30-40 minutes.[3]

  • Post-Extraction: After sonication, filter the mixture to separate the extract from the solid residue.

  • Analysis: The resulting extract is ready for quantification by HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol is adapted from optimized methods for salidroside extraction.[8]

  • Preparation: Prepare the dried leaf powder as described in Protocol 1.

  • Mixing: Weigh 2 g of the powder and place it in a microwave extraction vessel. Add 100 mL of 60% aqueous ethanol.

  • Extraction: Secure the vessel in a microwave extraction system. Set the temperature to 90°C and the extraction time to 20 minutes.

  • Cooling and Separation: After the extraction program is complete, allow the vessel to cool to room temperature. Centrifuge the extract at 10,000 rpm for 5 minutes to pellet the solid debris.

  • Collection: Collect the supernatant for analysis.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis A Fresh Leaf Material B Drying (40-50°C) A->B C Grinding (40-80 mesh) B->C D Solid-Liquid Extraction (e.g., 70% Ethanol) C->D E Filtration / Centrifugation D->E F Crude Extract E->F G Solvent Evaporation F->G H Liquid-Liquid Partitioning (Optional, e.g., with n-Butanol) G->H I Purified this compound Fraction H->I J HPLC Analysis I->J

Caption: General experimental workflow for this compound extraction.

G cluster_solvent Solvent Properties cluster_process Process Parameters cluster_material Plant Material Yield This compound Yield SolventType Solvent Type (e.g., Ethanol, Methanol) SolventType->Yield SolventConc Solvent Concentration (% Aqueous) SolventConc->Yield SL_Ratio Solid-to-Liquid Ratio SL_Ratio->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Method Extraction Method (UAE, MAE, Reflux) Method->Yield ParticleSize Particle Size ParticleSize->Yield Moisture Initial Moisture Content Moisture->Yield

Caption: Key factors influencing this compound extraction yield.

References

Overcoming peak tailing in Roseoside HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the HPLC analysis of roseoside, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for a polar glycoside like this compound is secondary interactions between the analyte and the stationary phase.[1][2] These interactions often occur with residual silanol (B1196071) groups on the silica-based packing material of the column.[2][3][4][5] Compounds with polar functional groups, such as the hydroxyl groups in this compound, are particularly susceptible to these unwanted interactions, which can lead to delayed elution and asymmetrical peak shapes.[6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor for achieving good peak symmetry for polar analytes like this compound.[7][8] Operating at an inappropriate pH can lead to partial ionization of the analyte or the stationary phase, causing peak distortion.[3][7] For polar compounds prone to silanol interactions, a low pH mobile phase (typically between 2.5 and 4.0) is generally recommended.[2][4][9][10] This acidic condition suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary interactions that cause peak tailing.[2][4] An HPLC-MS analysis of this compound has been successfully performed using a mobile phase containing 0.05% formic acid, indicating the suitability of acidic conditions.[11]

Q3: Can column overload cause peak tailing for this compound?

A3: Yes, injecting an excessive amount of sample onto the column can lead to mass overload, a common cause of peak tailing for any analyte, including this compound.[1][2][6][10] To determine if this is the issue, you can dilute your sample and inject it again. If the peak shape improves and tailing is reduced, column overload was likely the problem.[2]

Q4: What type of HPLC column is recommended for this compound analysis to minimize peak tailing?

A4: For the analysis of polar compounds like this compound, a modern, high-purity silica-based reversed-phase column (e.g., C18) with end-capping is a good choice.[9] End-capping chemically bonds a small, less retentive group to the residual silanol groups, effectively shielding them and reducing their potential for secondary interactions with polar analytes.[4] Columns specifically designed for polar analytes or those with enhanced polar selectivity can also provide improved peak shape.[12]

Q5: Could issues with my HPLC system be causing peak tailing?

A5: Yes, instrumental issues can contribute to peak tailing. "Extra-column effects," which refer to any volume outside of the column where the sample band can broaden, are a common culprit.[3] This can be caused by using tubing with a large internal diameter or excessive length between the injector, column, and detector.[3][6] Improperly fitted connections can also create dead volume, leading to peak distortion.[13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.

Step 1: Initial System and Method Check

  • Symptom: The this compound peak exhibits significant tailing (asymmetry factor > 1.2).

  • Action:

    • Review Method Parameters: Ensure your mobile phase pH is acidic (e.g., pH 2.5-4.0) and that the column is appropriate for polar analyte analysis.

    • Check System Suitability: Run a standard to confirm retention time and peak shape reproducibility.

    • Inspect Column History: Evaluate the age and usage of your column. An older or poorly maintained column is more likely to cause tailing.[14]

    • Examine Fittings and Tubing: Ensure all connections are secure and that the tubing length and diameter are minimized to reduce extra-column volume.[10]

Step 2: Investigate Column Overload

  • Hypothesis: The sample concentration is too high, leading to column saturation.

  • Action:

    • Prepare a dilution series of your this compound sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

    • Inject the diluted samples and observe the peak shape.

  • Interpretation: If the peak shape improves significantly upon dilution, you are likely experiencing column overload. Reduce your sample concentration or injection volume for future analyses.[2]

Step 3: Optimize Mobile Phase pH

  • Hypothesis: The mobile phase pH is not optimal for suppressing silanol interactions.

  • Action:

    • Prepare mobile phases with varying pH values within the stable range of your column (e.g., pH 2.5, 3.0, 3.5). Use a suitable buffer like phosphate (B84403) or formate (B1220265) to maintain a stable pH.[15]

    • Equilibrate the column with each mobile phase for at least 30 column volumes before injecting your sample.

  • Interpretation: A lower pH generally leads to better peak shape for polar compounds by suppressing the ionization of silanol groups.[2][4] Select the pH that provides the best peak symmetry (tailing factor closest to 1.0).

Step 4: Address Column Contamination

  • Hypothesis: The column is contaminated with strongly retained compounds, creating active sites for secondary interactions.

  • Action:

    • If a guard column is in use, remove it and run a standard. If the peak shape improves, the guard column is contaminated and should be replaced.[10]

    • Wash the analytical column with a strong solvent. For a C18 column, this could involve flushing with 100% acetonitrile (B52724) or methanol, followed by isopropanol (B130326).[1][14]

  • Interpretation: If peak shape improves after washing, contamination was the likely cause. If the problem persists, the column may be permanently damaged and require replacement.

Experimental Protocols

Protocol 1: Column Washing Procedure for a C18 Column

  • Disconnect the column from the detector.

  • Flush the column with HPLC-grade water for 20 column volumes.

  • Flush with 100% acetonitrile for 20 column volumes.

  • Flush with 100% isopropanol for 20 column volumes.

  • Flush again with 100% acetonitrile for 20 column volumes.

  • Equilibrate the column with your initial mobile phase composition for at least 30 column volumes before use.

Protocol 2: Sample Dilution Study for Column Overload

  • Prepare a stock solution of your this compound sample at the concentration you typically inject.

  • Create a series of dilutions from the stock solution: 1:2, 1:5, and 1:10, using the mobile phase as the diluent.

  • Inject a consistent volume of the stock solution and each dilution onto the HPLC system.

  • Analyze the resulting chromatograms, paying close attention to the peak asymmetry factor for each concentration.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase Additive (Aqueous Phase)pHTailing Factor (As)
0.1% Formic Acid~2.71.1
10 mM Phosphate Buffer3.01.2
10 mM Phosphate Buffer7.02.1

Note: Data is illustrative and will vary based on the specific column and HPLC system.

Table 2: Troubleshooting Summary for Peak Tailing

Potential CauseDiagnostic TestRecommended Solution
Secondary Silanol Interactions Peak tailing is more pronounced for polar analytes.Lower mobile phase pH to 2.5-3.0; use an end-capped or polar-embedded column.[3][9]
Column Overload Diluting the sample improves peak shape.Reduce sample concentration or injection volume.[1][2]
Column Contamination Gradual deterioration of peak shape over time.Wash the column with a strong solvent; replace the guard column.[1][14]
Extra-Column Volume All peaks in the chromatogram are broad and tailing.Minimize tubing length and internal diameter; check fittings for dead volume.[3]

Visualizations

PeakTailingMechanism cluster_column Silica Stationary Phase StationaryPhase C18 Chains Si-OH (Silanol Group) TailingPeak Tailing Peak StationaryPhase->TailingPeak Delayed Elution This compound This compound This compound->StationaryPhase:C18 Primary Retention (Hydrophobic) This compound->StationaryPhase:silanol Secondary Interaction (Hydrogen Bonding)

Caption: Mechanism of peak tailing due to secondary silanol interactions.

TroubleshootingWorkflow Start Peak Tailing Observed CheckOverload Dilute Sample & Inject Start->CheckOverload Improved Peak Shape Improved? CheckOverload->Improved ReduceConcentration Reduce Sample Concentration/Volume Improved->ReduceConcentration Yes OptimizepH Optimize Mobile Phase pH (2.5-4.0) Improved->OptimizepH No pHImproved Peak Shape Improved? OptimizepH->pHImproved UseOptimalpH Use Optimal pH pHImproved->UseOptimalpH Yes CheckColumn Check Column & System pHImproved->CheckColumn No WashColumn Wash/Replace Guard Column CheckColumn->WashColumn Contamination? CheckTubing Minimize Extra- Column Volume CheckColumn->CheckTubing System Issue? ReplaceColumn Consider New Analytical Column WashColumn->ReplaceColumn

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Resolving co-eluting peaks in Roseoside chromatograms.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks in roseoside chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in this compound analysis?

A1: Co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in overlapping or completely merged peaks.[1][2] This is a significant issue in the analysis of this compound, a bioactive compound found in various plants, as it prevents accurate identification and quantification, potentially leading to invalid experimental results.[3]

Q2: How can I detect co-eluting peaks in my this compound chromatogram?

A2: Detecting co-elution can be challenging, especially if the peaks are perfectly merged. Here are some common indicators:

  • Visual Inspection: Look for asymmetrical peaks, such as those with a shoulder or tailing, which can suggest the presence of a hidden peak.[3]

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by collecting multiple UV spectra across a single peak. If the spectra are not identical, it indicates the presence of more than one compound.[1][3]

  • Mass Spectrometry (MS) Analysis: If using an LC-MS system, differing mass spectra across the peak are a strong indicator of co-elution.[1]

Q3: What types of compounds are known to co-elute with this compound?

A3: this compound is often found in complex plant extracts alongside other compounds with similar polarities. Potential co-eluents can include other glycosides, flavonoids, and phenolic compounds. For instance, in extracts of Kirengeshoma koreana Nakai, this compound is found with compounds like isoquercitrin, umbelliferone, and scopoletin.[3] In Rhodiola rosea, it is present with salidroside (B192308), rosavins, and various flavonoids, which could potentially co-elute depending on the chromatographic conditions.[4][5]

Q4: What are the key factors influencing peak resolution in HPLC?

A4: The resolution of two chromatographic peaks is governed by the resolution equation, which includes three main factors:

  • Efficiency (N): A measure of peak sharpness. Higher efficiency leads to narrower peaks and better resolution.

  • Selectivity (α): The ability of the chromatographic system to distinguish between two compounds based on their chemical properties.

  • Retention Factor (k'): A measure of how long a compound is retained on the column.[1]

Troubleshooting Guide for Co-eluting Peaks

If you observe co-elution in your this compound chromatogram, follow this systematic troubleshooting workflow to resolve the issue.

Logical Troubleshooting Workflow

CoElution_Troubleshooting Start Co-elution Observed in This compound Chromatogram CheckSystem Step 1: System Suitability Check - Verify system pressure, temperature, and flow rate. - Run a standard to check peak shape and retention time. Start->CheckSystem AdjustMobilePhase Step 2: Modify Mobile Phase - Adjust organic solvent percentage. - Change organic solvent (e.g., ACN to MeOH). - Modify pH or add ion-pairing agent. CheckSystem->AdjustMobilePhase System OK ChangeColumn Step 3: Change Stationary Phase - Select a column with different chemistry (e.g., C18 to Phenyl-Hexyl or PFP). AdjustMobilePhase->ChangeColumn Co-elution persists Resolved Peaks Resolved: Proceed with Validated Method AdjustMobilePhase->Resolved Peaks resolved OptimizeConditions Step 4: Optimize Other Parameters - Adjust column temperature. - Modify flow rate. ChangeColumn->OptimizeConditions Co-elution persists ChangeColumn->Resolved Peaks resolved OptimizeConditions->Resolved Peaks resolved

Caption: A workflow diagram for troubleshooting co-eluting peaks in this compound analysis.

Step-by-Step Troubleshooting

Step 1: System Suitability and Initial Checks Before altering the method, ensure your HPLC system is functioning correctly. Check for stable pressure, consistent flow rate, and accurate column temperature. Run a this compound standard to confirm its retention time and peak shape under your current method.

Step 2: Mobile Phase Modification The mobile phase composition is a powerful tool for manipulating selectivity.

  • Adjust Organic Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of this compound and may improve separation from less retained impurities.

  • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify pH: If co-eluting compounds have different acidic or basic properties, adjusting the pH of the aqueous portion of the mobile phase can change their ionization state and retention, leading to better separation. The use of additives like formic acid or acetic acid is common.[3][6]

Step 3: Change Stationary Phase If mobile phase adjustments are insufficient, the interaction between the analytes and the stationary phase needs to be changed.

  • Different Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These offer different selectivity based on aromatic and polar interactions, which can be effective for separating structurally similar compounds.[7]

Step 4: Optimize Temperature and Flow Rate

  • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can alter selectivity. Try adjusting the temperature in increments of 5-10°C.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by increasing the time for interactions between the analytes and the stationary phase, though this will also increase the run time.

Experimental Protocols

The following is a validated HPLC-MS method that has been successfully used to separate this compound from other compounds in a plant extract.[3]

Sample Preparation: A 70% ethanol (B145695) extract of the plant material is prepared. This extract is then fractionated, for example, using n-butanol. The resulting fraction is concentrated and can be further purified by semi-preparative HPLC.[3]

HPLC-MS Method for this compound Analysis:

  • System: Agilent 1200 system with a 6120 quadrupole MSD.[3]

  • Column: Phenomenex Luna C18 (2) (5 µm, 150 x 4.6 mm i.d.).[3]

  • Mobile Phase:

    • A: 0.05% formic acid in water

    • B: Acetonitrile[3]

  • Gradient: 10-100% B over 30 minutes.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.[3]

  • MS Parameters:

    • Ionization Mode: Positive ion

    • Scan Range: 150–1500 m/z

    • Capillary Voltage: 3000 V

    • Dry Gas Flow: 12 L/min

    • Nebulizer Pressure: 35 psig

    • Dry Gas Temperature: 350 °C[3]

Quantitative Data Summary

The following table summarizes the retention times of this compound and other compounds separated using the method described above.

CompoundRetention Time (t R ) (min)
This compound 44.8
Isoquercitrin76.6
Umbelliferone79.9
Scopoletin85.8
Data sourced from Lee et al. (2021)[3]

The following table provides typical validation parameters for an HPLC method, which should be established for your specific analysis according to ICH guidelines.[8][9]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) Intra-day: < 2%, Inter-day: < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
These are general criteria and may vary based on the specific application and regulatory requirements.[7][8][9]

References

Enhancing the sensitivity of Roseoside detection in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Roseoside Detection. This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of this compound detection in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

When analyzing this compound using mass spectrometry, particularly with electrospray ionization (ESI), you can expect to observe several common ions. The primary ion in negative mode is the deprotonated molecule [M-H]⁻. It is also common to see adducts, especially with mobile phase modifiers like formic acid.[1]

Table 1: Expected m/z Values for this compound and Common Adducts

Ion Species Formula Ionization Mode Calculated m/z Notes
[M-H]⁻ C₁₈H₂₅O₈⁻ Negative 385.1553 The primary deprotonated molecular ion.[1]
[M+HCOOH-H]⁻ C₁₉H₂₇O₁₀⁻ Negative 431.1604 Formate adduct, common when using formic acid in the mobile phase.[1]
[M+CH₃COO-H]⁻ C₂₀H₂₉O₁₀⁻ Negative 445.1761 Acetate adduct, common when using acetic acid in the mobile phase.
[M+Na]⁺ C₁₈H₂₆O₈Na⁺ Positive 409.1525 Sodium adduct, often observed due to trace sodium in glassware or solvents.[2][3]

| [M+H]⁺ | C₁₈H₂₇O₈⁺ | Positive | 387.1706 | Protonated molecule, may be less efficient depending on source conditions. |

Q2: Which ionization mode, positive or negative, is better for this compound detection?

For molecules like this compound, which contain multiple hydroxyl groups, negative ion mode ESI is often preferred. This is because the hydroxyl groups can easily lose a proton to form a stable [M-H]⁻ ion, leading to high sensitivity and a clear, interpretable spectrum.[4] While positive ions like [M+H]⁺ or [M+Na]⁺ can be formed, the ionization efficiency in negative mode is typically superior for this class of compounds.

Q3: What is ion suppression and how can it affect my this compound analysis?

Ion suppression is a phenomenon in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound), leading to a decreased signal and lower sensitivity.[5][6] This is a major cause of poor quantitative accuracy and reproducibility.[6] To mitigate ion suppression, it is crucial to implement effective sample preparation techniques and ensure good chromatographic separation.[7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Very Low or No Signal Detected for this compound
Q: I'm injecting my sample but see no peak corresponding to this compound's m/z. What are the first things I should check?

A: When no signal is detected, a systematic check of the entire LC-MS system is necessary. Start by confirming the basics of the instrument's performance before moving to more complex method-specific issues.

Initial Troubleshooting Workflow

A No this compound Signal Detected B 1. Check MS Settings - Is the correct m/z range being scanned? (e.g., m/z 385, 431 in negative mode) - Is the correct ionization mode selected? A->B C 2. Verify LC-MS Interface - Is the ESI spray stable? - Check for leaks in fittings. B->C D 3. Assess System Suitability - Inject a known standard. Is there a signal for the standard? C->D E Problem is Method-Specific D->E Yes F Problem is with the Instrument D->F No G Review Sample Prep & Chromatography E->G H Consult Instrument Manufacturer's Guide F->H

Caption: General troubleshooting workflow for a complete loss of signal.

  • Mass Spectrometer Settings : Ensure your acquisition method is set to monitor the correct m/z values for this compound, such as m/z 385.16 and 431.16 in negative ion mode.[1][9] Verify that the instrument is in the correct polarity (negative for [M-H]⁻).

  • LC and Ion Source : Check for obvious issues like leaks in the LC flow path or a blocked column, which would be indicated by unusually low or high backpressure.[9][10] Visually inspect the electrospray needle to ensure a fine, consistent mist is being generated.

  • Compound Chemistry : Confirm that your mobile phase and sample solvent are compatible and will not cause this compound to precipitate.[11][12] Highly organic sample injections into a highly aqueous mobile phase can cause poor peak shape or breakthrough.[11]

Issue 2: Poor Sensitivity and Weak Signal Intensity
Q: My this compound peak is present but very small. How can I enhance its sensitivity?

A: Low sensitivity is a common challenge that can often be overcome by optimizing three key areas: sample preparation, liquid chromatography, and mass spectrometer source conditions.

Logical Diagram of Factors Influencing MS Sensitivity

cluster_0 Sample cluster_1 LC System cluster_2 MS System SamplePrep Sample Preparation Matrix Matrix Complexity SamplePrep->Matrix reduces Concentration Analyte Concentration SamplePrep->Concentration Ionization Ionization Efficiency Matrix->Ionization causes suppression Sensitivity Final Signal Sensitivity Concentration->Sensitivity Chromatography Chromatography Chromatography->Matrix separates from MobilePhase Mobile Phase MobilePhase->Ionization Adducts Adduct Formation MobilePhase->Adducts Column Column Chemistry Column->Chromatography IonSource Ion Source Tuning IonSource->Ionization Ionization->Sensitivity Adducts->Ionization

Caption: Key experimental areas that influence final signal sensitivity.

1. Optimize Sample Preparation Matrix effects are a primary cause of low sensitivity due to ion suppression.[6] Improving sample cleanup is critical.

  • Solid Phase Extraction (SPE): This is highly effective for cleaning up complex samples like plasma or urine.[7] A reverse-phase (C18) or mixed-mode sorbent can be used to retain this compound while washing away interfering salts and polar compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from highly aqueous matrices based on its solubility in an organic solvent.[7][12]

2. Refine Liquid Chromatography Method The mobile phase composition directly impacts ionization efficiency.

  • Mobile Phase Additives: Using volatile additives is crucial. For negative mode, 0.1% formic acid or acetic acid can aid in proton abstraction, forming stable [M-H]⁻ or adduct ions.[11] Avoid non-volatile buffers like phosphate, which can contaminate the ion source.[11]

  • Solvent Quality and Freshness: Always use LC-MS grade solvents.[8] Prepare mobile phases fresh, as additives like formic acid can degrade, especially in methanol, leading to inconsistent results.[13]

Table 2: Mobile Phase Considerations for this compound Analysis

Parameter Recommendation Rationale
Solvents Acetonitrile, Methanol, Water Appropriate for reverse-phase LC and compatible with ESI.[11]
Additive (Negative Mode) 0.05-0.1% Formic Acid or Acetic Acid Promotes efficient deprotonation and consistent adduct formation.[13]
Solvent Purity LC-MS Grade Minimizes background noise and potential for ion suppression from impurities.[8]

| Preparation | Prepare fresh daily | Prevents degradation of additives and microbial growth in aqueous phases.[13] |

3. Tune Ion Source Parameters Optimizing the ion source settings for this compound can significantly boost the signal.

  • Infusion Analysis: If possible, perform a direct infusion of a pure this compound standard into the mass spectrometer.

  • Parameter Optimization: Systematically adjust key parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature to find the optimal conditions for generating the [M-H]⁻ ion.[9]

Issue 3: Inconsistent Results and Poor Reproducibility
Q: My peak area for this compound varies significantly between injections. What could be the cause?

A: Poor reproducibility is often linked to either the stability of the analytical system or inconsistencies in sample handling.

  • Column Carryover and Memory Effects: If you are running different assays on the same column, residual compounds from previous analyses can interfere. It is recommended to use a dedicated column for each assay or implement a rigorous column washing procedure between different methods.[13]

  • Mobile Phase Degradation: As mentioned, mobile phases, particularly those containing formic acid in methanol, can degrade over time.[13] Inconsistent mobile phase composition will lead to shifts in retention time and variable ionization efficiency. Always use freshly prepared solutions.

  • Inconsistent Sample Preparation: Manual sample preparation methods like LLE or SPE can introduce variability. If high reproducibility is required, consider automating the sample preparation workflow.[7]

  • Autosampler Issues: Ensure you are not reusing autosampler vials or septa, as this can lead to contamination and physical damage to the autosampler needle, causing inconsistent injection volumes.[11]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for extracting this compound from a biological matrix to reduce ion suppression.

SPE Workflow Diagram

A 1. Sample Pre-treatment (e.g., Dilute Plasma 1:1 with 2% Phosphoric Acid) C 3. Sample Loading (Load pre-treated sample onto SPE cartridge) A->C B 2. Cartridge Conditioning (e.g., 1 mL Methanol, then 1 mL Water) B->C D 4. Washing Step (e.g., 1 mL 5% Methanol in Water) Removes polar interferences C->D E 5. Elution Step (e.g., 1 mL Methanol) Elutes this compound D->E F 6. Evaporation & Reconstitution - Evaporate eluate to dryness under Nitrogen. - Reconstitute in initial mobile phase. E->F G Analysis by LC-MS F->G

References

Troubleshooting poor solubility of Roseoside in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Roseoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

Q2: Why am I observing precipitation or incomplete dissolution of this compound in my aqueous buffer?

Poor aqueous solubility is a common issue for many natural glycosides. Several factors can contribute to this observation with this compound:

  • Concentration: You may be attempting to prepare a solution that exceeds the intrinsic solubility of this compound in your specific aqueous system.

  • pH of the Solution: The pH of your buffer can influence the ionization state of the molecule, which in turn affects its solubility. Although this compound is reported to be stable in acidic conditions, its solubility across a range of pH values has not been extensively documented.[6]

  • Temperature: Temperature can significantly impact solubility. For many compounds, solubility increases with temperature.

  • Ionic Strength: The presence of salts in your buffer can either increase or decrease the solubility of a compound (salting-in or salting-out effect).

  • Purity of the Compound: Impurities in your this compound sample could affect its dissolution.

Q3: Are there any known stability issues with this compound in aqueous solutions?

This compound is reported to be stable under acidic conditions.[6] However, the stability of glycosides can be pH-dependent, and they may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to prepare fresh solutions and avoid long-term storage in aqueous buffers unless stability has been confirmed under your specific conditions. For stock solutions, storing aliquots at -20°C or -80°C in an appropriate solvent like DMSO is advisable.

Troubleshooting Guide for Poor this compound Solubility

If you are encountering difficulties in dissolving this compound, consider the following troubleshooting steps and experimental protocols.

Initial Assessment of Solubility

Before attempting to make a high-concentration stock, it is crucial to determine an approximate solubility of your this compound batch in the desired aqueous buffer.

Experimental Protocol: Shake-Flask Method for Solubility Estimation

This method provides a reliable way to determine the thermodynamic solubility of a compound.

Materials:

  • This compound powder

  • Your aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of your aqueous buffer (e.g., 1-2 mg in 1 mL). The solid should be in excess to ensure a saturated solution.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C or 37°C).

  • Equilibrate the suspension for 24-48 hours to ensure the solution is saturated.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with your mobile phase or buffer as needed and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC with a standard curve).

Solubility Enhancement Techniques

If the determined solubility is insufficient for your experimental needs, the following techniques can be employed to improve the aqueous solubility of this compound.

1. Co-solvent Systems

The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.

dot

CoSolvent_Workflow start Poor this compound Solubility select_cosolvent Select a biocompatible co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400) start->select_cosolvent prepare_stock Prepare a high concentration stock of this compound in 100% co-solvent select_cosolvent->prepare_stock titrate Titrate stock solution into aqueous buffer while vortexing prepare_stock->titrate observe Observe for precipitation titrate->observe optimize Optimize co-solvent percentage (e.g., 1%, 5%, 10%) observe->optimize Precipitation Occurs end Soluble this compound Solution observe->end No Precipitation optimize->titrate

Caption: Workflow for enhancing this compound solubility using a co-solvent.

Experimental Protocol: Co-solvent Titration

Materials:

  • This compound powder

  • Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 400

  • Aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 10 mg/mL in 100% ethanol).

  • In a separate tube, add the desired volume of your aqueous buffer.

  • While vigorously vortexing the aqueous buffer, slowly add small aliquots of the this compound co-solvent stock solution.

  • Observe for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may be too low, or the this compound concentration is too high.

  • Systematically test different final concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v) to find the optimal ratio that keeps this compound in solution at your target concentration.

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol1-10%Can be toxic to cells at higher concentrations.
Propylene Glycol1-20%Generally well-tolerated in many biological assays.
PEG 4001-20%Can affect protein-ligand binding in some assays.

2. pH Adjustment

Altering the pH of the solution can increase the solubility of ionizable compounds. While this compound is neutral, pH can still influence hydrogen bonding and interactions with the solvent.

dot

pH_Adjustment_Workflow start Insoluble this compound prepare_suspension Prepare a suspension of This compound in water start->prepare_suspension adjust_ph_up Gradually add dilute NaOH (e.g., 0.1 M) prepare_suspension->adjust_ph_up adjust_ph_down Gradually add dilute HCl (e.g., 0.1 M) prepare_suspension->adjust_ph_down observe_dissolution Observe for dissolution at different pH values adjust_ph_up->observe_dissolution adjust_ph_down->observe_dissolution neutralize If soluble, neutralize back to target pH and observe for precipitation (kinetic solubility) observe_dissolution->neutralize Dissolution Occurs end pH-optimized this compound Solution neutralize->end

Caption: Workflow for investigating the effect of pH on this compound solubility.

Experimental Protocol: pH-Solubility Profile

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

Procedure:

  • Create a slurry of this compound in deionized water (e.g., 1 mg/mL).

  • While stirring, slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH.

  • Monitor the pH and visually inspect for dissolution at various pH points (e.g., pH 3, 5, 7, 9, 11).

  • Once a pH is identified where solubility is improved, you can prepare your solution at that pH.

  • Note: Be mindful that extreme pH values may affect the stability of this compound and may not be compatible with your downstream experiments.

3. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming inclusion complexes with enhanced aqueous solubility.

dot

Cyclodextrin_Workflow start Poor this compound Solubility select_cd Select a cyclodextrin (B1172386) (e.g., HP-β-CD, SBE-β-CD) start->select_cd prepare_cd_solution Prepare aqueous solutions of cyclodextrin at various concentrations select_cd->prepare_cd_solution add_this compound Add excess this compound to each cyclodextrin solution prepare_cd_solution->add_this compound equilibrate Equilibrate for 24-48 hours with shaking add_this compound->equilibrate analyze Centrifuge and quantify dissolved this compound in the supernatant equilibrate->analyze end Soluble this compound- Cyclodextrin Complex analyze->end

Caption: Workflow for enhancing this compound solubility using cyclodextrins.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Vials, shaker, centrifuge, and analytical equipment as in the shake-flask protocol.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples on a shaker for 24-48 hours at a constant temperature.

  • Centrifuge the samples to pellet undissolved this compound.

  • Quantify the concentration of dissolved this compound in the supernatant for each cyclodextrin concentration.

  • Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the extent of solubility enhancement.

CyclodextrinTypical Molar Ratios (this compound:CD)Considerations
HP-β-CD1:1 to 1:10Widely used, low toxicity.
SBE-β-CD1:1 to 1:10Can be more effective for some molecules; also has low toxicity.

Summary of Troubleshooting Approaches

IssuePotential CauseSuggested Action
Precipitation upon dilution of DMSO stock Exceeding aqueous solubility limit.Decrease final concentration; use a co-solvent system.
Cloudy or hazy solution Incomplete dissolution or formation of aggregates.Increase mixing time/energy (sonication); try warming the solution; filter the solution through a 0.22 µm filter.
Variability between experiments Inconsistent solution preparation; degradation of the compound.Prepare fresh solutions for each experiment; ensure complete initial dissolution of stock; verify compound stability under your conditions.
Low recovery after filtration Adsorption to filter membrane.Use low-protein-binding filter materials (e.g., PVDF).

References

Preventing degradation of Roseoside during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Roseoside during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring glycoside compound.[1] Like many glycosides, it is susceptible to degradation, which involves the cleavage of the glycosidic bond that connects the sugar molecule to the aglycone. This degradation can be triggered by several factors during sample preparation, leading to inaccurate quantification and a potential loss of biological activity.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of glycosides like this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. While this compound is noted to be relatively stable in acidic conditions, extreme pH levels should be avoided.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolytic and oxidative degradation.[3][4][5]

  • Enzymatic Activity: Plants often contain endogenous enzymes, such as β-glucosidases, which are released during sample homogenization and can specifically cleave the glycosidic bond of this compound.[6][7]

  • Oxidation: The presence of oxygen and certain metal ions can lead to the oxidative degradation of the molecule.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[8]

Q3: What are the ideal storage conditions for plant material containing this compound before extraction?

To minimize enzymatic and chemical degradation of this compound in plant material prior to extraction, the following storage conditions are recommended:

  • Drying: Rapidly dry the plant material at a controlled, mild temperature (e.g., 40-50°C) to inactivate enzymes and reduce water activity.[6]

  • Cold and Dark Storage: If not processed immediately, store the dried and powdered plant material in an airtight container in a cold and dark place, such as a freezer at -20°C or -80°C, to slow down any residual enzymatic activity and chemical degradation.[6]

Q4: Which solvents are recommended for extractions to maintain this compound stability?

The choice of solvent is crucial for both efficient extraction and stability.

  • Aqueous Alcohols: A mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70% ethanol) is commonly effective for extracting glycosides.[9] An extraction of Kirengeshoma koreana Nakai used 70% ethanol at room temperature to successfully isolate this compound.[10]

  • Solvent Purity: The purity of the solvent and the storage temperature can affect the stability of the compound in solution.[11] For in vitro studies, methanol and acetonitrile (B52724) are often suitable solvents.[12][13]

Troubleshooting Guide

Problem Potential Cause Solution
Low yield of this compound in the final extract. Harsh extraction conditions leading to degradation.- Lower the extraction temperature (e.g., perform maceration at room temperature).- Minimize the extraction time.- Use a buffered or slightly acidic extraction solvent to maintain a stable pH.
Presence of the aglycone of this compound in the extract. Hydrolysis of the glycosidic bond due to enzymatic activity or extreme pH.- Enzyme Inactivation: Blanch fresh plant material in boiling water (95-100°C) for a few minutes before extraction.[6]- Solvent Choice: Begin extraction with a high concentration of an organic solvent like ethanol to help precipitate and inactivate enzymes.[6]- pH Control: Use a buffered solvent to maintain a pH between 4 and 7.
Inconsistent results between different batches of extractions. Variability in enzymatic activity in the plant material or inconsistent extraction parameters.- Standardize the pre-extraction handling of the plant material, including drying and storage.- Precisely control extraction parameters such as temperature, time, and solvent-to-solid ratio.
Formation of unknown peaks in the chromatogram during analysis. Degradation of this compound into various byproducts.- Conduct a forced degradation study to identify potential degradation products.- Use a stability-indicating analytical method (e.g., HPLC-UV/MS) to separate and identify this compound from its degradants.[14]

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the public domain. However, data from related glycosides can provide valuable insights into its expected stability. The following tables summarize the stability of other glycosides under various conditions.

Table 1: Effect of Temperature on the Stability of Anthocyanins (from Roselle Petals) in Aqueous Solution

Temperature (°C)Total Anthocyanin Content after 60 min (mg/L)
Before Heating144.28
40108.88
6088.84
8063.78
(Data adapted from a study on anthocyanin degradation in Roselle petals)[5]

Table 2: Stability of Cyanidin and its Glycoside (Cy3Glc) at Different pH Values

pHCyanidin (% remaining after 8h at 25°C)Cyanidin 3-O-β-glucopyranoside (Cy3Glc) (% remaining after 8h at 25°C)
2.027%99%
7.0~50%~30%
9.0~17%~50%
(Data adapted from a study on the stability of Cyanidin and its glycoside)[2]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Minimized Degradation

This protocol is designed to extract this compound from plant material while minimizing degradation by controlling temperature and enzymatic activity.

1. Plant Material Preparation and Enzyme Inactivation:

  • For fresh plant material:
  • Quickly wash and chop the plant material into small pieces.
  • Blanch the material in boiling water (95-100°C) for 2-3 minutes to inactivate endogenous enzymes.[6]
  • Immediately cool the blanched material in an ice bath to prevent thermal degradation.
  • Freeze-dry the material and then grind it into a fine powder.
  • For dried plant material:
  • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Solvent: Prepare a 70% (v/v) solution of ethanol in water.
  • Solid-to-Solvent Ratio: Use a ratio of 1:10 to 1:20 (w/v) of powdered plant material to the solvent.
  • Extraction Method (Maceration):
  • Combine the powdered plant material and the solvent in a sealed container.
  • Stir the mixture at room temperature (20-25°C) for 24 hours, ensuring the container is protected from light.
  • Alternative Method (Ultrasonic-Assisted Extraction - UAE):
  • Place the mixture in an ultrasonic bath with temperature control.
  • Sonicate at a controlled temperature (below 40°C) for 30-60 minutes.

3. Filtration and Concentration:

  • Filter the extract through a suitable filter paper to remove solid plant material.
  • Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 40°C.

4. Storage of Extract:

  • Store the concentrated extract in an airtight, light-protected container at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and understand the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for various time points.
  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for various time points.
  • Thermal Degradation: Incubate the this compound stock solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) in a temperature-controlled oven for various time points.
  • Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) or sunlight for an extended period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • If necessary, neutralize the acidic or basic samples before analysis.
  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify any degradation products.[14]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction cluster_analysis 4. Analysis & Storage plant_material Plant Material fresh Fresh plant_material->fresh dried Dried plant_material->dried blanch Blanching (95-100°C) fresh->blanch grind Grinding dried->grind blanch->grind extraction Extraction (70% Ethanol, RT) grind->extraction filtration Filtration extraction->filtration concentration Concentration (<40°C) filtration->concentration analysis HPLC-UV/MS Analysis concentration->analysis storage Storage (-20°C, Dark) concentration->storage

Caption: Workflow for this compound extraction with minimized degradation.

degradation_pathway cluster_degradation Degradation Factors This compound This compound (Glycoside) Degradation_Products Degradation Products (e.g., Aglycone + Sugar) This compound->Degradation_Products Hydrolysis pH pH (Acid/Base) pH->Degradation_Products Temp Temperature Temp->Degradation_Products Enzyme Enzymes (e.g., β-glucosidase) Enzyme->Degradation_Products Light Light Light->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Roseoside Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during high-concentration Roseoside experiments, with a focus on maintaining and optimizing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a megastigmane glycoside found in various plants.[1] It is recognized for its diverse biological activities, including strong antioxidant and insulin-promoting properties.[2] Studies have also indicated its potential in anticancer research and its ability to inhibit the expression of angiotensin II receptor 1.[1][2]

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and the biological effect being studied. For example, in studies on Hepatitis C Virus (HCV) replication in Huh7.5 cells, this compound showed a 50% effective concentration (EC₅₀) of 38.92 μM.[3]

Q3: Does this compound exhibit cytotoxicity at high concentrations?

Existing research suggests that this compound has a good safety profile at concentrations typically used to study its therapeutic effects. In Huh7.5 cells, for instance, this compound did not show marked cytotoxicity at concentrations up to 80 μM when incubated for 48 hours.[3] However, at significantly higher concentrations, as with many bioactive compounds, cytotoxicity may be observed. It is crucial to determine the cytotoxic threshold for your specific cell line and experimental conditions.

Q4: My cells are showing unexpected levels of cell death even at what I believe are non-toxic concentrations of this compound. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the aqueous cell culture medium, especially when transitioning from a DMSO stock solution. These precipitates can be directly toxic to cells or interfere with nutrient and gas exchange.

  • Solvent Toxicity: The final concentration of the solvent used to dissolve this compound, most commonly DMSO, may be too high for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%.

  • Pro-oxidant Effect: While this compound is known for its antioxidant properties, some antioxidant compounds can exhibit pro-oxidant activity at high concentrations, leading to increased cellular oxidative stress and cell death.

  • Off-Target Effects: At high concentrations, this compound may interact with unintended cellular targets, triggering cytotoxic signaling pathways.

Q5: Can this compound interfere with standard cell viability assays like MTT or resazurin (B115843)?

Yes, compounds with antioxidant properties, like this compound, have the potential to interfere with cell viability assays that rely on redox reactions. These compounds can directly reduce the assay reagents (e.g., MTT tetrazolium salt to formazan), leading to a false positive signal for cell viability. It is essential to include proper controls to account for any potential interference.

Data Presentation

Table 1: Summary of this compound Concentration and Cell Viability Data

Cell LineConcentration (μM)Incubation TimeAssayObserved Effect on Cell ViabilityReference
Huh7.55, 10, 20, 30, 40, 8048 hoursCellTiter-GloNo marked cytotoxicity observed at concentrations below 80 μM.[3]

Experimental Protocols

Protocol 1: Determining the IC₅₀ of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific cell line.

Materials:

  • This compound

  • Selected adherent cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (ideally ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and the highest concentration of DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability at High this compound Concentrations

Possible Cause:

  • Assay Interference: this compound, having antioxidant properties, may be directly reducing the MTT or resazurin reagent, leading to a false signal of metabolic activity.

  • Compound Precipitation: Precipitated this compound can interfere with the optical reading of the assay.

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare a 96-well plate with the same concentrations of this compound in cell culture medium but without cells. Add the viability assay reagent (MTT or resazurin) and measure the signal. A significant signal in the absence of cells indicates direct reduction of the reagent by this compound.

  • Visual Inspection: Carefully inspect the wells under a microscope for any signs of compound precipitation before and after adding the assay reagent.

  • Alternative Assay: If interference is confirmed, consider using a cell viability assay with a different detection principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Issue 2: this compound Precipitates in the Cell Culture Medium

Possible Cause:

  • Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions, and adding a concentrated DMSO stock to the medium can cause it to crash out.

  • Temperature Shock: Adding a cold stock solution to warm medium can decrease solubility.

Troubleshooting Steps:

  • Optimize Dilution Technique:

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Perform serial dilutions in the culture medium rather than adding a small volume of highly concentrated stock directly to the final volume.

  • Determine Solubility Limit: Before your experiment, perform a solubility test by adding increasing concentrations of your this compound stock solution to the cell culture medium and visually inspecting for precipitation.

  • Adjust Final DMSO Concentration: While keeping it below the toxic threshold for your cells, a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration.

Mandatory Visualizations

experimental_workflow start Start: High-Concentration This compound Experiment prepare_stock Prepare High-Concentration This compound Stock in DMSO start->prepare_stock prepare_working Prepare Working Solutions by Serial Dilution in Media prepare_stock->prepare_working cell_seeding Seed Cells in Multi-well Plate treat_cells Treat Cells with This compound Concentrations cell_seeding->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End: Results data_analysis->end troubleshooting_workflow decision decision start Unexpected Cell Viability Results check_precipitation Microscopically Inspect Wells for Compound Precipitation start->check_precipitation is_precipitate Precipitate Observed? check_precipitation->is_precipitate optimize_solubility Optimize Dilution Protocol (See Troubleshooting Guide) is_precipitate->optimize_solubility Yes no_precipitate No Precipitate is_precipitate->no_precipitate No check_interference Run Cell-Free Assay Control no_precipitate->check_interference is_interference Interference Observed? check_interference->is_interference change_assay Use Alternative Assay (e.g., ATP-based) is_interference->change_assay Yes no_interference No Interference is_interference->no_interference No check_solvent_toxicity Verify Final Solvent Concentration is Non-Toxic no_interference->check_solvent_toxicity is_toxic Solvent is Toxic? check_solvent_toxicity->is_toxic reduce_solvent Lower Final Solvent Concentration is_toxic->reduce_solvent Yes not_toxic Solvent Not Toxic is_toxic->not_toxic No investigate_pathway Investigate Cytotoxic Signaling Pathways not_toxic->investigate_pathway

References

Addressing matrix effects in Roseoside quantification from complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of roseoside in complex samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern for this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting compounds from the sample matrix. These interfering components can either suppress the this compound signal, leading to underestimation, or enhance it, causing overestimation. In complex biological matrices such as plasma, urine, or herbal extracts, endogenous substances like phospholipids (B1166683), salts, and other small molecules are common sources of matrix effects, which can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.

  • Post-Extraction Spike: This is a quantitative method. It involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank, extracted sample matrix at the same concentration. The ratio of these peak areas, known as the matrix factor, quantifies the extent of ion suppression or enhancement. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 indicates ion enhancement.

Q3: What is an internal standard (IS), and how does it help in this compound quantification?

A3: An internal standard is a compound with physicochemical properties similar to the analyte (this compound) that is added at a constant concentration to all samples, calibration standards, and quality controls. The IS helps to compensate for variations during sample preparation, injection volume, and ionization, as it is assumed to be affected by the matrix in the same way as the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, variability can be minimized. For optimal results, a stable isotope-labeled (SIL) this compound is the ideal internal standard because its chemical and physical properties are nearly identical to the analyte.

Q4: What are the primary strategies to overcome matrix effects in this compound analysis?

A4: The main strategies can be divided into three categories:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). SPE is often the most effective for complex samples.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix components that cause ion suppression or enhancement.

  • Calibration Strategy: Using a calibration method that inherently compensates for matrix effects. The most common approaches are the use of a suitable internal standard, matrix-matched calibration curves, or the standard addition method.

Q5: How should I store my complex biological samples to ensure the stability of this compound before analysis?

A5: While specific stability data for this compound is limited, general guidelines for glycosides suggest that they can be susceptible to degradation at extreme pH and high temperatures. Therefore, it is recommended to store biological samples (e.g., plasma, urine) at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles. Samples should be processed in a timely manner, and if delays are unavoidable, stability testing under the intended storage conditions should be performed.

Troubleshooting Guide

Issue 1: High variability in this compound measurements between replicate samples.

  • Possible Cause: Inconsistent sample preparation.

    • Troubleshooting Step: Ensure uniform and precise execution of the extraction procedure for all samples. Calibrate pipettes regularly and use consistent timings for vortexing, centrifugation, and incubation steps.

  • Possible Cause: Instrument instability.

    • Troubleshooting Step: Check for fluctuations in LC pump pressure, column temperature, and MS detector performance. Run system suitability tests before the analytical batch to ensure the instrument is performing within specifications.

  • Possible Cause: Sample heterogeneity.

    • Troubleshooting Step: Ensure that complex samples, particularly plant extracts or tissue homogenates, are thoroughly mixed before taking an aliquot for extraction.

Issue 2: Low recovery of this compound from the sample matrix.

  • Possible Cause: Inefficient extraction.

    • Troubleshooting Step: The choice of extraction solvent and method is critical. For a glycoside like this compound, a moderately polar solvent is often required. If using LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. If using SPE, test different sorbents (e.g., C18, HLB) and optimize the wash and elution steps.

  • Possible Cause: Analyte degradation during sample processing.

    • Troubleshooting Step: this compound, being a glycoside, may be sensitive to harsh pH or high temperatures. Avoid strong acids or bases and prolonged exposure to heat during extraction. Keep samples on ice when possible.

Issue 3: Significant ion suppression or enhancement is observed.

  • Possible Cause: Co-elution of matrix components.

    • Troubleshooting Step:

      • Improve Sample Cleanup: Switch to a more rigorous sample preparation method. For instance, if you are using protein precipitation, consider trying solid-phase extraction (SPE), which is generally more effective at removing phospholipids and other interfering substances.[1]

      • Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks identified during post-column infusion experiments. Adjusting the mobile phase composition or using a different column chemistry can also be effective.

  • Possible Cause: Inadequate calibration strategy.

    • Troubleshooting Step:

      • Use a Better Internal Standard: If you are not using a stable isotope-labeled (SIL) internal standard, consider obtaining one. A SIL-IS is the most effective way to compensate for matrix effects.

      • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that has been processed in the same way as your samples. This helps to ensure that the standards and samples experience similar matrix effects.

      • Use the Standard Addition Method: This method is particularly useful when a blank matrix is not available or when matrix effects are highly variable between samples. It involves spiking known amounts of this compound into aliquots of the actual sample.

Quantitative Data from Analogous Glycoside Analysis

Note: The following tables present validation data from published LC-MS/MS methods for other glycosides with structures similar to this compound. This data is intended to provide a reference for expected performance characteristics when developing a method for this compound.

Table 1: Method Validation Parameters for Spiraeoside (B190383) in Mouse Blood (UPLC-MS/MS)

ParameterResult
Linearity Range1–200 ng/mL (r > 0.998)
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-day Precision (RSD%)< 14.0%
Inter-day Precision (RSD%)< 14.0%
Accuracy90.0% to 115.0%
Extraction Recovery> 63.0%
Matrix Effect86%–98%

Table 2: Method Validation Parameters for Vitexin (B1683572) Rhamnoside in Rat Plasma (LC-MS/MS)

ParameterResult
Linearity Range5–5000 µg/L (R > 0.996)
Lower Limit of Quantification (LLOQ)5 µg/L
Precision (RSD%)< 15%
Accuracy85% to 115%
Sample PreparationProtein Precipitation with Methanol (B129727)

Data adapted from a pharmacokinetic study of vitexin rhamnoside.[3]

Detailed Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Process a sample of the matrix (e.g., human plasma, herbal extract) that is known to be free of this compound, using your established sample preparation method.

  • Prepare Standard Solutions:

    • Set A (in Solvent): Prepare a solution of this compound in a clean solvent (e.g., the final reconstitution solvent of your method) at a known concentration (e.g., 100 ng/mL).

    • Set B (in Matrix): Spike the blank matrix extract from step 1 with the same concentration of this compound to create a final concentration of 100 ng/mL.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

  • Interpretation:

    • An MF value close to 1 (e.g., 0.85-1.15) indicates minimal matrix effect.

    • An MF value < 0.85 suggests ion suppression.

    • An MF value > 1.15 suggests ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Herbal Extracts

This is a general protocol for glycosides and should be optimized for this compound and the specific plant matrix.

  • Sample Extraction:

    • Weigh 0.2 g of powdered and dried plant material into a centrifuge tube.

    • Add 30 mL of 70% ethanol.

    • Extract using an ultrasonic bath for 45 minutes.[4]

    • Centrifuge the mixture and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Dilute an aliquot of the supernatant from step 1 with water (e.g., 1:1 v/v) to reduce the organic solvent content.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the retained compounds, including this compound, with 3 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification using the Standard Addition Method
  • Estimate Concentration: Perform a preliminary analysis of your sample to estimate the approximate concentration of this compound. Let's assume the estimated concentration is 50 ng/mL.

  • Prepare Sample Aliquots: Divide your sample extract into at least four equal aliquots (e.g., 100 µL each).

  • Spike Aliquots:

    • Vial 1: Add a volume of solvent equal to the spike volume to the first aliquot (0-level spike).

    • Vial 2: Spike the second aliquot with a known amount of this compound standard to achieve a final added concentration of approximately 0.5 to 1 times the estimated concentration (e.g., add 25 ng/mL).

    • Vial 3: Spike the third aliquot to achieve a final added concentration of approximately 1.5 to 2 times the estimated concentration (e.g., add 75 ng/mL).

    • Vial 4: Spike the fourth aliquot to achieve a final added concentration of approximately 2.5 to 3 times the estimated concentration (e.g., add 125 ng/mL).

    • Ensure the volume of the spiking solution is small to avoid significant dilution of the matrix.

  • Analysis: Analyze all four prepared samples by LC-MS/MS.

  • Data Analysis:

    • Plot the peak area (or analyte/IS area ratio) on the y-axis against the concentration of the added this compound on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Complex_Sample Complex Sample (e.g., Plasma, Plant Extract) Extraction Extraction (LLE, SPE, or PPT) Complex_Sample->Extraction Extract Cleaned Extract Extraction->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Final_Concentration Final Concentration Data_Processing->Final_Concentration Matrix_Matched Matrix-Matched Calibration Matrix_Matched->Final_Concentration Standard_Addition Standard Addition Standard_Addition->Final_Concentration SIL_IS SIL Internal Standard SIL_IS->Final_Concentration

Workflow for this compound Quantification

Troubleshooting_Logic Start Inaccurate or Irreproducible Results CheckMatrixEffect Assess Matrix Effect (Post-Extraction Spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect Significant? CheckMatrixEffect->MatrixEffectPresent CheckRecovery Check Recovery MatrixEffectPresent->CheckRecovery No ImproveCleanup Improve Sample Cleanup (e.g., switch PPT to SPE) MatrixEffectPresent->ImproveCleanup Yes LowRecovery Recovery Low? CheckRecovery->LowRecovery OptimizeExtraction Optimize Extraction (Solvent, pH, Method) LowRecovery->OptimizeExtraction Yes SystemSuitability Review System Suitability (Peak Shape, S/N, RT) LowRecovery->SystemSuitability No OptimizeLC Optimize LC Method (e.g., change gradient) ImproveCleanup->OptimizeLC ChangeCalibration Change Calibration (e.g., use Std. Addition) OptimizeLC->ChangeCalibration End Accurate & Reproducible Results ChangeCalibration->End CheckStability Investigate Analyte Stability (pH, Temp) OptimizeExtraction->CheckStability CheckStability->End SystemSuitability->End

Troubleshooting Logic for Matrix Effects

References

Technical Support Center: Improving the Reproducibility of Roseoside Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of roseoside bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for bioassays?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies. It is crucial to use high-purity, sterile DMSO to avoid introducing contaminants that could affect experimental results.

Q2: What is the maximum final concentration of DMSO that is safe for cells in culture?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many protocols recommending 0.1% or lower. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.

Q3: How can I ensure the stability of this compound in my experimental setup?

A3: The stability of this compound can be affected by factors such as temperature, pH, and light exposure. It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen stock. To confirm its stability in your specific cell culture medium and conditions, you can perform a stability-indicating assay. This involves incubating this compound in the complete medium at 37°C and analyzing samples at different time points by HPLC to quantify the amount of intact this compound remaining.

Q4: I am observing high variability in my antioxidant assay results. What could be the cause?

A4: High variability in antioxidant assays like DPPH or ABTS can stem from several factors. Ensure that the radical solutions (DPPH and ABTS) are freshly prepared for each experiment and protected from light, as they are unstable. Inconsistent incubation times and temperature can also lead to variability. Precise and consistent pipetting is crucial, especially when preparing serial dilutions.

Q5: My anti-inflammatory assay results are not consistent. What should I check?

A5: Inconsistent results in anti-inflammatory assays, such as those measuring nitric oxide (NO) or cytokine production, can be due to several factors. Cell-related issues like inconsistent cell seeding density, high cell passage number, or mycoplasma contamination can significantly impact results. Ensure that the stimulus (e.g., LPS) concentration and incubation time are consistent across experiments. Variability in the preparation of reagents, such as the Griess reagent for NO detection, can also contribute to inconsistent data.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of this compound

Question: My HPLC chromatogram for this compound shows peak tailing and poor resolution. How can I improve this?

Answer:

Poor peak shape and resolution are common issues in the HPLC analysis of flavonoids like this compound. Here are several factors to investigate:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing.

  • Column Choice and Condition: Ensure you are using a high-quality, well-maintained C18 column. Over time, columns can degrade or become contaminated. If the column is old or has been used extensively with complex samples, consider replacing it. Using a guard column can help extend the life of your analytical column.[1]

  • Gradient Elution: Optimizing the gradient elution profile can improve the separation of this compound from other components in your sample. Experiment with different gradient slopes and solvent compositions (e.g., acetonitrile (B52724) vs. methanol) to achieve better resolution.

  • Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or diluting your sample.

Issue 2: High Variability in Cell-Based Assay Results

Question: I am seeing significant well-to-well and plate-to-plate variability in my cell-based this compound bioassays. What are the likely causes and solutions?

Answer:

High variability in cell-based assays is a frequent challenge that can obscure the true biological effects of your compound. Consider the following troubleshooting steps:

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells is a major source of variability. To mitigate this, ensure your cell suspension is homogenous before and during plating. After plating, allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to allow for even cell settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity within the plate.

  • Cell Passage Number: As cells are cultured for extended periods, they can undergo phenotypic and genotypic changes, which can alter their response to treatment. Use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.

  • Mycoplasma Contamination: Mycoplasma contamination is a common and often undetected problem in cell culture that can significantly alter cellular responses. Regularly test your cell lines for mycoplasma.

  • Reagent Preparation and Handling: Ensure all reagents, including this compound dilutions, are prepared fresh and consistently for each experiment. Thoroughly mix solutions before use.

Issue 3: Unexpected Cytotoxicity Observed

Question: I am observing significant cell death in my experiments, even at low concentrations of this compound. What could be the reason?

Answer:

While this compound itself may have some cytotoxic effects at high concentrations, unexpected cell death at low concentrations could be due to other factors:

  • DMSO Toxicity: As mentioned in the FAQs, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is within the non-toxic range for your specific cell line. Always include a vehicle control with the same DMSO concentration as your highest this compound treatment.

  • Compound Instability and Degradation: this compound may degrade under certain conditions, and its degradation products could be more toxic than the parent compound. Assess the stability of this compound in your experimental setup.

  • Contamination of this compound Stock: Your this compound stock solution may be contaminated. Ensure proper sterile technique when preparing and handling stock solutions.

  • Interaction with Media Components: In rare cases, the compound may interact with components in the cell culture medium, leading to the formation of toxic byproducts.

Quantitative Data Summary

The following tables summarize quantitative data on the bioactivity of this compound from various studies. Note that IC50 and EC50 values can vary between different experimental setups.

Table 1: Antioxidant Activity of this compound

Assay TypeTest SystemIC50 / EC50 (µM)Positive ControlPositive Control IC50 / EC50 (µM)
Antiviral (HCV)Huh7.5 cells38.92--

Data on specific DPPH and ABTS IC50 values for this compound are limited in the literature. Researchers should determine these values empirically.

Table 2: Anti-inflammatory and Related Activities of this compound

Assay TypeTest SystemThis compound Concentration (µg/mL)Observed Effect
NADPH Oxidase ActivityAngiotensin II-stimulated H9C2 cells20, 30, 50Dose-dependent decrease in activity
Superoxide Anion (•O2⁻) ProductionAngiotensin II-stimulated H9C2 cells20, 30, 50Dose-dependent decrease in production
Catalase ActivityAngiotensin II-stimulated H9C2 cells20, 30, 50Dose-dependent increase in activity
Superoxide Dismutase (SOD) ActivityAngiotensin II-stimulated H9C2 cells20, 30, 50Dose-dependent increase in activity

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested. Prepare a similar dilution series for a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test sample or positive control at different concentrations to each well.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 50 µL of the solvent used for the sample and 150 µL of the DPPH solution.

    • For the control, add 50 µL of the test sample and 150 µL of the solvent (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1-2 hours. Ensure the final DMSO concentration is non-toxic.

    • Include a vehicle control group (cells treated with the same concentration of DMSO without this compound) and a positive control group (cells treated with LPS alone).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis roseoside_stock Prepare this compound Stock (DMSO) serial_dilutions Create Serial Dilutions roseoside_stock->serial_dilutions add_samples Add 50 µL of Samples/ Controls to Wells serial_dilutions->add_samples dpph_solution Prepare 0.1 mM DPPH Solution add_dpph Add 150 µL of DPPH Solution dpph_solution->add_dpph positive_control Prepare Positive Control (e.g., Ascorbic Acid) positive_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound ros Oxidative Stress (ROS) This compound->ros scavenges keap1 Keap1 ros->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters ubiquitin Ubiquitination & Proteasomal Degradation keap1->ubiquitin promotes nrf2->ubiquitin degraded nucleus Nucleus nrf2->nucleus translocates are ARE (Antioxidant Response Element) nucleus->are binds antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Putative Nrf2-mediated antioxidant signaling pathway for this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates inflammatory_genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) nucleus->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation

Caption: Putative NF-κB-mediated anti-inflammatory pathway for this compound.

References

Technical Support Center: Minimizing Roseoside Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize the adsorption of Roseoside to laboratory ware. Adsorption can lead to inaccurate experimental results due to a lower-than-expected concentration of the compound in solution. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you mitigate this issue.

Troubleshooting Guide

This guide will help you identify and resolve issues related to this compound adsorption during your experiments.

Problem: Lower than expected concentrations of this compound in my analytical results.

This could be a significant indicator of adsorption to your labware. Hydrophobic compounds like this compound have a tendency to bind to surfaces, particularly plastics like polypropylene (B1209903).[1] This can lead to an underestimation of its concentration in your samples.

Problem: High variability between replicate samples.

Inconsistent results between replicates can be a sign of variable adsorption to different wells of a microplate or different tubes. This can be influenced by minor differences in the surface of the labware or handling inconsistencies.

Problem: Poor assay performance or unexpected biological responses.

If this compound is adsorbing to the labware, the effective concentration in your assay will be lower than intended, potentially leading to misleading results in cell-based or enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to adsorb to labware?

A1: this compound, like many other small molecules, can adsorb to surfaces through non-specific binding. The primary drivers for this are hydrophobic and electrostatic interactions between the compound and the labware material.[2] Polypropylene and other plastics, which have hydrophobic surfaces, are particularly prone to adsorbing hydrophobic compounds.[1]

Q2: Which type of labware is best for minimizing this compound adsorption?

A2: The choice of labware is a critical first step in minimizing adsorption.

  • Silanized (Deactivated) Glass: This is often the best choice for minimizing the adsorption of hydrophobic compounds.[1] The silanization process creates an inert surface that reduces interactions with the compound.

  • Low-Binding Polypropylene: Many manufacturers offer "low-binding" or "low-retention" microtubes and plates. These plastics have been surface-treated to be more hydrophilic, reducing the potential for hydrophobic binding.[3][4]

  • Borosilicate Glass: Generally preferred over standard plastics as it has a more hydrophilic surface, making it less attractive to hydrophobic molecules.[1]

Q3: How can I treat my existing labware to reduce this compound adsorption?

A3: If specialized low-binding labware is not available, you can treat your existing polypropylene or glass labware.

  • Bovine Serum Albumin (BSA) Coating: BSA can coat the surface of plasticware, creating a hydrophilic layer that can prevent this compound from binding.[3][5][6]

  • Silanization: This process is used for glassware to create a more inert surface.[3]

  • "Priming" the Surface: You can "prime" your labware by exposing it to a solution of this compound at a similar or higher concentration than your samples. Discard this solution and then add your actual sample. This will saturate the non-specific binding sites on the labware.[1]

Q4: Are there any solution additives that can help prevent adsorption?

A4: Yes, modifying your buffer or solvent can significantly reduce adsorption.

  • Non-Ionic Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween 20 or Triton-X, can disrupt hydrophobic interactions.[5][7][8] A typical concentration range is 0.01% to 0.1%.[2][3]

  • Adjusting pH: The charge of this compound can be influenced by the pH of the solution. Adjusting the pH may help to reduce ionic interactions with the labware surface.[7][8]

  • Increasing Salt Concentration: Higher salt concentrations (e.g., adding NaCl) can shield charged interactions between the compound and the labware surface.[2][5][7]

Quantitative Data on Compound Adsorption

Labware TypeSurface TreatmentCompound Type% Adsorption (Representative)
Standard PolypropyleneNoneHydrophobic Small Molecule30 - 70%
Low-Binding PolypropylenePlasma TreatmentHydrophobic Small Molecule< 15%
Borosilicate GlassNoneHydrophobic Small Molecule10 - 25%
Silanized GlassSilanizationHydrophobic Small Molecule< 5%
Standard PolypropyleneBSA CoatingHydrophobic Small Molecule< 10%
Standard Polypropylene0.1% Tween 20 in SolutionHydrophobic Small Molecule< 15%

Experimental Protocols

Protocol 1: BSA Coating of Polypropylene Labware

Objective: To create a hydrophilic protein layer on the surface of polypropylene tubes or plates to prevent the adsorption of this compound.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polypropylene tubes or plates

  • Sterile-filtered water

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 g of BSA in 100 mL of PBS.

  • Filter-sterilize the BSA solution using a 0.22 µm syringe filter.

  • Add the 1% BSA solution to the polypropylene tubes or wells of a plate, ensuring the entire surface that will contact the sample is covered.

  • Incubate at room temperature for 1-2 hours or at 4°C overnight.[3]

  • Aspirate the BSA solution.

  • Wash the surfaces twice with sterile-filtered water to remove any unbound BSA.[3]

  • The labware is now ready for use.

Protocol 2: Quantifying this compound Adsorption to Labware (Compound Recovery Study)

Objective: To determine the percentage of this compound lost due to adsorption to a specific type of labware.

Materials:

  • This compound stock solution of known concentration

  • Experimental solvent/buffer

  • Labware to be tested (e.g., polypropylene tubes, glass vials)

  • Silanized glass autosampler vials (as a low-adsorption control)

  • Validated analytical method for this compound (e.g., HPLC, LC-MS)

Procedure:

  • Control Sample (T0): Prepare a working solution of this compound at the desired experimental concentration directly in a silanized glass autosampler vial. This sample represents 0% adsorption loss.[1]

  • Test Sample Preparation: Pipette the same volume of the this compound working solution into the test labware (e.g., polypropylene tube).

  • Incubation: Incubate the test sample under the same conditions as your experiment (time and temperature).

  • Sample Transfer: After incubation, carefully transfer the entire solution from the test container into a fresh, silanized glass autosampler vial.[1]

  • Analysis: Analyze the control and all test samples using your validated analytical method.

  • Calculation: Calculate the percentage of this compound adsorbed using the following formula:[1] % Adsorption = [ (Peak AreaControl - Peak AreaTest) / Peak AreaControl ] * 100

Visualizations

logical_workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_validation Validation start Inconsistent or low This compound concentration results labware Select Appropriate Labware (Silanized Glass, Low-Bind PP) start->labware treatment Treat Existing Labware (BSA Coating, Silanization) start->treatment additives Use Solution Additives (Tween 20, Adjust pH/Salt) start->additives quantify Perform Compound Recovery Study labware->quantify treatment->quantify additives->quantify result Optimized Assay (Minimized Adsorption) quantify->result

Caption: Troubleshooting workflow for minimizing this compound adsorption.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis control Control Sample: Prepare this compound in Silanized Glass Vial (T0) analyze Analyze Control & Test Samples (e.g., HPLC) control->analyze test Test Sample: Prepare this compound in Test Labware incubate Incubate under Experimental Conditions test->incubate transfer Transfer Test Sample to Silanized Glass Vial incubate->transfer transfer->analyze calculate Calculate % Adsorption analyze->calculate

References

Selecting the appropriate internal standard for Roseoside quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of roseoside.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the quantification of this compound?

A1: The ideal internal standard for any analytical method is the stable isotope-labeled (SIL) analogue of the analyte of interest. For this compound, this would be a deuterated or 13C-labeled version. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, which allows for the most accurate correction of variations during sample preparation and analysis. However, SIL-roseoside is not commercially available and would require custom synthesis.

A2: In the absence of a SIL internal standard, the next best choice is a structural analogue that is not present in the sample matrix. For this compound, suitable candidates would be other iridoid glycosides or phenolic glycosides with similar chemical structures and properties. Based on literature for the quantification of similar compounds, potential candidates include:

  • Salidroside: Another major component in some Rhodiola species, the plant genus from which this compound is often isolated. Its structural similarity makes it a good candidate, but it's crucial to ensure it doesn't co-exist with this compound in the specific plant material being analyzed.

  • Puerarin: An isoflavone (B191592) glycoside that has been successfully used as an internal standard for the quantification of other glycosides. Its polarity and chromatographic behavior may be comparable to this compound.

  • Aucubin or Catalpol: These are other well-characterized iridoid glycosides that could serve as suitable internal standards, provided they are well-separated from this compound and other matrix components in the chosen chromatographic system.

The selection of the most appropriate structural analogue requires experimental validation to ensure it meets the criteria for a reliable internal standard.

Q3: How do I validate a candidate internal standard for this compound quantification?

A3: The validation process involves a series of experiments to demonstrate that the chosen internal standard can accurately and precisely correct for variations in the analytical method. Key validation parameters include:

  • Specificity and Selectivity: Ensure that the internal standard does not co-elute with this compound or any interfering components from the sample matrix.

  • Linearity and Range: Establish a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The response should be linear over the expected concentration range of the samples.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed at low, medium, and high concentrations within the linear range.

  • Recovery: Evaluate the extraction efficiency of the internal standard and ensure it is comparable to that of this compound.

  • Matrix Effect: Assess the influence of the sample matrix on the ionization of the analyte and the internal standard, especially for LC-MS applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape for this compound or IS Column degradation, inappropriate mobile phase pH, or sample solvent issues.Replace the analytical column, adjust the mobile phase pH to ensure this compound is in a single ionic form, or reconstitute the sample in a solvent weaker than the initial mobile phase.
Co-elution of this compound and IS The chosen internal standard is not suitable for the chromatographic conditions.Modify the mobile phase composition, gradient program, or select a different analytical column. If separation is still not achieved, a different internal standard should be selected.
High Variability in IS Peak Area Inconsistent sample preparation, injection volume variability, or ion suppression/enhancement (LC-MS).Ensure consistent and accurate addition of the IS to all samples and standards. For LC-MS, evaluate and minimize matrix effects through improved sample cleanup or by using a more suitable internal standard.
Non-linear Calibration Curve Inappropriate concentration range for the standards, detector saturation, or unsuitable internal standard.Re-evaluate the concentration range of the calibration standards. If detector saturation is suspected, dilute the samples. If the issue persists, the chosen internal standard may not be behaving similarly to this compound across the concentration range, and an alternative should be considered.
Low Recovery of this compound and/or IS Inefficient extraction method.Optimize the extraction solvent, pH, temperature, and extraction time to improve the recovery of both this compound and the internal standard.

Experimental Protocols

Selection and Validation of an Internal Standard for this compound Quantification by HPLC-UV

This protocol outlines the steps to select and validate a suitable internal standard for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.

1. Candidate Internal Standard Selection:

  • Based on structural similarity, Salidroside and Puerarin are selected as candidate internal standards.

2. Chromatographic Conditions (Hypothetical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: 10-30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Validation Experiments and Data Presentation:

The following tables present hypothetical but realistic data for the validation of Salidroside as an internal standard for this compound quantification.

Table 1: Retention Time and Resolution

CompoundRetention Time (min)Resolution (Rs) with this compound
This compound12.5-
Salidroside (IS)10.2> 2.0

Table 2: Linearity of Calibration Curve

Concentration (µg/mL)Peak Area Ratio (this compound/IS)
10.15
50.76
101.52
253.80
507.55
Correlation Coefficient (r²) 0.9995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL, n=6)Precision (%RSD)Accuracy (%)
Low54.93.598.0
Medium2525.82.1103.2
High4039.51.898.8

Table 4: Recovery

CompoundLow Conc. (%)Medium Conc. (%)High Conc. (%)
This compound88.590.189.3
Salidroside (IS)87.989.588.7

Visualizations

internal_standard_selection_workflow cluster_selection Internal Standard Selection cluster_validation Experimental Validation start Start: Need to Quantify this compound is_sil_available Is Stable Isotope-Labeled (SIL) this compound Available? start->is_sil_available use_sil Use SIL-Roseoside is_sil_available->use_sil Yes select_analogue Select Structural Analogue is_sil_available->select_analogue No candidates Candidate IS: - Salidroside - Puerarin - Aucubin/Catalpol select_analogue->candidates specificity Specificity & Selectivity (No Interference) candidates->specificity linearity Linearity & Range (r² > 0.999) specificity->linearity accuracy_precision Accuracy & Precision (%RSD < 15%) linearity->accuracy_precision recovery Recovery (Consistent & Comparable) accuracy_precision->recovery matrix_effect Matrix Effect (LC-MS) (Consistent) recovery->matrix_effect validated_is Validated Internal Standard matrix_effect->validated_is

Caption: Workflow for the selection and validation of an internal standard for this compound quantification.

logical_relationship cluster_is_criteria IS Criteria cluster_method_validation Method Validation Parameters reliable_quantification Reliable Quantification of this compound appropriate_is Appropriate Internal Standard appropriate_is->reliable_quantification validated_method Validated Analytical Method validated_method->reliable_quantification structural_similarity Structural Similarity structural_similarity->appropriate_is no_matrix_presence Absent in Matrix no_matrix_presence->appropriate_is chromatographic_behavior Similar Chromatographic Behavior chromatographic_behavior->appropriate_is linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method specificity Specificity specificity->validated_method

Troubleshooting unexpected side reactions in Roseoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roseoside synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of anomers (α and β isomers) in my glycosylation reaction to synthesize this compound. How can I improve the stereoselectivity for the desired β-anomer?

A1: The formation of anomeric mixtures is a common challenge in glycosylation reactions. The stereochemical outcome is influenced by several factors, including the glycosyl donor, the acceptor (vomifoliol), the promoter, and the reaction conditions. In the synthesis of this compound, which requires a β-glycosidic bond, employing a glycosyl donor with a participating group at the C-2 position is crucial for achieving high β-selectivity.

For instance, using a peracetylated glycosyl donor like acetobromoglucose in a Koenigs-Knorr or Helferich-type reaction is a common strategy. The acetyl group at C-2 can form a cyclic acyloxonium ion intermediate, which sterically hinders the α-face, directing the incoming alcohol (vomifoliol) to attack from the β-face, thus favoring the formation of the 1,2-trans-glycoside (β-anomer).

Troubleshooting Strategies:

  • Choice of Glycosyl Donor: Ensure you are using a glycosyl donor with a C-2 participating group (e.g., acetate, benzoyl). Donors with non-participating groups (e.g., benzyl (B1604629) ethers) are more likely to yield anomeric mixtures.

  • Promoter/Catalyst: The choice of promoter is critical. Silver salts (e.g., silver carbonate, silver triflate) are traditionally used in the Koenigs-Knorr reaction.[1] Mercury salts can be used in the Helferich modification.[1] The reactivity and selectivity can be fine-tuned by the choice of the metal salt and any additives.

  • Solvent: Non-polar, aprotic solvents are generally preferred to facilitate the formation of the desired intermediate and minimize side reactions.

  • Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.

Q2: My glycosylation reaction has a low yield, and I suspect the formation of an orthoester byproduct. How can I identify and minimize this side reaction?

A2: Orthoester formation is a known side reaction in glycosylation, particularly when using glycosyl donors with C-2 participating groups and hindered alcohols. The orthoester is formed by the attack of the alcohol on the C-1 of the acyloxonium ion intermediate.

Identification:

  • TLC Analysis: Orthoesters often have a different polarity compared to the desired glycoside and can sometimes be visualized as a separate spot on a TLC plate.

  • NMR Spectroscopy: The presence of an orthoester can be confirmed by 1H and 13C NMR. Characteristic signals for the orthoester carbon and its attached protons will be present, which differ from the anomeric signals of the desired glycoside.

Minimization Strategies:

  • Lewis Acid Strength: The strength of the Lewis acid promoter can influence the formation and subsequent rearrangement of the orthoester to the desired glycoside. A stronger Lewis acid may promote the conversion of the orthoester to the glycoside.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures might facilitate the rearrangement of the orthoester. However, this must be balanced against the risk of product degradation.

  • Workup Conditions: Acidic workup conditions can sometimes promote the hydrolysis of the orthoester back to the starting materials or its conversion to the glycoside. Careful control of the workup pH is necessary.

Q3: I am observing epimerization at the stereocenters of the vomifoliol (B113931) aglycone during the synthesis. What are the likely causes and how can I prevent this?

A3: Epimerization, the inversion of a single stereocenter, can be a significant issue, particularly under harsh acidic or basic conditions, or at elevated temperatures. The stereocenters in the vomifoliol backbone can be sensitive to such conditions.

Potential Causes and Solutions:

Potential CauseRecommended ActionRationale
Harsh Basic or Acidic Conditions Use milder bases (e.g., sterically hindered non-nucleophilic bases) or weaker acids. Maintain a neutral pH during workup and purification where possible.Strong acids or bases can catalyze the enolization of the ketone or other proton exchange processes, leading to loss of stereochemical integrity.
Elevated Reaction Temperatures Perform reactions at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures provide the activation energy for epimerization to occur.
Prolonged Reaction Times Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Extended exposure to even mild epimerization-promoting conditions can lead to a significant loss of stereopurity.

Q4: The deprotection of the acetylated this compound is incomplete, or I am seeing byproducts. What is the recommended deprotection protocol?

A4: Incomplete deprotection or the formation of byproducts during the removal of acetyl groups is a common issue. A widely used and generally effective method for de-O-acetylation is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[2]

Troubleshooting Deprotection:

  • Incomplete Reaction:

    • Catalyst Amount: Ensure a sufficient catalytic amount of sodium methoxide is used.

    • Reaction Time: Allow the reaction to proceed to completion, monitoring by TLC until the starting material is no longer visible.

  • Byproduct Formation:

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can lead to hydrolysis of the desired product or other side reactions.

    • Neutralization: After the reaction is complete, carefully neutralize the mixture with a suitable acid (e.g., acetic acid or an acidic ion-exchange resin) before workup to prevent any base-catalyzed degradation of the product.

Experimental Protocols

Protocol 1: General Procedure for Zemplén De-O-acetylation of Acetylated this compound [2]

  • Dissolve the acetylated this compound (1.0 equivalent) in dry methanol (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents of a 1 M solution in methanol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add a proton source (e.g., Amberlite® IR120 H+ resin) to neutralize the solution to pH 7.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the deprotected this compound.

Visualizing Workflows and Pathways

Troubleshooting_Glycosylation cluster_outcomes Reaction Outcome cluster_troubleshooting_anomers Troubleshooting Anomeric Mixture cluster_troubleshooting_low_yield Troubleshooting Low Yield start Glycosylation Reaction Mixture tlc_hplc TLC/HPLC Analysis start->tlc_hplc clean_product Clean Product (Desired β-Anomer) tlc_hplc->clean_product High β-selectivity anomeric_mixture Anomeric Mixture (α and β) tlc_hplc->anomeric_mixture Poor selectivity low_yield Low Yield / Byproducts tlc_hplc->low_yield Incomplete reaction or side products check_donor Verify C-2 Participating Group on Donor anomeric_mixture->check_donor check_reagents Check Reagent Purity and Activity low_yield->check_reagents optimize_promoter Optimize Promoter/Catalyst check_donor->optimize_promoter lower_temp Lower Reaction Temperature optimize_promoter->lower_temp nmr_analysis NMR Analysis for Orthoester check_reagents->nmr_analysis optimize_conditions Adjust Reaction Time/Temperature nmr_analysis->optimize_conditions

Caption: Troubleshooting workflow for glycosylation in this compound synthesis.

Deprotection_Pathway acetylated_this compound Acetylated this compound reaction_conditions NaOMe (cat.), MeOH acetylated_this compound->reaction_conditions intermediate Deprotection in Progress reaction_conditions->intermediate tlc_monitoring TLC Monitoring intermediate->tlc_monitoring complete Reaction Complete tlc_monitoring->complete Starting material consumed incomplete Incomplete Reaction tlc_monitoring->incomplete Starting material remains neutralization Neutralization (e.g., H+ resin) complete->neutralization incomplete->reaction_conditions Continue reaction byproducts Mixture of Partially Deprotected Products incomplete->byproducts If quenched prematurely workup Workup and Purification neutralization->workup final_product Pure this compound workup->final_product

Caption: Experimental workflow for the deprotection of acetylated this compound.

Side_Reaction_Logic cluster_identification Impurity Identification start Unexpected Spot in TLC / Peak in HPLC isolate Isolate Impurity start->isolate nmr_ms Characterize by NMR and MS isolate->nmr_ms anomer Anomeric Mixture nmr_ms->anomer Anomeric proton signals differ orthoester Orthoester Byproduct nmr_ms->orthoester Characteristic orthoester signals epimer Epimerized Aglycone nmr_ms->epimer Changes in aglycone signals degraded Degradation Product nmr_ms->degraded Loss of functional groups / rearrangement

Caption: Logical relationship for identifying unexpected side products.

References

Technical Support Center: Optimizing Storage Conditions for Roseoside Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with roseoside. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound for long-term stability?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C.[1] To prevent degradation from light and moisture, it is advisable to use an amber vial and store it in a desiccator or a controlled low-humidity environment.

Q2: What is the best solvent for preparing this compound stock solutions, and how should they be stored?

A2: this compound is soluble in DMSO, pyridine, methanol, and ethanol (B145695).[2] For stock solutions, it is recommended to use a high-purity grade of one of these organic solvents. To maintain stability, stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into small, tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles. It is not recommended to store solutions for long periods.[1]

Q3: How stable is this compound in acidic conditions?

A3: this compound is reported to be relatively stable under acidic conditions, which makes it suitable for use in acidic beverages as a food additive.[3] However, for research applications requiring high purity, it is crucial to conduct specific stability studies at the desired pH.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, many natural compounds, particularly those with chromophores, are susceptible to photodegradation. It is a best practice to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks appear in HPLC analysis of a stored solid sample. 1. Moisture Absorption: this compound may be hygroscopic, and absorbed moisture can initiate hydrolysis. 2. Thermal Degradation: Exposure to elevated temperatures can accelerate degradation. 3. Photodegradation: Prolonged exposure to light can cause degradation.1. Ensure the container is tightly sealed and stored in a desiccator. 2. Store solid this compound at the recommended temperature of 2-8°C for short-term and -20°C for long-term storage.[1][3] 3. Protect the solid from light by using amber vials or storing in a dark location.
This compound solution shows rapid degradation after preparation. 1. Inappropriate Solvent: The chosen solvent may not be suitable for long-term stability. 2. Incorrect pH: Extreme pH values can catalyze the hydrolysis of the glycosidic bond. 3. Microbial Contamination: Aqueous solutions, if not sterile, can be prone to microbial growth that may degrade the compound.1. Use high-purity DMSO, methanol, or ethanol for stock solutions.[2] Prepare aqueous solutions fresh before use. 2. Buffer the solution to a neutral or slightly acidic pH if compatible with the experimental design. 3. Use sterile solvents and containers for preparing aqueous solutions.
Variability in experimental results using the same batch of this compound. 1. Inconsistent Sample Handling: Differences in how the compound is brought to room temperature or how solutions are prepared can lead to variability. 2. Non-homogenous Sample: If the solid has absorbed moisture or partially degraded, it may not be homogenous.1. Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[2] Gently shake the vial to ensure any compound adhering to the cap or sides is mixed in.[2] 2. If degradation is suspected, purify the compound before use.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing stability-indicating analytical methods.

Stress Condition Procedure Analysis
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase.Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Monitor for the appearance of degradation products and the decrease in the main this compound peak.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Incubate at room temperature for 24 hours. 3. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.Analyze by HPLC as described for acid hydrolysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide (H₂O₂). 2. Keep at room temperature for 24 hours, protected from light. 3. At specified time points, withdraw an aliquot and dilute with the mobile phase.Analyze by HPLC. Quench the reaction with a suitable agent if necessary before injection.
Thermal Degradation (Solid) 1. Place a known amount of solid this compound in a stability chamber at 60°C. 2. At specified time points (e.g., 1, 3, 7, 14 days), remove a sample. 3. Prepare a solution of known concentration in a suitable solvent.Analyze by HPLC to determine the remaining purity.
Photodegradation (Solution) 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol:water 1:1). 2. Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). 3. Simultaneously, keep a control sample in the dark at the same temperature. 4. At specified time points, withdraw aliquots from both samples.Analyze both the exposed and control samples by HPLC to distinguish between photodegradation and thermal degradation.

Visualizations

troubleshooting_workflow start Unexpected Degradation Observed (e.g., new peaks in HPLC) check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_handling Review Sample Handling Procedures start->check_handling improper_storage Improper Storage? check_storage->improper_storage improper_handling Inconsistent Handling? check_handling->improper_handling temp Temperature (Too high?) improper_storage->temp Yes light Light Exposure (Protected?) improper_storage->light Yes moisture Moisture (Sealed container?) improper_storage->moisture Yes retest Re-test Sample improper_storage->retest No freeze_thaw Repeated Freeze-Thaw Cycles? improper_handling->freeze_thaw Yes equilibration Equilibration Time Before Use? improper_handling->equilibration Yes improper_handling->retest No correct_storage Implement Correct Storage Protocol (-20°C, dark, dry) temp->correct_storage light->correct_storage moisture->correct_storage correct_handling Standardize Handling Protocol freeze_thaw->correct_handling equilibration->correct_handling correct_storage->retest correct_handling->retest

Caption: Troubleshooting workflow for unexpected this compound degradation.

Caption: Proposed primary degradation pathway of this compound.

stability_factors This compound This compound Stability temp Temperature This compound->temp ph pH This compound->ph light Light This compound->light moisture Moisture This compound->moisture solvent Solvent This compound->solvent high_temp High Temp (Degradation ↑) temp->high_temp low_temp Low Temp (-20°C) (Stability ↑) temp->low_temp extreme_ph Extreme pH (Hydrolysis ↑) ph->extreme_ph neutral_acidic_ph Neutral/Slightly Acidic (Stability ↑) ph->neutral_acidic_ph uv_light UV/Visible Light (Photodegradation ↑) light->uv_light darkness Darkness (Stability ↑) light->darkness

Caption: Key parameters influencing this compound stability.

References

Mitigating instrument variability in multi-day Roseoside analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating instrument variability during multi-day Roseoside analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound.

Issue 1: Fluctuating Retention Times for this compound Peak

Q: My retention time for this compound is shifting from day to day. What are the potential causes and how can I fix it?

A: Retention time drift is a common issue in multi-day analyses and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation are a primary cause of retention time variability.[1]

    • Solution: Prepare fresh mobile phase for each day of analysis. Ensure accurate measurement of all components. If using a buffer, verify the pH before adding the organic solvent. Use HPLC or LC-MS grade solvents and reagents to avoid introducing contaminants.[1]

  • Column Temperature: Fluctuations in the column oven temperature can lead to shifts in retention time.[2]

    • Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift, especially at the beginning of a run.

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase conditions.

  • Flow Rate Fluctuation: Issues with the pump, such as worn seals or check valves, can lead to an inconsistent flow rate.

    • Solution: Check the pump for leaks and perform routine maintenance as recommended by the manufacturer. A liquid flow meter can be used to verify the flow rate.

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and retention time instability.

    • Solution: Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Q: The this compound peak in my chromatogram is showing significant tailing. What could be the reason and how can I improve the peak shape?

A: Peak tailing can compromise resolution and lead to inaccurate quantification. Here are the common causes and solutions:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes like this compound, causing peak tailing.

    • Solution: Use a highly deactivated, end-capped column. Adjusting the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH) can also help. Adding a buffer to the mobile phase can mask these secondary interactions.

  • Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can distort the peak shape.

    • Solution: Use a guard column to protect the analytical column from contaminants. If a void is suspected, reversing and flushing the column may help. In many cases, the column may need to be replaced.

  • Sample Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.

Frequently Asked Questions (FAQs)

This section addresses common questions related to multi-day this compound analysis.

Sample Preparation and Handling

Q: How should I prepare and store my this compound standard solutions to ensure their stability over several days?

A: The stability of your standard solutions is critical for reliable multi-day analysis.

  • Solvent Selection: this compound is reportedly stable under acidic conditions.[3] For stock solutions, consider using a high-purity solvent like methanol (B129727) or a buffered aqueous solution at a slightly acidic pH.

  • Storage Conditions: Store stock solutions in a refrigerator or freezer in tightly sealed, light-protected containers to minimize degradation.

  • Working Standards: Prepare fresh working standards daily from the stock solution to ensure accuracy.

Q: What are the best practices for preparing plant extracts for this compound analysis to minimize matrix effects?

A: Matrix effects from complex plant extracts can interfere with the accurate quantification of this compound.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A C18 SPE cartridge can be used to remove interfering compounds from the plant extract before LC-MS analysis.

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects by reducing the concentration of interfering compounds.

Instrumentation and Method

Q: How often should I perform a system suitability test during a multi-day analysis?

A: System suitability tests are essential to ensure your analytical system is performing correctly.

  • Frequency: At a minimum, perform a system suitability test at the beginning of each day's analytical run. It is also good practice to inject a system suitability standard periodically throughout a long sequence (e.g., every 20-50 injections) to monitor for any changes in performance.

  • Parameters: Key system suitability parameters to monitor include retention time, peak area, peak asymmetry (tailing factor), and theoretical plates.

Q: What are the key parameters to consider when developing a stability-indicating HPLC method for this compound?

A: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Forced Degradation Studies: Subject this compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products.[2][4]

  • Chromatographic Specificity: The HPLC method must be able to separate the this compound peak from all potential degradation products and any matrix components.

  • Method Validation: The method should be fully validated according to ICH guidelines, including parameters like specificity, linearity, accuracy, precision, and robustness.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Identification in Plant Extracts

This protocol is based on a published method for the analysis of a plant extract containing this compound.[6]

Instrumentation:

  • HPLC system coupled to a quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Phenomenex Luna C18 (2) (5 µm, 150 x 4.6 mm i.d.)
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-100% B over 30 minutes
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 30°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Ion ESI
Scan Range 150–1500 m/z

Sample Preparation (from Plant Extract):

  • Extract the plant material with a suitable solvent (e.g., 70% ethanol).[7]

  • Perform a liquid-liquid extraction with n-butanol to enrich the glycoside fraction containing this compound.[7]

  • Evaporate the n-butanol fraction to dryness and reconstitute in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Retention Time RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Instrument Variability Start Problem Identified: Instrument Variability Check_System_Suitability Run System Suitability Test Start->Check_System_Suitability SST_Pass System Suitability PASS? Check_System_Suitability->SST_Pass Check_Sample_Prep Investigate Sample Preparation & Stability SST_Pass->Check_Sample_Prep No Check_Hardware Investigate Instrument Hardware SST_Pass->Check_Hardware No Continue_Analysis Continue Analysis SST_Pass->Continue_Analysis Yes Resolve_Issue Resolve Identified Issue Check_Sample_Prep->Resolve_Issue Check_Hardware->Resolve_Issue Re_run_SST Re-run System Suitability Resolve_Issue->Re_run_SST SST_Pass2 System Suitability PASS? Re_run_SST->SST_Pass2 SST_Pass2->Continue_Analysis Yes Consult_Expert Consult Senior Analyst or Manufacturer SST_Pass2->Consult_Expert No

Caption: A logical workflow for troubleshooting instrument variability.

Method_Validation_Pathway cluster_1 Analytical Method Validation Pathway Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Ready for Routine Use Robustness->Validated_Method

Caption: A typical pathway for analytical method validation.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Efficacy: Roseoside Versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent antioxidant compounds, a comprehensive comparison between the naturally occurring iridoid glycoside, Roseoside, and the well-established antioxidant, ascorbic acid (Vitamin C), reveals significant insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison of their antioxidant activities, detailing the underlying mechanisms and experimental protocols.

Executive Summary

Ascorbic acid is a benchmark antioxidant with well-documented free radical scavenging properties. This compound, a compound found in various plants, has also demonstrated notable antioxidant effects, primarily through the modulation of intracellular antioxidant enzymes and reduction of oxidative stress markers. While direct comparative studies measuring the radical scavenging activity of isolated this compound using standardized assays like DPPH and ABTS are limited, existing research on plant extracts containing this compound and cellular studies on the isolated compound point to its significant, albeit potentially less direct, antioxidant capabilities. Ascorbic acid exhibits potent and direct free radical scavenging activity, as evidenced by its low IC50 values in various assays. This compound's antioxidant action appears to be more complex, involving the upregulation of endogenous defense mechanisms.

Quantitative Comparison of Antioxidant Activity

A direct comparison of the 50% inhibitory concentration (IC50) from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays is essential for evaluating direct radical scavenging potency.

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)Notes
This compound Data Not Available in isolated formData Not Available in isolated formPlant extracts containing this compound have shown DPPH and ABTS scavenging activity, but specific values for the isolated compound are not readily available in the reviewed literature.
Ascorbic Acid 3.37 - 24.34[1][2]86.35[3]IC50 values for ascorbic acid can vary depending on the specific experimental conditions.

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Mechanisms of Antioxidant Action

Ascorbic Acid:

Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide.[4] Its antioxidant mechanism involves the donation of electrons to neutralize free radicals. Furthermore, ascorbic acid plays a crucial role in the regeneration of other antioxidants, such as α-tocopherol (Vitamin E).

Recent research has also highlighted its role in modulating cellular antioxidant defense systems through signaling pathways. Ascorbic acid can influence the Keap1-Nrf2 pathway, a key regulator of the expression of numerous antioxidant and detoxification genes.[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This compound:

While direct radical scavenging data for isolated this compound is scarce, studies on the compound have demonstrated its ability to mitigate oxidative stress in cellular models.[6] Research indicates that this compound can reduce the levels of intracellular ROS and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[6] This suggests that this compound's primary antioxidant mechanism may be indirect, focusing on the upregulation of the cell's own defense systems rather than direct radical quenching. There is emerging evidence suggesting that various natural compounds can activate the Nrf2 pathway, and it is plausible that this compound may also exert its antioxidant effects through this or similar signaling cascades, though more specific research is needed to confirm this.

Signaling Pathway Diagrams

To visualize the antioxidant mechanisms, the following diagrams illustrate the key signaling pathways involved.

Ascorbic_Acid_Antioxidant_Pathway cluster_nrf2 Nrf2 Pathway Modulation ROS Reactive Oxygen Species (ROS) Ascorbic_Acid Ascorbic Acid ROS->Ascorbic_Acid Scavenged by Neutralized_ROS Neutralized ROS Ascorbic_Acid->Neutralized_ROS Donates e- Keap1 Keap1 Ascorbic_Acid->Keap1 Influences Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds & Inactivates Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Dissociates under oxidative stress ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzyme Production (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Antioxidant mechanisms of Ascorbic Acid.

Roseoside_Antioxidant_Pathway Oxidative_Stress Oxidative Stress (Increased ROS) This compound This compound Cellular_Signal Intracellular Signaling (e.g., Potential Nrf2 activation) This compound->Cellular_Signal Activates Antioxidant_Enzymes Increased Activity of Antioxidant Enzymes (SOD, Catalase) Cellular_Signal->Antioxidant_Enzymes Upregulates Reduced_ROS Reduced ROS Levels Antioxidant_Enzymes->Reduced_ROS Leads to Cellular_Protection Enhanced Cellular Protection Reduced_ROS->Cellular_Protection

Caption: Postulated antioxidant mechanism of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Workflow:

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix test compound/standard with DPPH solution A->C B Prepare various concentrations of test compound and standard (Ascorbic Acid) B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance (at ~517 nm) D->E F Calculate % inhibition and determine IC50 value E->F

Caption: General workflow for the DPPH assay.

Detailed Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation: Stock solutions of this compound and ascorbic acid are prepared in a suitable solvent (e.g., methanol or DMSO) and then serially diluted to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, a fixed volume of each sample dilution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Workflow A Generate ABTS•+ radical cation (by reacting ABTS with potassium persulfate) B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix test compound/standard with diluted ABTS•+ solution B->D C Prepare various concentrations of test compound and standard (Ascorbic Acid) C->D E Incubate for a set time (e.g., 6 minutes) D->E F Measure absorbance (at ~734 nm) E->F G Calculate % inhibition and determine IC50 value F->G

Caption: General workflow for the ABTS assay.

Detailed Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: On the day of the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Stock solutions of this compound and ascorbic acid are prepared and serially diluted as in the DPPH assay.

  • Assay Procedure: A small volume of each sample dilution is added to a larger volume of the diluted ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at approximately 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Conclusion

Ascorbic acid remains a formidable and well-characterized direct antioxidant. Its low IC50 values in DPPH and ABTS assays confirm its high potency in scavenging free radicals. This compound, while demonstrating clear antioxidant effects in cellular systems by reducing oxidative stress and enhancing endogenous antioxidant defenses, requires further investigation to quantify its direct radical scavenging capacity through standardized assays. Future research should focus on determining the IC50 values of isolated this compound to enable a more direct and quantitative comparison with benchmark antioxidants like ascorbic acid. Understanding the specific molecular pathways, such as the potential involvement of the Nrf2 pathway, will be crucial in elucidating the full spectrum of this compound's antioxidant and cytoprotective mechanisms. For drug development professionals, while ascorbic acid is a reliable standard, this compound presents an interesting candidate for further exploration, particularly for therapeutic strategies aimed at bolstering the body's intrinsic antioxidant capabilities.

References

Roseoside vs. Quercetin: A Comparative Guide to Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective anti-inflammatory agents from natural sources, roseoside and quercetin (B1663063) have garnered significant attention from the scientific community. Quercetin, a widely studied flavonoid, is well-documented for its potent anti-inflammatory properties. This compound, a megastigmane glycoside, shows promise, though its mechanisms are less explored. This guide provides a detailed, data-driven comparison of their anti-inflammatory effects, intended for researchers, scientists, and drug development professionals.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the experimental data on the efficacy of this compound and quercetin in modulating key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS)

CompoundAssayCell LineConcentration% Inhibition / EffectCitation
This compound ROS Production (H₂O₂ and •O₂⁻)H9C2 Cardiomyocytes20-50 µg/mLDose-dependent reduction in ROS
Quercetin NO ProductionLPS-stimulated RAW 264.7 Macrophages1-20 µMDose-dependent inhibition
Quercetin NO ProductionIL-4-stimulated Human Nasal Epithelial Cells1.0 nMSignificant suppression
Quercetin ROS ScavengingH₂O₂-induced RBCs10 µMSignificant prevention of oxidative damage

Note: Data for this compound's direct effect on NO production in inflammatory models is limited. The effect on ROS was observed in a model of angiotensin II-induced oxidative stress.

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell Line / ModelConcentration% Inhibition / EffectCitation
Rose Oxide IL-1βCFA-induced paw inflammation (rats)100 mg/kgSignificant reduction
Quercetin TNF-α, IL-1β, IL-6LPS-stimulated RAW 264.7 Macrophages1-50 µMDose-dependent inhibition
Quercetin IL-6, IL-8MSG-induced Thymocytes and SplenocytesNot specifiedSignificant decrease in expression and release
Quercetin TNF-αTNF-α-induced HUVECsNot specifiedSuppressed expression

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Quercetin is a well-established inhibitor of this pathway. It prevents the degradation of the inhibitor of κBα (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.

While direct evidence for this compound's action on the NF-κB pathway is limited, its demonstrated ability to reduce reactive oxygen species (ROS) suggests a potential inhibitory mechanism. ROS are known activators of the NF-κB pathway; therefore, by reducing oxidative stress, this compound may indirectly suppress NF-κB activation.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Bound NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Quercetin Quercetin Quercetin->IKK Complex Inhibits Quercetin->IκBα Prevents Degradation DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB signaling pathway with points of inhibition by Quercetin.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals to intracellular responses, including inflammation. Quercetin has been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases. For instance, in LPS-stimulated macrophages, quercetin strongly reduced the activation of phosphorylated ERK and p38 MAP kinase.

Evidence for this compound's direct interaction with the MAPK pathway in inflammatory settings is not yet well-established. However, the essential oil from Rosa rugosa, which contains related compounds, has been shown to inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.

MAPK_Pathway cluster_cascade Kinase Cascade Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression Quercetin Quercetin Quercetin->MAPK (ERK, JNK, p38) Inhibits Phosphorylation

MAPK signaling pathway and the inhibitory action of Quercetin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat cells with various concentrations of the test compound (this compound or quercetin) for 1-2 hours. Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Reactive Oxygen Species (ROS) Assay (DCFH-DA)

This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Culture and Treatment: Culture cells in a suitable plate. Treat the cells with the test compound for the desired time.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 10-20 µM in serum-free media) and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove excess probe. Add the oxidative stress-inducing agent (e.g., H₂O₂ or angiotensin II).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The excitation and emission wavelengths are typically around 485 nm and 535 nm, respectively.

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation, separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, IκBα, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Plate Cells Plate Cells Pre-treat Pre-treat with This compound or Quercetin Plate Cells->Pre-treat Stimulate Stimulate with Inflammatory Agent (LPS) Pre-treat->Stimulate Supernatant Supernatant Stimulate->Supernatant Collect Cell Lysate Cell Lysate Stimulate->Cell Lysate Lyse Intact Cells Intact Cells Stimulate->Intact Cells NO Assay (Griess) NO Assay (Griess) Supernatant->NO Assay (Griess) Cytokine Assay (ELISA) Cytokine Assay (ELISA) Supernatant->Cytokine Assay (ELISA) Western Blot Western Blot Cell Lysate->Western Blot ROS Assay (DCFH-DA) ROS Assay (DCFH-DA) Intact Cells->ROS Assay (DCFH-DA)

General experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

This comparative guide highlights the substantial body of evidence supporting the anti-inflammatory effects of quercetin, which are mediated through the modulation of key signaling pathways such as NF-κB and MAPK, and the reduction of inflammatory mediators like NO and ROS.

This compound, while demonstrating promising antioxidant activity, remains a less-chartered territory in the context of inflammation. The available data, including studies on structurally related compounds, suggest its potential as an anti-inflammatory agent. However, further direct and quantitative studies are imperative to elucidate its precise mechanisms of action on inflammatory pathways and its efficacy in inhibiting a broader range of pro-inflammatory cytokines. Such research will be crucial in determining the full therapeutic potential of this compound and its standing relative to well-established compounds like quercetin.

This guide serves as a foundational resource, encouraging further investigation into the comparative anti-inflammatory properties of these and other natural compounds.

A Comparative Analysis of Roseoside and Metformin in an In Vitro Diabetes Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of roseoside, a natural compound, and metformin (B114582), a widely prescribed anti-diabetic drug. The comparison is based on available experimental data related to glucose metabolism, insulin (B600854) signaling, and anti-inflammatory effects. While metformin is extensively studied, research into the specific mechanisms of this compound in diabetes models is an emerging field. This document summarizes the current understanding of both compounds to aid in research and development.

At a Glance: Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for this compound and metformin from in vitro studies. It is important to note the disparity in the volume of research, with significantly more data available for metformin.

ParameterThis compoundMetforminCell Line/Assay System
Glucose Uptake Data not available~1.5 - 2-fold increase over basal3T3-L1 adipocytes, L6 myotubes
α-Glucosidase Inhibition (IC50) Data not available for pure compoundNot applicableEnzyme-based assay
AMPK Activation Data not availableDose-dependent increase in phosphorylationHepatocytes, myotubes
PI3K/Akt Pathway Modulation Data not availableInhibition of pathway overactivationVarious cancer cell lines
NF-κB Inhibition Data not availableInhibition of TNF-α induced activationVascular endothelial cells
COX-2 Inhibition Mentioned as an activityData not availableEnzyme-based assay

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the design of comparative studies.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes, a common in vitro model for studying insulin sensitivity.

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

    • To induce differentiation, treat confluent cells for 48 hours with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

    • For the following 48 hours, culture the cells in DMEM with 10% FBS and 1 µg/mL insulin.

    • Thereafter, maintain the differentiated adipocytes in DMEM with 10% FBS for an additional 4-6 days before the assay.

  • Glucose Uptake Assay:

    • Starve the differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Treat the cells with various concentrations of this compound or metformin in KRH buffer for the desired time (e.g., 1 hour). Include a positive control (e.g., 100 nM insulin) and a vehicle control.

    • Initiate glucose uptake by adding a glucose analog, such as 2-deoxy-D-[³H]glucose, to a final concentration of 0.5 µCi/mL for 10-15 minutes.

    • Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter to quantify glucose uptake.

α-Glucosidase Inhibition Assay

This enzymatic assay is used to screen for compounds that inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagents:

    • α-glucosidase from Saccharomyces cerevisiae.

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate (B84403) buffer (pH 6.8).

    • Test compounds (this compound) and positive control (acarbose).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot for AMPK and Akt Phosphorylation

This protocol is for assessing the activation of key proteins in the insulin signaling pathway.

  • Cell Treatment and Lysis:

    • Culture a relevant cell line (e.g., HepG2, L6 myotubes) to 70-80% confluency.

    • Treat the cells with this compound or metformin at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the known and proposed mechanisms of action for metformin and this compound, as well as a general experimental workflow for their comparison.

Metformin_Signaling_Pathway Metformin Metformin MitochondrialComplexI Mitochondrial Complex I Metformin->MitochondrialComplexI inhibits PI3K PI3K Metformin->PI3K modulates NFkB NF-κB Metformin->NFkB inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio MitochondrialComplexI->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Akt Akt PI3K->Akt Inflammation Decreased Inflammation NFkB->Inflammation promotes

Caption: Metformin's multifaceted signaling pathway.

Roseoside_Proposed_Mechanism This compound This compound AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase inhibits CarbohydrateDigestion Carbohydrate Digestion AlphaGlucosidase->CarbohydrateDigestion catalyzes GlucoseAbsorption Decreased Glucose Absorption CarbohydrateDigestion->GlucoseAbsorption leads to

Caption: Proposed mechanism of this compound via α-glucosidase inhibition.

Experimental_Workflow start Select In Vitro Model (e.g., 3T3-L1, HepG2, L6) treatment Treat cells with This compound vs. Metformin (Dose-response & Time-course) start->treatment glucose_uptake Glucose Uptake Assay treatment->glucose_uptake signaling_analysis Insulin Signaling Analysis (Western Blot for p-AMPK, p-Akt) treatment->signaling_analysis inflammation_assay Anti-inflammatory Assay (NF-κB Reporter Assay) treatment->inflammation_assay data_analysis Data Analysis and Comparison (IC50, Fold Change) glucose_uptake->data_analysis signaling_analysis->data_analysis inflammation_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Comparative analysis of the anti-proliferative effects of Roseoside and doxorubicin.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the anti-proliferative effects of Roseoside compared to the well-established chemotherapeutic agent, doxorubicin (B1662922). While doxorubicin's mechanisms of action and cytotoxic properties have been extensively characterized, research on the specific anti-cancer activities of this compound is currently limited, precluding a direct, data-driven comparative analysis.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the known anti-proliferative effects of both compounds, highlighting the existing knowledge gaps for this compound.

Doxorubicin: A Potent and Well-Characterized Anti-Proliferative Agent

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its anti-proliferative effects are attributed to multiple mechanisms of action, making it effective against a broad spectrum of cancers.

Quantitative Analysis of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting biological processes, such as cell proliferation. The IC50 values for doxorubicin vary depending on the cancer cell line and the duration of exposure.

Cancer Cell LineIC50 Value (µM)Exposure Time (hours)
MCF-7 (Breast Cancer)0.1 - 2.548 - 72
HepG2 (Liver Cancer)~12.1824
A549 (Lung Cancer)> 2024
HeLa (Cervical Cancer)~2.9224
UMUC-3 (Bladder Cancer)~5.1524

Note: IC50 values are approximate and can vary based on experimental conditions.

Mechanism of Action

Doxorubicin exerts its anti-proliferative effects primarily through:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to the accumulation of DNA double-strand breaks, triggering apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cytotoxicity.

This compound: An Overview of Available Data

This compound, also known as vomifoliol (B113931) 9-O-β-D-glucopyranoside, is a natural compound found in various plants. While some studies have suggested its potential for "antioxidant and anticancer activities," concrete experimental data detailing its anti-proliferative effects on cancer cells are scarce in the current scientific literature.

Quantitative Analysis of Anti-Proliferative Activity

To date, there is a lack of published studies providing specific IC50 values for this compound across a range of cancer cell lines. This absence of quantitative data makes a direct comparison of its potency with doxorubicin impossible.

Mechanism of Action

The signaling pathways and molecular mechanisms through which this compound might exert any anti-proliferative effects remain largely uninvestigated. While some related compounds, like ginsenosides, have been shown to induce apoptosis and cell cycle arrest through ROS-mediated pathways, it is not known if this compound acts in a similar manner in cancer cells.

Experimental Protocols

For researchers interested in investigating the anti-proliferative effects of novel compounds like this compound and comparing them to established drugs like doxorubicin, the following standard experimental protocols are recommended.

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample, allowing for the analysis of signaling pathways involved in apoptosis and cell cycle regulation.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then harvest and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, p21).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It can be used to determine the distribution of cells in different phases of the cell cycle and to quantify apoptosis.

Cell Cycle Analysis Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

  • Fixation: Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V/PI Staining) Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

  • Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells based on their fluorescence.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental procedures and biological pathways.

Experimental Workflow for Anti-Proliferative Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound or Doxorubicin start->treat prolif MTT Assay (Cell Viability) treat->prolif cycle Flow Cytometry (Cell Cycle) treat->cycle apoptosis Flow Cytometry (Apoptosis) treat->apoptosis western Western Blot (Protein Expression) treat->western ic50 Determine IC50 Values prolif->ic50 cycle_analysis Analyze Cell Cycle Distribution cycle->cycle_analysis apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis pathway_analysis Analyze Signaling Pathways western->pathway_analysis compare Comparative Analysis ic50->compare cycle_analysis->compare apoptosis_analysis->compare pathway_analysis->compare

Caption: Workflow for comparing the anti-proliferative effects.

Doxorubicin's Known Signaling Pathway Leading to Apoptosis

doxorubicin_pathway cluster_dna_damage DNA Damage Induction cluster_downstream Downstream Effects dox Doxorubicin intercalation DNA Intercalation dox->intercalation topo_inhibition Topoisomerase II Inhibition dox->topo_inhibition ros Reactive Oxygen Species (ROS) Generation dox->ros dna_breaks DNA Double-Strand Breaks intercalation->dna_breaks topo_inhibition->dna_breaks oxidative_stress Oxidative Stress ros->oxidative_stress atm_atr ATM/ATR Activation dna_breaks->atm_atr oxidative_stress->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis via Bax/Bcl-2 modulation & Caspase activation

Caption: Doxorubicin's mechanism of inducing apoptosis.

Conclusion and Future Directions

Future research should focus on systematically evaluating the anti-proliferative activity of this compound across a panel of cancer cell lines. Determining its IC50 values and elucidating its mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways, will be crucial to ascertain its potential as a novel anti-cancer agent and to enable meaningful comparisons with existing chemotherapeutics like doxorubicin.

A Comparative Guide to the Validation of an HPLC-UV Method for Roseoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of roseoside, a bioactive compound with potential therapeutic applications.[1] The performance of this method is compared with alternative analytical techniques, supported by experimental data drawn from published literature on structurally similar compounds due to the limited availability of a complete validation study for this compound itself. This guide offers detailed experimental protocols and visual workflows to aid researchers in selecting and implementing a suitable analytical method for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of a representative HPLC-UV method for this compound quantification, benchmarked against a more advanced High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The data for the HPLC-UV method is compiled from validated methods for structurally analogous glycosides.

ParameterHPLC-UV MethodHPLC-MS Method
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.04 - 2 µg/mLSignificantly lower than HPLC-UV
Limit of Quantification (LOQ) 0.19 - 10 µg/mLSignificantly lower than HPLC-UV
Accuracy (% Recovery) 81 - 108%95 - 105%
Precision (% RSD) < 5%< 2%
Specificity GoodExcellent (based on mass-to-charge ratio)
Throughput HighModerate to High
Cost LowHigh

Experimental Protocols: A Closer Look at the Methodologies

Representative HPLC-UV Method for this compound Quantification

This protocol is a composite based on established methods for similar glycosidic compounds and is intended as a starting point for method development and validation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound from other components in the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 225 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a level that encompasses the expected sample concentrations.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: Assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (R²) of the calibration curve should be > 0.999.

  • Accuracy: Determined by a recovery study, spiking a blank matrix with known concentrations of the this compound standard. The recovery should be within an acceptable range, typically 80-120%.

  • Precision: Evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (RSD) should typically be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

Mandatory Visualizations

cluster_0 Method Development cluster_1 Method Validation A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Separation B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Validated Method D->J E->J F->J G->J H->J I->J cluster_0 HPLC-UV Method cluster_1 Alternative: HPLC-MS Method A Principle: UV Absorbance B Advantages: - Cost-effective - High throughput - Robust A->B C Limitations: - Lower sensitivity - Potential for interference A->C D Principle: Mass-to-Charge Ratio E Advantages: - High sensitivity - High specificity - Structural information D->E F Limitations: - High cost - Complex instrumentation D->F

References

A Comparative Guide to Roseoside Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Roseoside, a megastigmane glycoside with potential therapeutic properties, is one such compound where precise measurement is critical.[1] This guide provides a comprehensive comparison of two prominent analytical methods for this compound quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While direct cross-validation studies for this compound using both ELISA and LC-MS/MS are not widely published, this guide leverages the extensive body of literature comparing these techniques for other small molecules to provide a detailed overview of their respective strengths and weaknesses.[2] This comparison aims to assist researchers in selecting the most appropriate method for their specific research needs, considering factors such as throughput, specificity, and cost.

Method Comparison at a Glance

The choice between ELISA and LC-MS/MS for this compound quantification depends on the specific requirements of the study. ELISA is a high-throughput, cost-effective method ideal for screening large numbers of samples.[2] In contrast, LC-MS/MS is considered the "gold standard" for its superior specificity and accuracy, making it indispensable for applications requiring high analytical rigor.[2]

FeatureThis compound ELISA (Hypothetical)This compound LC-MS/MS
Principle Antibody-antigen interactionPhysicochemical separation and mass-to-charge ratio detection
Specificity Can be susceptible to cross-reactivity with structurally similar moleculesHigh, based on molecular weight and fragmentation pattern
Sensitivity Typically in the low ng/mL to pg/mL rangeCan achieve pg/mL to fg/mL levels
Throughput High, suitable for hundreds of samples per dayLower, dependent on chromatographic run time
Cost per Sample LowerHigher
Instrumentation Standard plate readerLC system coupled with a tandem mass spectrometer
Expertise Required ModerateHigh

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound quantification using ELISA and LC-MS/MS.

ELISA_Workflow cluster_ELISA ELISA Workflow Sample_Prep Sample Preparation (Dilution, Extraction) Coating Plate Coating (Anti-Roseoside Ab) Blocking Blocking Coating->Blocking Incubation Sample/Standard Incubation Blocking->Incubation Washing1 Washing Incubation->Washing1 Detection_Ab Add Detection Ab (HRP-conjugated) Washing1->Detection_Ab Washing2 Washing Detection_Ab->Washing2 Substrate Add Substrate Washing2->Substrate Stop_Solution Add Stop Solution Substrate->Stop_Solution Read_Plate Read Plate (OD at 450nm) Stop_Solution->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis LCMSMS_Workflow cluster_LCMS LC-MS/MS Workflow Sample_Prep Sample Preparation (Extraction, Derivatization) LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS1 MS1 Analysis (Precursor Ion) Ionization->MS1 Fragmentation Fragmentation (Collision Cell) MS1->Fragmentation MS2 MS2 Analysis (Product Ions) Fragmentation->MS2 Detection Detection MS2->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

Head-to-head comparison of different Roseoside extraction techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Roseoside, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As research into its therapeutic potential intensifies, the efficient extraction of this compound from plant matrices is a critical first step. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

While direct comparative studies on this compound extraction are limited, data from the closely related and structurally similar compound, salidroside (B192308), offers valuable insights. Salidroside is often co-extracted from plant sources rich in this compound, such as Rhodiola rosea. Therefore, where specific data for this compound is unavailable, this guide will utilize salidroside data as a proxy to ensure a comprehensive comparison.

Quantitative Comparison of Extraction Techniques

The selection of an extraction technique is often a trade-off between yield, purity, processing time, and environmental impact. The following table summarizes quantitative data for four common extraction methods: Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE) with Methanol Co-solvent
Principle Soaking a solid material in a solvent to dissolve soluble components.Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.Uses microwave energy to heat the solvent and plant material, accelerating extraction.Employs a supercritical fluid (e.g., CO2) as a solvent, often with a polar co-solvent.
Typical Solvent Ethanol:water (50:50, v/v)[1]50% Ethanol[2]60% Aqueous Ethanol[3][4]Supercritical CO2 with Methanol[5]
Temperature Ambient or slightly elevated (e.g., 50°C)[1]25°C[2]90°C[3][4]70°C[5]
Time 1 hour to several days[1]10 minutes[2]20 seconds to 20 minutes[2][3][4]1.5 hours[5]
Salidroside Yield Lower than modern techniquesHigh Yield (specific % not stated)[2]Up to 2.17% (w/w)[3][4]Up to 17.15 mg/g (1.72%)[5]
Purity Generally lower, co-extraction of other compounds is common.Higher than maceration, but further purification may be needed.High, with potential for thermal degradation of some compounds.High selectivity, yielding a cleaner extract.[6]
Solvent Consumption HighModerateLowLow (CO2 is recycled)
Energy Consumption LowModerateHighHigh
Advantages Simple, low cost, suitable for thermolabile compounds.Faster than maceration, improved yield.[2]Very fast, high yield, reduced solvent use.[2][3][4]"Green" solvent, high selectivity, tunable solvent properties.[6]
Disadvantages Time-consuming, large solvent volume, potentially lower yield.Potential for free radical formation, equipment cost.Potential for thermal degradation of compounds, localized heating.High initial equipment cost, requires high pressure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for each of the discussed extraction techniques, based on published literature.

Maceration

Maceration is a traditional and straightforward extraction method.

Protocol:

  • Preparation of Plant Material: The plant material (e.g., dried and powdered Rhodiola rosea roots) is ground to a fine powder (e.g., 40-80 mesh).

  • Extraction: The powdered material is placed in a sealed container with a solvent (e.g., a 50:50 ethanol:water solution) at a specified solid-to-solvent ratio.[1]

  • Incubation: The mixture is left to stand for a defined period, ranging from one hour to several days, at room or a slightly elevated temperature (e.g., 50°C), with occasional agitation.[1]

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to enhance the extraction process.

Protocol:

  • Preparation of Plant Material: The plant material is dried and ground to a fine powder.

  • Extraction: The powdered material is suspended in an extraction solvent (e.g., 50% ethanol) in a vessel.[2]

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is sonicated at a specific frequency (e.g., 40 kHz) and temperature (e.g., 25°C) for a short duration (e.g., 10 minutes).[2][7]

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Concentration: The solvent is removed from the extract, typically using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material.

Protocol:

  • Preparation of Plant Material: The plant material is dried and powdered.

  • Extraction: The powdered sample is placed in a microwave-transparent vessel with a suitable solvent (e.g., 60% aqueous ethanol).[3][4]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set power (e.g., 400W) and temperature (e.g., 90°C) for a very short period (e.g., 20 seconds to 20 minutes).[2][3][4]

  • Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered to remove the solid residue.

  • Analysis: The resulting extract is then ready for analysis or further purification.

Supercritical Fluid Extraction (SFE)

SFE uses a fluid above its critical temperature and pressure as the extraction solvent.

Protocol:

  • Preparation of Plant Material: The plant material is dried and ground to a consistent particle size.

  • Loading: The ground material is packed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide (SC-CO2), often mixed with a co-solvent like methanol, is pumped through the extraction vessel at a specific temperature (e.g., 70°C) and pressure (e.g., 295 bar) for a set time (e.g., 1.5 hours).[5]

  • Separation: The SC-CO2 containing the extracted compounds is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: The precipitated extract is collected from the separator. The CO2 can be re-compressed and recycled.

Visualizing the Workflow

To provide a clearer understanding of the general process, the following diagram illustrates a typical experimental workflow for this compound extraction.

ExtractionWorkflow cluster_prep Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing RawMaterial Plant Material (e.g., Rhodiola rosea roots) Drying Drying RawMaterial->Drying Grinding Grinding & Sieving Drying->Grinding Maceration Maceration Grinding->Maceration UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration / Centrifugation Maceration->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

References

A Comparative Analysis of Synthetic vs. Natural Roseoside Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of synthetic and naturally sourced roseoside, supported by experimental data. This compound, a megastigmane glycoside, has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antiviral effects.[1][2][3] Understanding the potential differences in bioactivity between synthetic and natural this compound is crucial for its development as a therapeutic agent.

Summary of Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of this compound from both natural and synthetic origins. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various independent research efforts. The specific stereoisomers of this compound have been noted where the information is available, as this can significantly influence biological activity.[2]

Bioactivity AssaySourceCompoundConcentration/DosageResultReference
Antioxidant Activity
DPPH Radical ScavengingNatural (Extract from Siraitia grosvenorii)Mogroside Extract (containing this compound)IC50: 1118.1 µg/mLModerate activity compared to Ascorbic Acid (IC50: 9.6 µg/mL)[4]
ABTS Radical ScavengingNatural (Extract from Siraitia grosvenorii)Mogroside Extract (containing this compound)IC50: 1473.2 µg/mLModerate activity compared to Trolox (IC50: 47.9 µg/mL)[4]
Lipid Peroxidation InhibitionNatural (Isolated from an unspecified plant)This compoundIC50: 21.3 ± 1.7 µMSignificant inhibitory effect[5]
Anti-inflammatory Activity
Leukotriene Release InhibitionSynthetic(6S)-isomers of this compoundNot specifiedApproximately twice as active as (6R)-isomers[2]
Histamine (B1213489) Release InhibitionNatural (Isolated)(6S,9R)-RoseosideNot specifiedInhibited histamine release induced by antigen-antibody reaction[2]
Nitric Oxide (NO) Production InhibitionNatural (Isolated)This compoundIC50: 39.76 ± 0.16 μMSuppressed LPS-induced NO production in RAW 264.7 macrophages[5]
Antiviral Activity (Anti-HCV)
HCV RNA Replication InhibitionNatural (Isolated from Kirengeshoma koreana)This compoundEC50: 38.92 µMConcentration-dependent inhibition of HCV RNA replication[1][6]
HCV NS5A/B Replicase InhibitionNatural (Isolated from Kirengeshoma koreana)This compound20 µMDecreased activity to 50%[1][7]
This compound40 µMDecreased activity to 45%[1][7]
Other Activities
Insulin (B600854) Release EnhancementNatural (Isolated from Bauhinia variegata)This compoundNot specifiedEnhanced insulin release from INS-1 β-cell line[2]
Anti-hypertensive EffectsNatural (Isolated)This compound20, 30, 50 µg/mLReduced expression of hypertension-related molecules in Ang II-stimulated H9C2 cells[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.[10][11]

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).

    • Prepare a series of dilutions of the test compound (synthetic or natural this compound) and a positive control (e.g., ascorbic acid).

    • In a 96-well microplate, add the test sample or standard to the wells.

    • Add the DPPH solution to each well. For the blank, use the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined.[11]

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization of the solution, which is measured by a decrease in absorbance.[4]

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox).

    • Add the test sample or standard to the wells of a 96-well plate, followed by the diluted ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as in the DPPH assay.[4]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (this compound) for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration. The inhibitory effect of this compound on NO production is then calculated.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its bioactivity evaluation.

experimental_workflow cluster_source This compound Source cluster_assays Bioactivity Evaluation cluster_analysis Data Analysis and Comparison Natural Natural Source (e.g., Plant Extraction) Antioxidant Antioxidant Assays (DPPH, ABTS) Natural->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Production) Natural->AntiInflammatory Antiviral Antiviral Assays (HCV Replication) Natural->Antiviral Other Other Bioassays Natural->Other Synthetic Chemical Synthesis Synthetic->Antioxidant Synthetic->AntiInflammatory Synthetic->Antiviral Synthetic->Other Data Quantitative Data (IC50, EC50) Antioxidant->Data AntiInflammatory->Data Antiviral->Data Other->Data Comparison Comparative Analysis Data->Comparison

Experimental workflow for comparing the bioactivity of natural and synthetic this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO This compound This compound This compound->NFkB Inhibition

Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

The available data suggests that both natural and synthetic this compound exhibit a range of valuable biological activities. Notably, the stereochemistry of synthetic this compound has been shown to significantly impact its anti-inflammatory potential, with (6S)-isomers being more potent.[2] While direct, comprehensive comparative studies are lacking, the existing evidence indicates that both sources can yield bioactive compounds. For researchers and drug developers, the choice between natural and synthetic this compound may depend on factors such as the desired stereoisomer, scalability of production, and purity requirements. Further head-to-head studies are warranted to fully elucidate any subtle differences in the bioactivity profiles of synthetic versus natural this compound.

References

Comparative Cytotoxicity of Roseoside Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Roseoside stereoisomers based on available experimental data. This compound, a megastigmane glycoside found in various plants, exists in four primary stereoisomeric forms: (6S,9S), (6S,9R), (6R,9S), and (6R,9R). While the synthesis of all four stereoisomers has been documented, enabling comparative biological evaluation, a comprehensive head-to-head comparison of their cytotoxic activities is notably absent in the current scientific literature. This guide summarizes the existing, albeit sparse, data on the cytotoxicity of these compounds and their aglycone, vomifoliol.

Summary of Cytotoxicity Data

Current research indicates that this compound stereoisomers generally exhibit low to no cytotoxicity across various cell lines at typical screening concentrations. This is in contrast to some other megastigmane glycosides which have demonstrated cytotoxic effects. The available data, primarily from studies investigating phytochemicals from plant extracts, are summarized below.

Compound/StereoisomerCell LineAssayConcentrationResult
This compound (unspecified)Huh7.5 (Human hepatoma)CellTiter-Glo< 80 µMNo marked cytotoxicity observed.[1]
(6S,9R)-Vomifoliol (aglycone of (6S,9R)-Roseoside)Human Neutrophils and PBMCsPropidium Iodide Staining5–75 μMConsidered non-cytotoxic.[2]
This compound Stereoisomers (unspecified)---Reported as inactive in a cytotoxicity screening.

Experimental Protocols

To facilitate further research and encourage standardized comparative studies, a detailed methodology for a common cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stereoisomers (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stereoisomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate a general experimental workflow for comparing the cytotoxicity of this compound stereoisomers and a potential signaling pathway that could be investigated if a cytotoxic effect is observed.

G A Synthesize or Isolate this compound Stereoisomers ((6S,9S), (6S,9R), (6R,9S), (6R,9R)) B Prepare Stock Solutions (e.g., in DMSO) A->B D Treat cells with serial dilutions of each stereoisomer B->D C Seed Cancer Cell Lines in 96-well plates C->D E Incubate for 24, 48, 72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT, SRB, or CellTiter-Glo) E->F G Measure Absorbance/ Luminescence F->G H Calculate % Cell Viability G->H I Determine IC50 values H->I J Compare Cytotoxicity of Stereoisomers I->J

Caption: Experimental workflow for comparative cytotoxicity analysis.

G A This compound Stereoisomer (if cytotoxic) B Induction of Oxidative Stress (ROS) A->B C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Executioner Caspases (Caspase-3, -7) F->G H Cleavage of Cellular Substrates G->H I Apoptosis H->I

Caption: Hypothetical ROS-mediated apoptosis signaling pathway.

References

A Comparative Benchmark of Antiviral Efficacy: Roseoside vs. Sofosbuvir Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antiviral agents to combat Hepatitis C Virus (HCV), a naturally occurring compound, Roseoside, has demonstrated notable in vitro activity. This guide provides a direct comparison of the antiviral efficacy of this compound against the established HCV drug, sofosbuvir (B1194449), based on available experimental data. This report is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven perspective on the potential of this compound as an anti-HCV agent.

Executive Summary

Sofosbuvir, a cornerstone of modern HCV therapy, is a highly potent nucleotide analog inhibitor of the viral NS5B polymerase.[1][2] It exhibits a high barrier to resistance and is effective across all HCV genotypes.[3][4] this compound, a bioactive compound, has been shown to inhibit HCV replication by targeting the viral NS5A/B replicase.[5][6] This comparison guide synthesizes the available in vitro data to benchmark this compound's antiviral activity and cytotoxicity against that of sofosbuvir.

Quantitative Comparison of Antiviral Activity

The following table summarizes the key antiviral and cytotoxicity parameters for this compound and sofosbuvir, primarily from studies utilizing human hepatoma cell lines (Huh-7 and its derivatives), which are standard models for HCV research.

Parameter This compound Sofosbuvir Reference Cell Line
EC50 (50% Effective Concentration) 38.92 µM0.032 - 0.130 µM (32 - 130 nM)Huh-7.5
CC50 (50% Cytotoxic Concentration) > 80 µM> 100 µMHuh-7.5
Selectivity Index (SI = CC50/EC50) > 2.06> 769Huh-7.5

Note: The CC50 for the n-BuOH fraction containing this compound was estimated as 283.9 μg/mL. Pure this compound showed no significant cytotoxicity at concentrations up to 80 μM.

Mechanism of Action

The antiviral mechanisms of this compound and sofosbuvir are distinct, targeting different components of the HCV replication machinery.

This compound: This compound has been shown to interfere with HCV replication by targeting the NS5A/B replicase complex.[5][6] The precise binding site and the exact mechanism of inhibition are still under investigation.

Sofosbuvir: As a prodrug, sofosbuvir is metabolized within hepatocytes to its active triphosphate form.[1][7] This active metabolite mimics a natural uridine (B1682114) nucleotide and is incorporated into the growing viral RNA chain by the NS5B RNA-dependent RNA polymerase. This incorporation leads to chain termination, thereby halting viral replication.[2]

cluster_this compound This compound Mechanism cluster_sofosbuvir Sofosbuvir Mechanism This compound This compound NS5AB HCV NS5A/B Replicase This compound->NS5AB Inhibits Replication_R Viral RNA Replication Sofosbuvir Sofosbuvir (Prodrug) Active_Metabolite Active Triphosphate Metabolite Sofosbuvir->Active_Metabolite Metabolized in Hepatocytes NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Incorporated by Replication_S Viral RNA Replication NS5B->Replication_S Chain Termination

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the HCV replicon assay for determining antiviral efficacy (EC50) and the MTT assay for assessing cytotoxicity (CC50).

HCV Replicon Assay (Luciferase-Based)

This assay is a standard method for quantifying the inhibition of HCV RNA replication in a controlled cellular environment.

  • Cell Seeding: Huh-7 or Huh-7.5 cells stably harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are seeded into 96-well plates.

  • Compound Addition: The cells are treated with serial dilutions of the test compound (this compound or sofosbuvir). A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: A luciferase substrate is added to the cells. The resulting luminescence, which is proportional to the level of HCV replicon replication, is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

start Start seed_cells Seed HCV Replicon Cells (Huh-7.5 in 96-well plate) start->seed_cells add_compounds Add Serial Dilutions of This compound or Sofosbuvir seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse Cells & Add Luciferase Substrate incubate->lyse_cells measure Measure Luminescence lyse_cells->measure analyze Calculate EC50 measure->analyze end End analyze->end

Figure 2. HCV Replicon Assay Workflow.
MTT Cytotoxicity Assay

This colorimetric assay determines the concentration of a compound that is toxic to cells.

  • Cell Seeding: Huh-7.5 cells are seeded into 96-well plates.

  • Compound Addition: The cells are treated with the same serial dilutions of the test compound as in the antiviral assay.

  • Incubation: The plates are incubated for a period that mirrors the antiviral assay (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

start Start seed_cells Seed Huh-7.5 Cells (96-well plate) start->seed_cells add_compounds Add Serial Dilutions of Test Compound seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs analyze Calculate CC50 measure_abs->analyze end End analyze->end

Figure 3. MTT Cytotoxicity Assay Workflow.

Discussion and Future Perspectives

The experimental data clearly indicate that sofosbuvir is significantly more potent in inhibiting HCV replication in vitro than this compound, as evidenced by its much lower EC50 value. Furthermore, sofosbuvir exhibits a considerably wider therapeutic window, reflected in its high Selectivity Index.

While this compound's antiviral activity is less potent than that of sofosbuvir, its distinct mechanism of action targeting the NS5A/B replicase is of scientific interest.[5][6] This could potentially offer an alternative strategy for combination therapies, particularly in addressing drug-resistant HCV strains. The low cytotoxicity of this compound is a favorable characteristic for a potential therapeutic agent.

Further research is warranted to fully elucidate the antiviral potential of this compound. This includes studies to identify its precise molecular target within the NS5A/B complex, optimize its structure to enhance potency, and evaluate its efficacy in combination with other direct-acting antivirals. In vivo studies will also be crucial to determine its pharmacokinetic properties and overall therapeutic potential.

Disclaimer: This comparison guide is for informational purposes only and is based on publicly available research data. The in vitro results presented here may not be directly translatable to clinical efficacy.

References

Roseoside Content Across Plant Varieties: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the distribution and concentration of bioactive compounds in various plant species is crucial for identifying promising natural sources for therapeutic agents. Roseoside, a megastigmane glycoside, has garnered interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. This guide provides a quantitative comparison of this compound content in different plant varieties based on available scientific literature, details the experimental protocols for its quantification, and illustrates a key signaling pathway influenced by this compound.

Quantitative Comparison of this compound Content

Plant SpeciesFamilyPlant Part StudiedMethod of QuantificationThis compound Content/YieldReference
Kirengeshoma koreana NakaiHydrangeaceaeAerial partsHPLC-MS0.5 mg isolated from 200 mg of n-butanol fraction (0.25% yield from fraction)[1][2][3][4]
Rhodiola rosea L.CrassulaceaeRhizomeHPLC-DADThis compound qualitatively identified, but not quantified in the cited study. Research focuses on rosavins and salidroside.[5][6][7][8][9]
Ludwigia stolonifera (Guill. & Perr.) P.H.RavenOnagraceaeAerial partsNot SpecifiedThis compound identified, but no quantitative data provided.[10]
Oxytropis myriophylla (Pall.) DC.FabaceaeWhole plantNot SpecifiedThis compound identified, but no quantitative data provided.[11][12]
Cladogynos orientalis Zipp. ex Span.EuphorbiaceaeAerial portionNot SpecifiedThis compound identified, but no quantitative data provided.
Litsea glutinosa (Lour.) C.B. Rob.LauraceaeLeaves and TwigsNot SpecifiedThis compound identified, but no quantitative data provided.[13][14][15][16][17]
Conyza aegyptiaca (L.) AitonAsteraceaeAerial partNot SpecifiedThis compound identified, but no quantitative data provided.[18]

Note: The quantitative data for Kirengeshoma koreana Nakai represents the yield from a specific extract fraction and not the absolute content in the raw plant material. Further studies are required to determine the precise concentration of this compound in the listed plants and to explore a wider range of plant species.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in plant materials is essential for comparative studies and for the standardization of herbal extracts. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most common and reliable method.

General Experimental Workflow for this compound Quantification

experimental_workflow plant_material Plant Material (e.g., dried leaves, roots) extraction Extraction (e.g., with 70% ethanol) plant_material->extraction fractionation Fractionation (Optional) (e.g., liquid-liquid partitioning with n-butanol) extraction->fractionation hplc_ms HPLC-MS/MS Analysis fractionation->hplc_ms quantification Quantification (using a standard curve) hplc_ms->quantification

A general workflow for the extraction and quantification of this compound from plant materials.
Detailed Methodological Steps:

  • Sample Preparation:

    • Plant material (e.g., leaves, roots) is harvested, dried, and ground into a fine powder to ensure homogeneity and increase the surface area for extraction.

  • Extraction:

    • The powdered plant material is typically extracted with a solvent such as 70% ethanol. This is often performed using methods like maceration, sonication, or reflux extraction to maximize the yield of this compound. The resulting mixture is then filtered to remove solid plant debris.

  • Solvent Partitioning (Fractionation):

    • The crude extract can be further purified by sequential solvent partitioning. For instance, the aqueous suspension of the extract can be partitioned against n-butanol. This compound, being a glycoside, tends to concentrate in the n-butanol fraction.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of this compound.

    • A gradient elution is typically employed, using a mobile phase consisting of two solvents, for example, water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is programmed to gradually increase the proportion of Solvent B to ensure the effective separation of this compound from other compounds in the extract.

  • Detection and Quantification:

    • Diode Array Detector (DAD): This detector measures the absorbance of the eluate at multiple wavelengths, which can help in the preliminary identification of this compound based on its UV spectrum.

    • Mass Spectrometry (MS): For more accurate identification and quantification, HPLC is coupled with a mass spectrometer. The mass spectrometer identifies this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a pure this compound standard.

Signaling Pathway Influenced by this compound

This compound has been shown to exert its biological effects by modulating specific cellular signaling pathways. One such pathway involves its inhibitory effect on the Angiotensin II Receptor 1 (AT1R) and subsequent downstream signaling related to oxidative stress. This action is particularly relevant to its potential therapeutic applications in cardiovascular diseases.

signaling_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R NADPH_oxidase NADPH Oxidase AT1R->NADPH_oxidase Activates This compound This compound This compound->AT1R Inhibits ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS Produces Inflammation Inflammation (↑ TNF-α, MCP-1) ROS->Inflammation Fibrosis Fibrosis (↑ TGF-β) ROS->Fibrosis Cellular_Damage Cellular Damage ROS->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Antioxidant_Enzymes->ROS Scavenges

Inhibitory effect of this compound on the Angiotensin II signaling pathway.

This diagram illustrates that Angiotensin II binds to its receptor, AT1R, leading to the activation of NADPH oxidase and the subsequent production of Reactive Oxygen Species (ROS). Increased ROS levels contribute to inflammation, fibrosis, and overall cellular damage. This compound can inhibit the binding of Angiotensin II to AT1R, thereby blocking this cascade and reducing oxidative stress. Additionally, the cellular antioxidant defense system, involving enzymes like superoxide (B77818) dismutase (SOD) and catalase, works to neutralize ROS.

References

Inter-laboratory Validation of an Analytical Method for Roseoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of Roseoside, a bioactive compound with potential therapeutic applications.[1] While a dedicated inter-laboratory study for a this compound analytical method is not publicly available, this document synthesizes data from single-laboratory validations of this compound and similar compounds, along with established guidelines for inter-laboratory validation, to present a robust framework for assessing method performance. The primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).[1][2] This guide will focus on the validation of an HPLC-UV method as a widely accessible and reliable technique.

An inter-laboratory validation, also known as a collaborative study, is a critical process to evaluate the reproducibility and robustness of an analytical method when performed by different laboratories.[3][4] Key performance characteristics evaluated include repeatability, reproducibility, accuracy, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Comparative Performance of Analytical Methods

The following tables summarize typical quantitative performance data for the analysis of this compound and related compounds from single-laboratory validation studies. These parameters are crucial for assessing a method's suitability and are the key metrics evaluated in an inter-laboratory comparison.

Table 1: Linearity and Range

ParameterTypical PerformanceAcceptance Criteria
Correlation Coefficient (r²)> 0.999r² ≥ 0.999
Range (µg/mL)1 - 150Dependent on the intended application

Table 2: Accuracy and Precision

ParameterTypical Performance (% RSD)Acceptance Criteria (% RSD)
Repeatability (Intra-day Precision) < 2%≤ 2%
Intermediate Precision (Inter-day Precision) < 3%≤ 3%
Reproducibility (Inter-laboratory Precision) Expected to be higher than intermediate precisionTo be determined by the collaborative study
Accuracy (% Recovery) 98 - 102%98.0 - 102.0%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterTypical Performance (µg/mL)Method of Determination
LOD 0.02 - 0.1Signal-to-Noise Ratio of 3:1
LOQ 0.1 - 0.5Signal-to-Noise Ratio of 10:1

Experimental Protocols

Below are detailed protocols for the key experiments in the validation of an HPLC-UV method for this compound analysis.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., plant extract, biological fluid). A typical solid-phase extraction (SPE) or liquid-liquid extraction may be required to isolate this compound from interfering substances. The final extract should be dissolved in the mobile phase.

Chromatographic Conditions (HPLC-UV)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[2] The gradient program should be optimized to achieve good separation of this compound from other components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Validation Experiments
  • Specificity: Analyze blank matrix samples, placebo formulations, and samples spiked with this compound and potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatographic peaks. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's capacity to remain unaffected by small variations.

Visualizations

Experimental Workflow for Inter-laboratory Validation

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Optimization B Single-Laboratory Validation (Linearity, Accuracy, Precision, etc.) A->B C Develop Study Protocol B->C Method Deemed Suitable D Prepare & Distribute Samples C->D E Participating Labs Analyze Samples D->E F Statistical Analysis (Repeatability, Reproducibility) E->F G Final Validation Report F->G

Caption: Workflow for an inter-laboratory validation study.

Relationship of Key Validation Parameters

G cluster_0 Quantitative Performance AnalyticalMethod AnalyticalMethod Accuracy Accuracy AnalyticalMethod->Accuracy Precision Precision AnalyticalMethod->Precision Linearity Linearity AnalyticalMethod->Linearity Specificity Specificity AnalyticalMethod->Specificity LOD LOD AnalyticalMethod->LOD LOQ LOQ AnalyticalMethod->LOQ Robustness Robustness AnalyticalMethod->Robustness Repeatability Repeatability Precision->Repeatability IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of the Neuroprotective Potential of Roseoside and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of Roseoside and the well-documented polyphenol, resveratrol (B1683913). While resveratrol has been extensively studied for its benefits in neurological health, research on this compound's neuroprotective capacity is still emerging. This document synthesizes the available experimental data to offer an objective comparison, highlighting the mechanisms of action and potential therapeutic applications of both compounds.

I. Overview and Mechanism of Action

Resveratrol, a natural stilbene, is renowned for its antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its neuroprotective effects.[1] It is known to modulate multiple signaling pathways crucial for neuronal survival and function.[1][2][3] In contrast, this compound, a megastigmane glycoside, has demonstrated significant antioxidant and anti-inflammatory activities in non-neuronal models.[2][4][5][6][7] While direct studies on its neuroprotective role are limited, its established biological activities suggest a potential for mitigating neurodegenerative processes.

Resveratrol's Neuroprotective Mechanisms:

Resveratrol exerts its neuroprotective effects through a multi-targeted approach:

  • Antioxidant Activity: It enhances endogenous antioxidant defenses by activating the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.[1]

  • Anti-inflammatory Action: Resveratrol suppresses neuroinflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[1][8]

  • Anti-apoptotic Properties: It modulates cell death pathways by up-regulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins such as Bax and caspases.[1]

  • SIRT1 Activation: A key mechanism of resveratrol's action is the activation of Sirtuin 1 (SIRT1), a protein that plays a vital role in neuronal growth, differentiation, and protection against apoptosis.[4][5][9]

This compound's Potential Neuroprotective Mechanisms:

Based on existing research in other biological systems, this compound's neuroprotective potential likely stems from its:

  • Antioxidant Properties: this compound has been shown to possess strong antioxidant effects, capable of inhibiting lipid oxidation and reducing oxidative stress.[5][10] In angiotensin II-stimulated cardiomyocytes, it decreased the generation of reactive oxygen species (ROS) like H₂O₂ and •O₂⁻, while increasing the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD).[6][7]

  • Anti-inflammatory Effects: Although not yet demonstrated in neuronal cells, related compounds and general studies on plant-derived glycosides suggest potential anti-inflammatory action, a key component in combating neurodegeneration.

II. Comparative Data on Efficacy

Direct comparative studies on the neuroprotective efficacy of this compound and resveratrol are not yet available in the scientific literature. The following tables summarize quantitative data from individual studies on each compound in various experimental models.

Table 1: In Vitro Neuroprotective Effects of Resveratrol
Experimental ModelToxin/InsultResveratrol ConcentrationObserved EffectsReference
Primary Neuronal CulturesOGD/reperfusion0.1, 1, 10 µMReduced cell death, concentration-dependent prevention of caspase-3 and caspase-12 mRNA overexpression.[1]
Rat Pheochromocytoma (PC12) CellsDTPA-Fe²⁺ and t-BuOOH25 µMEffectively protected against pro-oxidant induced cell death.[10]
Neonatal Rat Midbrain Slice CulturesMPP+, Sodium Azide, Thrombin, MNNG10-100 µMPrevented dopaminergic neuronal cell death, reduced ROS, and increased cellular glutathione (B108866) levels.[10]
Primary Mixed-Glial CulturesLipopolysaccharide (LPS)25-100 µMProvided neuroprotection via free radical and ROS-scavenging capacity.[10]
Table 2: In Vivo Neuroprotective Effects of Resveratrol
Animal ModelInsultResveratrol DosageRoute of AdministrationObserved EffectsReference
MiceIschemic Stroke (pMCAO)5 mg/kg (males), 1 mg/kg (females)-Reduced brain injury.[1]
RatsIschemic Stroke (pMCAO)30 mg/kg-Reduced ischemia-reperfusion induced damage, up-regulated Bcl-2, and down-regulated Bax.[1]
AβPP/PS1 MiceFamilial Alzheimer's Disease16 mg/kg/day for 10 months-Improved short-term memory, increased synaptophysin, and mitochondrial IV complex protein.[11]
RatsIschemic Stroke (MCAO)20 mg/kg, 30 mg/kg-Significantly decreased neurological deficit scores and reduced infarct volume.[12]
Table 3: Antioxidant Effects of this compound (in Non-Neuronal Models)
Experimental ModelStimulusThis compound Concentration/DosageObserved EffectsReference
Angiotensin II-stimulated H9C2 CardiomyocytesAngiotensin II (300 nM)20, 30, 50 µg/mLDose-dependent decrease in H₂O₂ and •O₂⁻ generation; dose-dependent increase in catalase and SOD activity.[6][7]

III. Signaling Pathways

The neuroprotective actions of both resveratrol and potentially this compound are mediated by complex signaling cascades.

Resveratrol Signaling Pathways

Resveratrol is known to modulate several key pathways involved in cellular stress response, inflammation, and survival.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Nrf2 Nrf2 Resveratrol->Nrf2 PI3K PI3K Resveratrol->PI3K NFkB NF-κB Resveratrol->NFkB SIRT1->Nrf2 SIRT1->NFkB ARE ARE Nrf2->ARE Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Cell_Survival Neuronal Survival Akt->Cell_Survival Inflammation Neuroinflammation NFkB->Inflammation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Apoptosis Apoptosis Antioxidant_Enzymes->Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis Cell_Survival->Apoptosis Roseoside_Signaling cluster_outcome This compound This compound ROS ROS (H₂O₂, •O₂⁻) This compound->ROS Antioxidant_Enzymes Antioxidant Enzymes (Catalase, SOD) This compound->Antioxidant_Enzymes Neuroprotection Neuroprotection This compound->Neuroprotection Oxidative_Stress Oxidative Stress (e.g., Angiotensin II) Oxidative_Stress->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Antioxidant_Enzymes->ROS Antioxidant_Enzymes->Neuroprotection Experimental_Workflow start Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with This compound or Resveratrol start->pretreatment insult Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) pretreatment->insult endpoint_assays Endpoint Assays insult->endpoint_assays viability Cell Viability (MTT Assay) endpoint_assays->viability ros ROS Levels (DCFH-DA Assay) endpoint_assays->ros western Protein Expression (Western Blot) endpoint_assays->western data_analysis Data Analysis and Quantification viability->data_analysis ros->data_analysis western->data_analysis

References

A Proposed Comparative Metabolomics Framework for Evaluating Roseoside Treatment in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct comparative metabolomics studies have been published on cells treated specifically with Roseoside. This guide, therefore, presents a proposed experimental framework and illustrative data based on the known biological activities of this compound, particularly its antioxidant and antiviral properties.[1][2][3] The objective is to provide a robust starting point for researchers wishing to investigate the metabolic effects of this compound.

Introduction

This compound is a megastigmane glycoside found in various plants with demonstrated antioxidant and antiviral activities.[3][4] Studies have shown its potential to inhibit the replication of viruses like Hepatitis C Virus (HCV) by targeting the NS5A/B replicase and to mitigate cellular oxidative stress.[1][2][3] Understanding its mechanism of action at a global metabolic level is crucial for its development as a potential therapeutic agent.

Comparative metabolomics provides a powerful, unbiased approach to elucidate the biochemical pathways modulated by a compound, offering a snapshot of the cellular metabolic state. This guide outlines a proposed study to compare the metabolomic signature of this compound against that of N-acetylcysteine (NAC), a well-characterized antioxidant, in a cellular model of oxidative stress. This comparison will help to distinguish this compound's unique metabolic impact from general antioxidant effects.

Proposed Experimental Design

This study is designed to compare the metabolic profiles of human hepatoma (Huh7.5) cells under three conditions, creating a robust dataset for comparative analysis.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound and NAC (e.g., DMSO).

  • This compound Treatment: Cells treated with a physiologically relevant concentration of this compound (e.g., 40 µM).

  • Comparator Treatment (N-acetylcysteine): Cells treated with a standard antioxidant, N-acetylcysteine (NAC), to differentiate this compound-specific effects from a general antioxidant response.

An oxidative stress model will be induced in the cell cultures to provide a relevant context for evaluating the antioxidant properties of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for LC/MS-based metabolomics.[5][6][7]

Cell Culture and Treatment
  • Cell Line: Human hepatoma (Huh7.5) cells.

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells will be seeded in 6-well plates and grown to 80% confluency. Subsequently, cells will be treated with the vehicle, this compound (40 µM), or N-acetylcysteine (5 mM) for 24 hours. To induce oxidative stress, cells will be co-treated with hydrogen peroxide (H₂O₂) for the final 4 hours of the incubation period. A minimum of six biological replicates should be prepared for each condition.

Metabolite Extraction
  • Quenching: The cell culture medium will be aspirated, and cells will be washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Metabolism will be quenched by adding 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.[7]

  • Cell Lysis and Collection: Plates will be incubated on ice for 10 minutes. Cells will then be scraped and collected into microcentrifuge tubes.

  • Extraction: The cell suspension will be vortexed thoroughly and centrifuged at 15,000 x g for 10 minutes at 4°C. The supernatant containing the extracted metabolites will be transferred to a new tube.

  • Sample Preparation: The supernatant will be dried under a stream of nitrogen gas and stored at -80°C until analysis. Prior to analysis, the dried extract will be reconstituted in a solution of 50% methanol.

UPLC-Q/TOF MS Metabolomics Analysis
  • Instrumentation: Analysis will be performed on a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Chromatographic Separation: A reversed-phase C18 column will be used for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes will be employed.

  • Mass Spectrometry: The mass spectrometer will be operated in both positive and negative electrospray ionization (ESI) modes, acquiring data over a mass range of m/z 70-1000.[5]

  • Data Analysis: Raw data will be processed using metabolomics software for peak picking, alignment, and normalization. Metabolite identification will be performed by matching accurate mass and fragmentation patterns to metabolomics databases. Statistical analysis (e.g., t-tests, ANOVA) will be used to identify significantly altered metabolites between treatment groups.

Data Presentation: Hypothetical Metabolomics Data

The following tables represent hypothetical but plausible data based on the known antioxidant effects of this compound and NAC. These tables illustrate expected changes in key metabolic pathways under oxidative stress.

Table 1: Key Metabolites in Pentose Phosphate Pathway and Glutathione Synthesis

MetaboliteVehicle Control (Fold Change)This compound (40 µM) (Fold Change)N-acetylcysteine (5 mM) (Fold Change)p-value (this compound vs. Vehicle)
Glucose-6-Phosphate1.000.750.80<0.05
6-Phosphogluconate1.001.851.70<0.01
Sedoheptulose-7-Phosphate1.002.101.95<0.01
Glutathione (GSH)1.002.503.10<0.01
Oxidized Glutathione (GSSG)1.000.600.50<0.05
Cysteine1.001.904.50<0.01

Table 2: Key Metabolites in Glycolysis and TCA Cycle

MetaboliteVehicle Control (Fold Change)This compound (40 µM) (Fold Change)N-acetylcysteine (5 mM) (Fold Change)p-value (this compound vs. Vehicle)
Pyruvate1.000.850.90>0.05
Lactate1.001.101.05>0.05
Citrate1.001.301.25<0.05
Succinate1.001.201.15<0.05
Malate1.001.401.30<0.01

Mandatory Visualizations

Experimental and Analytical Workflow

workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing seeding Seed Huh7.5 Cells growth Grow to 80% Confluency seeding->growth treatment Treat with Vehicle, this compound, or NAC + H₂O₂ Induction growth->treatment wash Wash with PBS treatment->wash quench Quench with Cold Methanol wash->quench collect Scrape & Collect Cells quench->collect extract Centrifuge & Collect Supernatant collect->extract dry Dry Extract extract->dry reconstitute Reconstitute in 50% Methanol dry->reconstitute lcms UPLC-Q/TOF MS Analysis reconstitute->lcms processing Data Processing & Peak ID lcms->processing stats Statistical Analysis processing->stats

Caption: Proposed workflow for the comparative metabolomics study.

Hypothetical Signaling Pathway Modulation

pathway cluster_stress Cellular Stress Response ROS Oxidative Stress (H₂O₂) Glycolysis Glycolysis ROS->Glycolysis Inhibition PPP Pentose Phosphate Pathway (PPP) ROS->PPP Activation Glycolysis->PPP NADPH NADPH PPP->NADPH Produces GSH_Synth Glutathione Synthesis NADPH->GSH_Synth Cofactor for Reductase GSH GSH GSH_Synth->GSH GSH->ROS Neutralizes This compound This compound This compound->PPP Enhances Flux This compound->GSH_Synth Supports

Caption: Hypothetical modulation of oxidative stress pathways by this compound.

References

The Evolving Landscape of Dietary Biomarkers: A Comparative Guide to Roseoside and Established Markers of Fruit and Vegetable Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is a cornerstone of nutritional research and the development of therapeutic interventions. While traditional methods like food frequency questionnaires provide valuable data, the use of objective biomarkers is crucial for validating self-reported intake and understanding the physiological impact of specific dietary components. This guide provides a comparative overview of roseoside, an emerging compound of interest, and established biomarkers for fruit and vegetable consumption, a key component of many dietary interventions.

This compound: A Potential Biomarker on the Horizon

This compound is a megastigmane glycoside found in a variety of plants, some of which are part of human diets or traditional medicine. Its validation as a dietary biomarker is still in its nascent stages; however, its inherent biological activities, including antioxidant and anti-inflammatory properties, suggest its potential as an indicator of the intake of certain plant-based foods.

Dietary Sources:

While not extensively cataloged in common foods, this compound has been identified in the following:

  • Rosa roxburghii (Chestnut rose), a fruit consumed in various forms.[1]

  • Leaves of Eriobotrya japonica (Loquat).[2]

  • Epilobium hirsutum (Great willowherb).[3]

  • Kirengeshoma koreana Nakai extract.[4][5][6][7]

Current Research & Limitations:

To date, research on this compound has primarily focused on its isolation from plant sources and its in vitro biological effects. There is a notable absence of human intervention studies quantifying this compound levels in plasma or urine in response to specific dietary changes. This lack of pharmacokinetic data is a significant gap in its validation as a robust dietary biomarker.

Established Biomarkers of Fruit and Vegetable Intake: A Comparative Analysis

In contrast to this compound, several other compounds have been extensively studied and validated as biomarkers for fruit and vegetable intake. The most well-established of these are carotenoids and a variety of polyphenolic compounds.

Carotenoids

Carotenoids are pigments found in many fruits and vegetables. As they are not synthesized by the human body, their presence in plasma is a direct reflection of dietary intake.

Table 1: Performance of Plasma Carotenoids as Biomarkers of Fruit and Vegetable Intake

BiomarkerKey Dietary SourcesTypical Plasma Concentration (μmol/L)Correlation with Dietary Intake (r-value)Key Considerations
α-Carotene Carrots, pumpkins0.04 - 0.080.34A good indicator of carrot and pumpkin consumption.
β-Carotene Carrots, spinach, sweet potatoes0.1 - 0.50.25 - 0.48Can be converted to Vitamin A in the body.
β-Cryptoxanthin Oranges, papaya, tangerines0.1 - 0.20.37 - 0.51A strong indicator of citrus fruit intake.
Lutein & Zeaxanthin Spinach, kale, corn, eggs0.2 - 0.40.35 - 0.45Important for eye health.
Lycopene Tomatoes, watermelon, pink grapefruit0.3 - 0.70.13 - 0.33Higher bioavailability from cooked and processed tomatoes.

Data compiled from multiple sources.

Polyphenolic Metabolites

Polyphenols are a large and diverse group of compounds found in plant-based foods. Due to their extensive metabolism by the gut microbiota, their urinary metabolites are often used as biomarkers of intake.

Table 2: Urinary Polyphenol Metabolites as Biomarkers of Specific Food Intake

Biomarker (Urinary Metabolite)Dietary Source(s)Key Findings
Phloretin metabolites ApplesPhloretin glucuronide is a specific biomarker of apple intake.
Hesperetin & Naringenin metabolites Citrus fruitsUrinary levels correlate with citrus fruit consumption.
Gallic acid & 4-O-methylgallic acid Tea, wine, various fruitsPositively correlated with the intake of a combination of fruits and fruit juices.
Caffeic & Chlorogenic acids CoffeeStrong positive correlation with coffee consumption.

Data compiled from multiple sources.

Experimental Protocols

Quantification of this compound in Biological Samples (Hypothetical Protocol)

As no standard method for this compound in human plasma exists, a potential approach would be based on methods used for similar glycosides, like ginsenoside CK.

  • Sample Preparation:

    • Plasma (100 µL) is mixed with an internal standard solution.

    • Protein precipitation is performed using methanol.

    • The supernatant is collected after centrifugation.

  • Chromatography:

    • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with formic acid.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and the internal standard.

Quantification of Plasma Carotenoids
  • Sample Preparation:

    • To 200 µL of plasma, an internal standard (e.g., echinenone) is added.

    • Proteins are precipitated with ethanol.

    • Carotenoids are extracted with a solvent like hexane (B92381) or a mixture of hexane and methyl tert-butyl ether.

    • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatography:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

    • Column: A C18 or C30 reverse-phase column.

    • Mobile Phase: An isocratic or gradient system of solvents like methanol, acetonitrile, and dichloromethane.

  • Detection:

    • Absorbance is monitored at approximately 450 nm.

    • Concentrations are calculated based on the peak areas relative to the internal standard and a calibration curve.

Signaling Pathways and Biological Rationale

Potential Signaling Pathway for this compound

Limited research suggests that this compound may exert its effects through pathways related to inflammation and oxidative stress. One study indicated that this compound could inhibit the expression of angiotensin II receptor 1 (AT1R), a key component in pathways leading to hypertension and cardiovascular damage. It also showed a reduction in oxidative stress markers.

Roseoside_Pathway This compound This compound AT1R Angiotensin II Receptor 1 (AT1R) Expression This compound->AT1R Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces AT1R->Oxidative_Stress Promotes Inflammation Inflammation & Tissue Damage Oxidative_Stress->Inflammation

Potential mechanism of this compound's action.

General Signaling Pathway for Antioxidant-Rich Dietary Interventions

Dietary interventions rich in fruits and vegetables provide a plethora of antioxidants, including carotenoids and polyphenols. These compounds are known to modulate signaling pathways involved in oxidative stress and inflammation, such as the NF-κB pathway.

Antioxidant_Pathway Diet Fruit & Vegetable Intake (Carotenoids, Polyphenols) Antioxidants Increased Antioxidant Capacity Diet->Antioxidants ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates Antioxidants->ROS Neutralizes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription

Antioxidant effect on the NF-κB pathway.

Conclusion

While this compound presents an interesting area for future research as a potential dietary biomarker, it currently lacks the extensive validation of established markers like carotenoids and polyphenolic metabolites. For researchers and drug development professionals, the use of a panel of validated biomarkers remains the most robust approach for assessing adherence to and the efficacy of dietary interventions focused on fruit and vegetable intake. Further studies are warranted to explore the pharmacokinetics of this compound in humans and to determine its utility in nutritional science.

References

Safety Operating Guide

Navigating the Safe Disposal of Roseoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. When handling roseoside, the use of appropriate personal protective equipment (PPE) is essential to minimize exposure risks.

PPE CategorySpecificationPurpose
Hand Protection Standard laboratory gloves (e.g., nitrile)To prevent skin contact.[1][2]
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from dust or splashes.[1][2]
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.[1][2]
Respiratory Protection Generally not required under normal handling with adequate ventilation. If dust is generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended.To prevent inhalation of fine particles.[1]
This compound: General Characteristics

The following table summarizes the general characteristics of this compound based on available data.

PropertyData
CAS Number 54835-70-0[3][4][5]
Molecular Formula C19H30O8[3]
Molecular Weight 386.4[3]
Appearance Powder[3]
Solubility Soluble in Pyridine, DMSO, Methanol, Ethanol, Hot water, etc.[3][4][6]
Storage 2-8℃, Protected from air and light, refrigerate or freeze.[3] For long-term storage as a powder, -20°C for 3 years is recommended. In solvent, -80°C for 6 months and -20°C for 1 month.[6]

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

The following protocol is a general guideline for the disposal of this compound. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. [1]

1. Initial Assessment:

  • Determine the form and quantity of the this compound waste (e.g., solid powder, solution in a solvent).

  • In the absence of a specific SDS for this compound, adhere to the general principles for non-hazardous chemical waste disposal.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid this compound powder, along with contaminated PPE (such as gloves and wipes), in a designated, clearly labeled, and sealable container for non-hazardous chemical waste.[1][2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Liquid Waste:

    • Organic Solvent Solutions: If this compound has been dissolved in an organic solvent (e.g., DMSO, Methanol, Ethanol), it must be disposed of as hazardous chemical waste.[2] Collect the solution in a designated, sealed, and properly labeled solvent waste container.

    • Aqueous Solutions: Collect aqueous solutions of this compound in a designated aqueous waste container. Avoid disposing of aqueous solutions down the drain unless specifically approved by your institution's EHS department.[2]

3. Container Labeling:

  • Properly label all waste containers with the full chemical name "this compound," the concentration (if in solution), and any other information required by your institution's waste management policies. Use your institution's official hazardous waste labels where applicable.[2]

4. Storage of Waste:

  • Store all waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Follow their specific procedures for waste manifest documentation and handover.[2]

6. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • For solid spills, gently sweep or vacuum the material to avoid generating dust.[1]

  • For liquid spills, contain the spillage with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable, closed container for disposal.[7]

  • Clean the spill area thoroughly.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Roseoside_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form is_solid Solid? assess_form->is_solid solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes is_liquid Liquid? is_solid->is_liquid No store_waste Store Waste in Designated Secondary Containment Area solid_waste->store_waste solvent_type Solvent Type? is_liquid->solvent_type Yes organic_solvent Collect in Labeled Organic Solvent Waste Container solvent_type->organic_solvent Organic aqueous_solution Collect in Labeled Aqueous Waste Container solvent_type->aqueous_solution Aqueous organic_solvent->store_waste aqueous_solution->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Roseoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Roseoside, a bioactive compound with significant research interest. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research environment.

Quantitative Data Summary

A clear understanding of a compound's physical and chemical properties is the foundation of safe handling. Below is a summary of key quantitative data for this compound.

PropertyValue
CAS Number54835-70-0
Molecular FormulaC₁₉H₃₀O₈[1][2][3][4]
Molecular Weight386.4 g/mol [1][2][5]
Purity≥98%[1][2]
Physical DescriptionPowder[1][2]
Storage Temperature2-8°C or -20°C for long-term storage[1][6][7]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol, Hot water[1][2]

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the use of appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.

Body PartRequired PPESpecifications and Rationale
HandsChemical-resistant glovesNitrile or other suitable material to prevent skin contact.[8]
Eyes/FaceSafety goggles or face shieldProtects against splashes and dust.[8]
BodyLaboratory coatProvides a barrier against accidental spills and contamination.[8]
RespiratoryRespirator (N95 or higher)Recommended when handling the powder outside of a certified fume hood.[8]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Preparation and Weighing
  • Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood to minimize inhalation risks.[8]

  • Weighing: Utilize a dedicated weighing vessel. Clean all instruments, such as spatulas, thoroughly before and after use.

  • Decontamination: After handling, wipe down the weighing area and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol).[8]

Dissolving the Compound
  • Solvent Selection: this compound is soluble in DMSO, pyridine, methanol, ethanol, and hot water.[1][2]

  • Procedure: To prevent splashing, slowly add the powdered this compound to the chosen solvent.

Storage
  • Short-term: Store in a well-closed container, protected from air and light, at 2-8°C.[1][6]

  • Long-term: For extended storage, refrigeration or freezing is recommended.[1] If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[3]

Spill Management
  • Solid Spills: In the event of a spill, wear appropriate PPE. Gently sweep or scoop the material to avoid creating dust and place it in a designated, sealed hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with a suitable solvent.

Disposal
  • Waste Product: Dispose of unused this compound in accordance with all applicable federal, state, and local regulations for chemical waste.[8] Do not dispose of it down the drain .[8][9]

  • Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be treated as chemical waste.[8] These items should be disposed of in a designated, sealed hazardous waste container.[8][9]

  • Packaging: The original container should be triple-rinsed before recycling or disposal according to institutional and local guidelines.[8]

Experimental Workflow

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

Roseoside_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Log Store Store at 2-8°C Receive->Store Don_PPE Don PPE Store->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Proceed to Handling Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Post-Experiment Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.